S 1360
Description
S-1360 is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
Structure
2D Structure
3D Structure
Properties
CAS No. |
280571-30-4 |
|---|---|
Molecular Formula |
C16H12FN3O3 |
Molecular Weight |
313.28 g/mol |
IUPAC Name |
(Z)-1-[5-[(4-fluorophenyl)methyl]furan-2-yl]-3-hydroxy-3-(1H-1,2,4-triazol-5-yl)prop-2-en-1-one |
InChI |
InChI=1S/C16H12FN3O3/c17-11-3-1-10(2-4-11)7-12-5-6-15(23-12)13(21)8-14(22)16-18-9-19-20-16/h1-6,8-9,22H,7H2,(H,18,19,20)/b14-8- |
InChI Key |
HFHDGHOGHWXXDT-ZSOIEALJSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CC2=CC=C(O2)C(=O)/C=C(/C3=NC=NN3)\O)F |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(O2)C(=O)C=C(C3=NC=NN3)O)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
S-1360; S 1360; S1360; GSK-S-1360; GW810781; GW-810781; GW 810781; GSKS1360; GSK S 1360; |
Origin of Product |
United States |
Foundational & Exploratory
S-1360: A Technical Overview of its Mechanism of Action as an HIV-1 Integrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-1360, also known as GW810781, is a potent and selective inhibitor of the human immunodeficiency virus type 1 (HIV-1) integrase enzyme.[1] Developed through a collaboration between Shionogi and GlaxoSmithKline, S-1360 was among the first generation of integrase strand transfer inhibitors (INSTIs) to enter clinical trials.[2] Although its clinical development was discontinued in Phase II, the study of S-1360 has provided valuable insights into the mechanism of HIV-1 integrase inhibition. This technical guide provides an in-depth overview of the core mechanism of action of S-1360, supported by available quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Inhibition of HIV-1 Integrase Strand Transfer
The primary mechanism of action of S-1360 is the inhibition of the strand transfer step of HIV-1 DNA integration into the host genome.[1] HIV-1 integrase is a crucial enzyme in the viral replication cycle, responsible for two key catalytic reactions: 3'-processing and strand transfer.
-
3'-Processing: The integrase enzyme removes a dinucleotide from each 3' end of the newly synthesized viral DNA.
-
Strand Transfer: The processed 3' ends of the viral DNA are then covalently joined to the host cell's DNA.
S-1360 specifically targets the strand transfer reaction, thereby preventing the stable incorporation of the viral genome into the host chromosome. This blockade of integration is a critical step in halting the viral life cycle and preventing the establishment of a productive infection.
Data Presentation
The following tables summarize the available quantitative data on the in vitro activity of S-1360.
| Parameter | Value | Cell Line/Assay Conditions | Source |
| IC50 | 20 nM | Inhibition of purified HIV-1 integrase catalytic activity | [1] |
| EC50 | 200 nM | Antiviral activity in MT-4 cells infected with HIV-1 IIIB (MTT assay) | [1] |
| CC50 | 12 µM | Cytotoxicity in MT-4 cells (MTT assay) |
Table 1: In Vitro Activity of S-1360
-
IC50 (Half-maximal inhibitory concentration): The concentration of a drug at which it inhibits a specific biological or biochemical function by 50%.
-
EC50 (Half-maximal effective concentration): The concentration of a drug that gives a half-maximal response.
-
CC50 (Half-maximal cytotoxic concentration): The concentration of a drug that is cytotoxic to 50% of cells.
Experimental Protocols
Detailed experimental protocols for the key assays used to characterize the mechanism of action of S-1360 are provided below. While the exact protocols used by the developers may be proprietary, these represent standard methodologies for this class of compounds.
HIV-1 Integrase Catalytic Activity Assay (Strand Transfer Inhibition)
This assay measures the ability of a compound to inhibit the strand transfer reaction catalyzed by purified recombinant HIV-1 integrase.
Materials:
-
Purified recombinant HIV-1 integrase enzyme
-
Oligonucleotide substrates mimicking the viral DNA long terminal repeat (LTR) ends (donor substrate) and a target DNA sequence (acceptor substrate). The donor substrate is typically labeled (e.g., with biotin) and the acceptor substrate is labeled with a different tag (e.g., digoxigenin).
-
Assay buffer (containing a divalent cation, typically Mg2+ or Mn2+)
-
S-1360 or other test compounds
-
96-well plates coated with streptavidin
-
Detection reagents (e.g., anti-digoxigenin antibody conjugated to a reporter enzyme like horseradish peroxidase (HRP))
-
Substrate for the reporter enzyme (e.g., TMB)
-
Stop solution
-
Plate reader
Methodology:
-
Coating Plates: 96-well plates are coated with streptavidin to capture the biotin-labeled donor DNA substrate.
-
Immobilization of Donor DNA: The biotin-labeled donor DNA is added to the wells and incubated to allow for binding to the streptavidin.
-
Integrase Binding: Purified HIV-1 integrase is added to the wells and incubated to allow for the formation of a complex with the donor DNA.
-
Compound Addition: Serial dilutions of S-1360 or other test compounds are added to the wells and pre-incubated with the integrase-DNA complex.
-
Initiation of Strand Transfer: The digoxigenin-labeled acceptor DNA is added to the wells to initiate the strand transfer reaction. The reaction is incubated at 37°C.
-
Detection: The reaction is stopped, and the wells are washed to remove unbound components. An anti-digoxigenin-HRP antibody is added to detect the integrated product. After another wash step, the HRP substrate is added, and the colorimetric reaction is allowed to develop.
-
Data Analysis: The reaction is stopped with a stop solution, and the absorbance is read using a plate reader. The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.
Antiviral Activity Assay (MTT Assay)
This cell-based assay measures the ability of a compound to protect cells from the cytopathic effects of HIV-1 infection.
Materials:
-
MT-4 cells (or other susceptible human T-cell line)
-
HIV-1 viral stock (e.g., HIV-1 IIIB)
-
Cell culture medium
-
S-1360 or other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
96-well plates
-
Plate reader
Methodology:
-
Cell Plating: MT-4 cells are seeded into 96-well plates.
-
Compound Addition: Serial dilutions of S-1360 or other test compounds are added to the wells.
-
Viral Infection: A standardized amount of HIV-1 is added to the wells containing cells and the test compound. Control wells with uninfected cells and infected cells without any compound are also included.
-
Incubation: The plates are incubated for several days (typically 4-5 days) at 37°C in a CO2 incubator to allow for viral replication and the development of cytopathic effects.
-
MTT Addition: MTT solution is added to each well. Live, metabolically active cells will reduce the yellow MTT to a purple formazan product.
-
Solubilization: After a few hours of incubation with MTT, a solubilization buffer is added to dissolve the formazan crystals.
-
Data Analysis: The absorbance of the solubilized formazan is measured using a plate reader. The EC50 (protection from viral-induced cell death) and CC50 (cytotoxicity of the compound) are calculated by plotting the absorbance against the compound concentration.
Mandatory Visualization
Signaling Pathway: HIV-1 DNA Integration
The following diagram illustrates the key steps of HIV-1 DNA integration into the host cell genome and the point of inhibition by S-1360.
Caption: HIV-1 Integration Pathway and S-1360 Inhibition.
Experimental Workflow: HIV-1 Integrase Strand Transfer Inhibition Assay
The following diagram outlines the workflow for determining the IC50 of S-1360 against HIV-1 integrase.
Caption: Workflow for HIV-1 Integrase Inhibition Assay.
References
- 1. Pharmacokinetics and metabolism of a RAS farnesyl transferase inhibitor in rats and dogs: in vitro-in vivo correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Extrapolation of human pharmacokinetic parameters from rat, dog, and monkey data: Molecular properties associated with extrapolative success or failure - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to S-1360: An Early HIV Integrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-1360, with the IUPAC name (Z)-1-[5-(4-fluorobenzyl)furan-2-yl]-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)propenone, is a notable early example of an HIV integrase inhibitor. Developed by Shionogi and GlaxoSmithKline, it was the first compound specifically targeting the strand transfer step of HIV integration to enter clinical trials. Despite its promising initial in vitro activity, its development was discontinued due to challenges with in vivo efficacy and unfavorable pharmacokinetic properties. This guide provides a comprehensive overview of the available technical information on S-1360, including its chemical structure, mechanism of action, biological activity, and a summary of its clinical development.
Chemical Structure and Properties
S-1360 is a diketo acid derivative characterized by a furan core, a 4-fluorobenzyl group, and a 1,2,4-triazole moiety. The key structural features contribute to its function as a chelating agent for the metal ions in the active site of HIV integrase.
| Property | Value | Reference |
| IUPAC Name | (Z)-1-[5-(4-fluorobenzyl)furan-2-yl]-3-hydroxy-3-(1H-1,2,4-triazol-3-yl)propenone | [1] |
| Molecular Formula | C₁₆H₁₂FN₃O₃ | [1] |
| Molecular Weight | 313.28 g/mol | [1] |
| General Class | Diketo acid (DKA) derivative, HIV Integrase Strand Transfer Inhibitor (INSTI) | [2] |
Mechanism of Action
S-1360 functions as an HIV-1 integrase strand transfer inhibitor (INSTI). The HIV integrase enzyme is crucial for the replication of the virus as it catalyzes the insertion of the viral DNA into the host cell's genome. This process occurs in two main steps: 3'-processing and strand transfer. S-1360 specifically inhibits the strand transfer step.[2]
The proposed mechanism of action involves the chelation of two divalent magnesium ions (Mg²⁺) within the catalytic core of the integrase enzyme. This interaction is facilitated by the diketo acid moiety of S-1360. By binding to these essential metal cofactors, S-1360 prevents the binding of the host DNA to the enzyme-viral DNA complex, thereby blocking the covalent integration of the viral DNA into the host chromosome.
Figure 1: Simplified signaling pathway of HIV integrase inhibition by S-1360.
Biological Activity
S-1360 demonstrated potent in vitro activity against HIV-1 integrase and viral replication.
| Parameter | Value | Assay | Cell Line | Virus Strain | Reference |
| IC₅₀ (Integrase Inhibition) | 20 nM | Enzymatic Assay | - | Purified Integrase | |
| EC₅₀ (Antiviral Activity) | 200 nM | MTT Assay | MT-4 cells | HIV-1 IIIB | |
| CC₅₀ (Cytotoxicity) | 12 µM | MTT Assay | MT-4 cells | - |
Experimental Protocols
Synthesis of S-1360
A specific, detailed synthesis protocol for S-1360 is not publicly available. However, based on its structure, a plausible synthetic route would involve the condensation of a furan-based ketoester with a triazole-containing component, followed by modifications to yield the final diketo acid structure. The synthesis of related furan and triazole-containing HIV integrase inhibitors has been described in patents filed by Shionogi during the late 1990s and early 2000s.
Figure 2: A plausible synthetic workflow for S-1360.
In Vitro HIV Integrase Inhibition Assay (IC₅₀ Determination)
This assay measures the ability of a compound to inhibit the enzymatic activity of purified recombinant HIV-1 integrase.
-
Reagents and Materials:
-
Purified recombinant HIV-1 integrase enzyme.
-
Oligonucleotide substrates mimicking the viral DNA ends (donor substrate) and a target DNA (acceptor substrate).
-
Assay buffer containing a divalent cation (e.g., Mg²⁺ or Mn²⁺).
-
S-1360 dissolved in DMSO.
-
96-well plates.
-
Detection system (e.g., gel electrophoresis and autoradiography, or a fluorescence-based method).
-
-
Procedure:
-
The integrase enzyme is pre-incubated with the donor DNA substrate in the assay buffer to form a stable complex.
-
Serial dilutions of S-1360 are added to the wells of the 96-well plate.
-
The pre-formed enzyme-DNA complex is added to the wells containing the inhibitor.
-
The strand transfer reaction is initiated by the addition of the acceptor DNA substrate.
-
The reaction is incubated at 37°C for a defined period (e.g., 60 minutes).
-
The reaction is stopped, and the products are analyzed.
-
The concentration of S-1360 that inhibits 50% of the integrase activity (IC₅₀) is calculated from a dose-response curve.
-
Anti-HIV Activity and Cytotoxicity Assay (EC₅₀ and CC₅₀ Determination using MTT Assay)
This cell-based assay determines the concentration of a compound required to inhibit HIV-1 replication by 50% (EC₅₀) and the concentration that is toxic to 50% of the host cells (CC₅₀).
-
Reagents and Materials:
-
A human T-cell line susceptible to HIV-1 infection (e.g., MT-4 cells).
-
A laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB).
-
Cell culture medium.
-
S-1360 dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., acidified isopropanol).
-
96-well plates.
-
Microplate reader.
-
-
Procedure for EC₅₀:
-
MT-4 cells are seeded in a 96-well plate.
-
Serial dilutions of S-1360 are added to the wells.
-
A standard amount of HIV-1 is added to the wells.
-
The plates are incubated for a period that allows for multiple rounds of viral replication (e.g., 4-5 days).
-
At the end of the incubation, MTT solution is added to each well. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
After a few hours of incubation, the formazan crystals are dissolved using a solubilization buffer.
-
The absorbance is measured using a microplate reader.
-
The EC₅₀ value is calculated by determining the concentration of S-1360 that protects 50% of the cells from the cytopathic effects of the virus.
-
-
Procedure for CC₅₀:
-
The procedure is identical to the EC₅₀ determination, except that no virus is added to the cells.
-
This measures the direct cytotoxic effect of S-1360 on the host cells.
-
The CC₅₀ value is the concentration of the compound that reduces the viability of the cells by 50%.
-
Figure 3: General experimental workflows for determining the biological activity of S-1360.
Clinical Development and Discontinuation
S-1360 was the first HIV integrase inhibitor to advance into clinical trials, with Phase II studies underway as of October 2002. However, its development was halted in 2003. The primary reasons cited for the discontinuation were a lack of in vivo efficacy and unfavorable pharmacokinetic properties. This highlights a common challenge in drug development where promising in vitro activity does not always translate to clinical effectiveness.
Conclusion
S-1360 represents a significant milestone in the history of antiretroviral therapy as the first HIV integrase inhibitor to reach clinical trials. Its discovery and early development paved the way for the successful approval of later-generation INSTIs, which are now a cornerstone of modern HIV treatment. While S-1360 itself did not become a therapeutic agent, the lessons learned from its development were invaluable for the field. This technical guide provides a consolidated source of the publicly available information on S-1360, serving as a valuable resource for researchers and scientists in the field of antiviral drug discovery.
References
S-1360: A Technical Overview of an Early HIV Integrase Inhibitor
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
S-1360, an early HIV integrase inhibitor developed through a collaboration between Shionogi and GlaxoSmithKline, represented a pioneering effort in the exploration of a novel class of antiretroviral drugs. As the first integrase inhibitor to advance into human clinical trials, S-1360 played a crucial role in validating HIV integrase as a viable therapeutic target. Although its development was ultimately discontinued during Phase II clinical trials, the story of S-1360 provides valuable insights into the discovery and development of HIV integrase strand transfer inhibitors (INSTIs). This technical guide provides a comprehensive overview of the discovery, mechanism of action, and clinical development of S-1360, presenting available quantitative data, outlining probable experimental methodologies, and illustrating key concepts through signaling pathway and workflow diagrams.
Discovery and Preclinical Development
The discovery of S-1360 emerged from extensive screening efforts to identify non-nucleoside inhibitors of HIV replication. The focus on HIV integrase was driven by its essential role in the viral life cycle and the absence of a homologous enzyme in humans, suggesting a potential for high therapeutic selectivity.
In Vitro Activity
S-1360 demonstrated potent inhibitory activity against the HIV-1 integrase enzyme in biochemical assays and antiviral activity in cell-based assays.
| Parameter | Value | Assay Type | Cell Line (for cellular assays) |
| IC50 | 20 nM | Purified HIV-1 Integrase Inhibition | N/A |
| EC50 | 200 nM | MTT Assay | MT-4 cells infected with HIV-1 IIIB |
| CC50 | 12 µM | MTT Assay | MT-4 cells |
Preclinical Studies
Preclinical evaluation of S-1360 in animal models indicated a promising pharmacological, pharmacokinetic, safety, and toxicological profile, which supported its progression into clinical development. However, specific quantitative data from these animal studies are not extensively available in the public domain.
Mechanism of Action
S-1360 is an HIV integrase strand transfer inhibitor (INSTI). It exerts its antiviral effect by binding to the active site of the HIV integrase enzyme, thereby blocking the strand transfer step of viral DNA integration into the host cell's genome. This action effectively halts the HIV replication cycle.
Clinical Development
S-1360 was the first HIV integrase inhibitor to be evaluated in human clinical trials.
Phase I Clinical Trial
A Phase I study was conducted in healthy volunteers to assess the safety, tolerability, and pharmacokinetics of S-1360.
Study Design:
-
Participants: Healthy adult volunteers.
-
Design: A randomized, placebo-controlled, dose-escalation study.
-
Dosage: Multiple oral doses were administered, including 500 mg, 1000 mg, and 2000 mg every 12 hours.
-
Key Findings:
-
S-1360 was generally well-tolerated.
-
The most frequently reported adverse event was headache.
-
The drug was readily absorbed, with peak plasma concentrations (Tmax) occurring between 2.25 and 3 hours after repeated dosing.
-
Dose-proportional increases in AUC (area under the curve) and Cmax (maximum concentration) were observed between the 1000 mg and 2000 mg doses.
-
Plasma protein binding was high, ranging from 98.23% to 99.98%.
-
Phase II Clinical Trial
Following the promising results from the Phase I study, S-1360 advanced to Phase II clinical trials in HIV-infected patients. However, the development of S-1360 was discontinued during this phase in August 2003. The specific reasons for the discontinuation are not detailed in the available public information.
Experimental Protocols
While specific, detailed experimental protocols for the studies on S-1360 are not publicly available, this section outlines the general methodologies that would have been employed for the key experiments cited.
In Vitro HIV Integrase Inhibition Assay
Objective: To determine the concentration of S-1360 required to inhibit the enzymatic activity of purified HIV-1 integrase by 50% (IC50).
Methodology:
-
Enzyme and Substrate Preparation: Recombinant HIV-1 integrase is purified. A model DNA substrate mimicking the viral DNA end is prepared and labeled (e.g., with a fluorescent or radioactive tag).
-
Reaction Mixture: The reaction is typically carried out in a microplate format. Each well contains a buffer solution with appropriate cofactors (e.g., Mg2+ or Mn2+), the purified integrase enzyme, and the labeled DNA substrate.
-
Inhibitor Addition: Serial dilutions of S-1360 are added to the wells. Control wells with no inhibitor are included.
-
Incubation: The plate is incubated at 37°C to allow the integration reaction (strand transfer) to occur.
-
Detection: The products of the integration reaction are separated from the substrate using methods like gel electrophoresis or captured on a solid phase. The amount of product is quantified by measuring the signal from the label.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of S-1360. The IC50 value is determined by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Antiviral Activity Assay (MTT Assay)
Objective: To determine the concentration of S-1360 that inhibits HIV-1 replication in a cell culture by 50% (EC50) and the concentration that reduces cell viability by 50% (CC50).
Methodology:
-
Cell Culture: A susceptible cell line (e.g., MT-4, a human T-cell line) is cultured in appropriate media.
-
Infection: The cells are infected with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB).
-
Drug Treatment: Immediately after infection, the cells are plated in a microplate, and serial dilutions of S-1360 are added to the wells. Control wells with no drug and uninfected cells are included.
-
Incubation: The plate is incubated for a period that allows for multiple rounds of viral replication (typically 4-5 days).
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is read using a spectrophotometer at a wavelength of approximately 570 nm.
-
Data Analysis:
-
EC50: The absorbance values from the infected, drug-treated wells are compared to the infected, untreated control wells to determine the percentage of protection from virus-induced cell death. The EC50 is the concentration of S-1360 that protects 50% of the cells from the cytopathic effects of the virus.
-
CC50: The absorbance values from the uninfected, drug-treated wells are compared to the uninfected, untreated control wells to determine the percentage of cytotoxicity. The CC50 is the concentration of S-1360 that reduces cell viability by 50%.
-
Conclusion
S-1360 was a landmark compound in the history of antiretroviral therapy development. As the first HIV integrase inhibitor to reach clinical trials, it provided critical proof-of-concept for this class of drugs. Although its own development was not completed, the pioneering work on S-1360 paved the way for the subsequent successful development of other integrase inhibitors that are now a cornerstone of modern HIV treatment regimens. The lessons learned from the S-1360 program undoubtedly informed the strategies for discovering and developing safer and more potent second-generation INSTIs.
S-1360: A Technical Overview of a Pioneering HIV-1 Integrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-1360 was a promising, orally active HIV-1 integrase inhibitor developed by Shionogi-GlaxoSmithKline Pharmaceuticals. As one of the first integrase inhibitors to enter clinical trials, it represented a significant advancement in the pursuit of novel antiretroviral therapeutic targets. Although its development was discontinued in the early 2000s, the data generated from its preclinical and early clinical evaluation provided valuable insights for the development of subsequent drugs in this class. This document provides a detailed technical guide on S-1360, summarizing its mechanism of action, in vitro activity, and human pharmacokinetic data.
Core Data Summary
Table 1: In Vitro Anti-HIV-1 Activity of S-1360
| Parameter | Value | Cell Line/Assay Conditions |
| EC50 | 63 ng/mL | Not Specified |
Table 2: Pharmacokinetic Parameters of S-1360 in Healthy Volunteers (Multiple Dose Study)
| Dose | Cmax (µg/mL) (Day 14, mean) | tmax (hours) (Day 14, median) | Terminal Elimination t1/2 (hours) (mean) |
| 500 mg q12h | 4.75 | 2.25 - 3 | 7.7 - 16 |
| 1000 mg q12h | Not Specified | 2.25 - 3 | 7.7 - 16 |
| 2000 mg q12h | 15.6 | 2.25 - 3 | 7.7 - 16 |
Note: The study was conducted under fed conditions.
Table 3: Additional Pharmacokinetic and Safety Data for S-1360
| Parameter | Value/Observation |
| Plasma Protein Binding | 98.23% - 99.98% |
| Accumulation (q12h dosing) | Not significant |
| Most Frequent Adverse Event | Headache |
| Severity of Adverse Events | Mild to moderate, resolved spontaneously |
Mechanism of Action
S-1360 is an HIV-1 integrase strand transfer inhibitor (INSTI). The HIV-1 integrase enzyme is crucial for the replication of the virus as it catalyzes the insertion of the viral DNA into the host cell's genome. This process involves two key steps: 3'-processing and strand transfer. S-1360 specifically inhibits the strand transfer step, thereby preventing the covalent linkage of the viral DNA to the host chromosome. This action effectively halts the HIV replication cycle.
Experimental Protocols
Detailed experimental protocols for the specific studies on S-1360 are not publicly available. However, the following are representative methodologies for the types of experiments conducted during its development.
In Vitro Anti-HIV-1 Activity (EC50 Determination)
A common method for determining the 50% effective concentration (EC50) of an anti-HIV compound involves a cell-based assay. A typical protocol would be as follows:
-
Cell Culture: A suitable human T-cell line (e.g., MT-2, CEM-SS) or peripheral blood mononuclear cells (PBMCs) are cultured in appropriate media.
-
Drug Preparation: S-1360 is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to a range of concentrations.
-
Infection: The cultured cells are infected with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) in the presence of the various concentrations of S-1360. Control wells with no drug and uninfected cells are also included.
-
Incubation: The infected cells are incubated for a period of 4-7 days to allow for viral replication.
-
Quantification of Viral Replication: The extent of viral replication is measured by a suitable method, such as:
-
p24 Antigen Capture ELISA: This assay quantifies the amount of the viral core protein p24 in the cell culture supernatant.
-
Reverse Transcriptase (RT) Activity Assay: This measures the activity of the viral RT enzyme in the supernatant.
-
Cell Viability Assay (e.g., MTT assay): This measures the cytopathic effect of the virus on the cells.
-
-
Data Analysis: The percentage of inhibition of viral replication at each drug concentration is calculated relative to the no-drug control. The EC50 value is then determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Pharmacokinetic Study in Healthy Volunteers
The pharmacokinetic parameters of S-1360 were likely determined through a Phase I clinical trial with a protocol similar to the following:
-
Study Design: A randomized, double-blind, placebo-controlled, escalating multiple-dose study.
-
Subjects: Healthy adult volunteers meeting specific inclusion and exclusion criteria.
-
Dosing Regimen: Subjects are randomized to receive different oral doses of S-1360 (e.g., 500 mg, 1000 mg, 2000 mg) or a placebo, typically administered with food to assess its effect on absorption. Dosing is repeated at regular intervals (e.g., every 12 hours) for a specified duration.
-
Blood Sampling: Blood samples are collected at predefined time points before and after drug administration on the first day and after multiple doses to reach a steady state.
-
Plasma Analysis:
-
Blood samples are centrifuged to separate the plasma.
-
The concentration of S-1360 in the plasma samples is quantified using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
-
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including:
-
Cmax: Maximum observed plasma concentration.
-
tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
t1/2 (Terminal Elimination Half-life): The time it takes for the plasma concentration to decrease by half.
-
-
Safety and Tolerability Monitoring: Subjects are monitored throughout the study for any adverse events through clinical assessments, electrocardiograms (ECGs), and laboratory tests.
Visualizations
Caption: The HIV-1 lifecycle and the point of intervention for S-1360.
Caption: Mechanism of action of S-1360 as an HIV integrase strand transfer inhibitor.
S-1360: A Technical Overview of a Pioneering HIV-1 Integrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the antiviral activity and mechanism of action of S-1360, an early-generation HIV-1 integrase inhibitor. Although its clinical development was discontinued, the study of S-1360 has contributed to the foundational understanding of HIV-1 integrase as a therapeutic target. This document summarizes its known antiviral spectrum, details relevant experimental protocols, and visualizes its mechanism of action.
Antiviral Activity Spectrum of S-1360
S-1360 is an orally active HIV integrase inhibitor developed by Shionogi.[1] It demonstrated potent antiviral activity primarily against Human Immunodeficiency Virus Type 1 (HIV-1). Clinical development of S-1360 was discontinued in the Phase II trial stage in August 2003.[1]
In Vitro Anti-HIV-1 Activity
S-1360 exhibited potent and specific activity against HIV-1, including a range of clinical isolates and strains resistant to other classes of antiretroviral drugs.
| Virus/Cell Line | EC50 (nM) | Notes | Reference |
| Variety of clinical HIV-1 isolates | 140 (mean) | Active against both X4 and R5 tropic strains. | [2] |
| HIV-1(IIIB) in MT-4 cells | Not specified | Used in combination studies to evaluate other compounds. | [3] |
| NRTI, NNRTI, and PI-resistant HIV-1 variants | Potent activity reported | Specific EC50 values for resistant strains are not detailed in the available literature. | [2] |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response. NRTI: Nucleoside Reverse Transcriptase Inhibitor; NNRTI: Non-Nucleoside Reverse Transcriptase Inhibitor; PI: Protease Inhibitor.
The available data indicates that S-1360's antiviral activity is highly specific to HIV-1. Extensive studies on its activity against a broader spectrum of other viruses are not available in the public domain, likely due to its targeted mechanism of action and early discontinuation.
Mechanism of Action
S-1360 functions as an HIV-1 integrase inhibitor. HIV-1 integrase is a crucial enzyme for viral replication, responsible for inserting the viral DNA into the host cell's genome. S-1360 specifically targets the strand transfer step of this process.
HIV-1 Integrase Catalytic Process and Inhibition by S-1360
The following diagram illustrates the key steps of HIV-1 DNA integration and the point of inhibition by S-1360.
Experimental Protocols
The following sections describe representative methodologies for evaluating the in vitro antiviral activity of HIV-1 integrase inhibitors like S-1360.
In Vitro HIV-1 Integrase Strand Transfer Assay
This assay quantitatively measures the inhibition of the strand transfer step of the HIV-1 integration process.
Objective: To determine the concentration at which an inhibitor (e.g., S-1360) blocks 50% of the integrase strand transfer activity (IC50).
Materials:
-
Recombinant HIV-1 Integrase enzyme
-
Donor substrate DNA (simulating the viral DNA end)
-
Target substrate DNA (simulating the host DNA)
-
Assay buffer
-
Test compound (S-1360)
-
96-well plates
-
Detection reagents (e.g., colorimetric or fluorescent)
Workflow:
Procedure:
-
A 96-well plate is coated with the donor substrate DNA.
-
Recombinant HIV-1 integrase enzyme is added to the wells along with serial dilutions of the test compound (S-1360).
-
The plate is incubated to allow the inhibitor to bind to the integrase.
-
The target substrate DNA is added to initiate the strand transfer reaction.
-
After incubation, the plate is washed to remove unbound components.
-
A detection reagent, often an antibody that recognizes the integrated product, is added.
-
The signal is measured, and the IC50 value is calculated by plotting the percent inhibition against the compound concentration.
Cell-Based Anti-HIV-1 Assay (p24 ELISA)
This assay measures the ability of a compound to inhibit HIV-1 replication in a cell culture system.
Objective: To determine the 50% effective concentration (EC50) of a compound in preventing HIV-1 replication.
Materials:
-
HIV-1 susceptible cell line (e.g., MT-4, CEM-SS)
-
HIV-1 viral stock
-
Test compound (S-1360)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
HIV-1 p24 antigen ELISA kit
Workflow:
Procedure:
-
HIV-1 susceptible cells are seeded in a 96-well plate.
-
Serial dilutions of S-1360 are added to the wells.
-
The cells are then infected with a standardized amount of HIV-1.
-
The plate is incubated for a period of 3-7 days to allow for multiple rounds of viral replication.
-
The cell culture supernatant is harvested.
-
The amount of HIV-1 p24 antigen in the supernatant, a marker of viral replication, is quantified using an ELISA.
-
In parallel, the toxicity of the compound on the cells is measured to determine the 50% cytotoxic concentration (CC50).
-
The EC50 is calculated from the reduction in p24 levels at different drug concentrations. The selectivity index (SI = CC50/EC50) is then determined to assess the therapeutic window of the compound.
Conclusion
S-1360 was a promising, potent, and specific inhibitor of HIV-1 integrase with demonstrated activity against a variety of clinically relevant viral strains, including those with resistance to other antiretroviral classes. Although its development was halted, the research surrounding S-1360 provided valuable insights into the therapeutic potential of targeting HIV-1 integrase, paving the way for the successful development of subsequent drugs in this class. The methodologies described herein represent standard approaches for the evaluation of such antiviral compounds.
References
An In-depth Technical Guide to the DiversitAb™ Platform and the Production of SAB-136
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of SAB Biotherapeutics' innovative DiversitAb™ platform, the core technology behind the production of fully human polyclonal antibodies. It delves into the scientific principles, experimental methodologies, and preclinical and clinical findings related to this platform, with a specific focus on the product candidate SAB-136.
Introduction to the DiversitAb™ Platform
SAB Biotherapeutics has developed a novel immunotherapy platform, trademarked as DiversitAb™, for the production of fully human polyclonal antibodies. This technology leverages genetically engineered cattle, referred to as transchromosomic (Tc) Bovine™, to produce a robust and diverse repertoire of human antibodies in response to a specific antigen. This approach offers a significant advantage over traditional methods of polyclonal antibody production, which often rely on animal-derived antibodies that can elicit an immune response in humans. The DiversitAb™ platform enables the generation of high-titer, high-avidity, and broadly neutralizing antibodies against a wide range of targets, including infectious agents and autoimmune disease-related antigens.
The Core Technology: Transchromosomic (Tc) Bovine™
The cornerstone of the DiversitAb™ platform is the transchromosomic (Tc) Bovine™. These are cattle that have been genetically engineered to carry a human artificial chromosome (HAC) containing the full repertoire of human immunoglobulin genes. Simultaneously, the endogenous bovine immunoglobulin genes have been knocked out, ensuring that the antibodies produced by these animals are fully human.
Genetic Engineering of Tc Bovine™
The creation of Tc Bovine™ involves a multi-step genetic engineering process:
-
Introduction of Human Immunoglobulin Loci: A human artificial chromosome (HAC) containing the entire human immunoglobulin heavy and light chain loci is introduced into bovine fetal fibroblasts. This HAC is a mini-chromosome that can be stably maintained and transmitted through generations.
-
Knockout of Endogenous Bovine Immunoglobulin Genes: The genes responsible for producing bovine antibodies are inactivated or "knocked out" using gene-editing technologies. This is a critical step to prevent the production of bovine or chimeric antibodies.
-
Somatic Cell Nuclear Transfer (SCNT): The nucleus from a genetically modified fibroblast is transferred into an enucleated bovine oocyte. This reconstructed embryo is then implanted into a surrogate cow to develop into a Tc calf.
This process results in cattle that are capable of producing a diverse array of fully human polyclonal antibodies upon immunization.
Experimental Protocols
The production of target-specific, fully human polyclonal antibodies using the DiversitAb™ platform involves a series of well-defined experimental protocols.
Antigen Preparation and Immunization of Tc Bovine™
The first step is the preparation of the target antigen, which will be used to immunize the Tc Bovine™. The nature of the antigen can vary depending on the therapeutic target and can include:
-
Inactivated viruses or bacteria
-
Recombinant proteins or protein subunits
-
Toxoids
Once the antigen is prepared, the Tc Bovine™ are immunized using a proprietary immunization schedule and adjuvant formulation. This process is designed to elicit a strong and diverse immune response, leading to the production of high titers of antigen-specific human polyclonal antibodies.
Plasma Collection and Antibody Purification
Following immunization, plasma is collected from the Tc Bovine™. This plasma contains a high concentration of fully human polyclonal antibodies. The purification of these antibodies is a critical step to ensure the safety and efficacy of the final product. The general workflow for antibody purification is as follows:
-
Plasma Separation: Blood collected from the Tc Bovine™ is centrifuged to separate the plasma from the cellular components.
-
Initial Purification: The plasma undergoes initial purification steps, such as precipitation and filtration, to remove larger proteins and other contaminants.
-
Chromatography: The partially purified antibody solution is then subjected to a series of chromatography steps to isolate the human IgG fraction. This typically involves affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography.
-
Viral Inactivation and Removal: To ensure the safety of the final product, viral inactivation and removal steps are incorporated into the purification process.
-
Formulation: The purified human polyclonal antibodies are formulated in a suitable buffer for intravenous administration.
The entire process is conducted under current Good Manufacturing Practice (cGMP) conditions to ensure the quality and consistency of the final product.
Quantitative Data Summary
The DiversitAb™ platform has been used to generate several product candidates, with preclinical and clinical data demonstrating their potential therapeutic efficacy.
| Product Candidate | Target | Indication | Key Preclinical/Clinical Findings |
| SAB-136 | Mycoplasma hominis | Antibiotic-resistant bacterial infection | First-in-human trial showed a reduction in bacterial burden and improved clinical parameters in a patient with a chronic, antibiotic-resistant infection. The treatment was well-tolerated with no significant adverse events.[1][2] |
| SAB-176 | Influenza A and B viruses | Seasonal and pandemic influenza | Phase 1 and 2a clinical trials demonstrated a favorable safety profile and the potential to provide broad protection against various influenza strains.[3] |
| SAB-185 | SARS-CoV-2 | COVID-19 | Preclinical studies showed potent neutralization of multiple SARS-CoV-2 variants. Phase 2 clinical data indicated a reduction in viral load and a favorable safety profile in non-hospitalized adults with COVID-19.[4] |
| SAB-142 | Human Thymocytes | Type 1 Diabetes | Phase 1 clinical trial in healthy volunteers showed a favorable safety profile with no observed serum sickness.[5] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key aspects of the DiversitAb™ platform and the mechanism of action of the resulting polyclonal antibodies.
Production of Fully Human Polyclonal Antibodies
Caption: Workflow for the generation of Tc Bovine™ and the production of fully human polyclonal antibodies.
Mechanism of Action of Polyclonal Antibodies
Caption: Polyclonal antibodies recognize multiple epitopes on a pathogen, leading to various effector functions.
Conclusion
The DiversitAb™ platform represents a significant advancement in the field of antibody therapeutics. By harnessing the robust immune system of transchromosomic bovines, SAB Biotherapeutics can produce fully human, high-titer polyclonal antibodies against a wide array of targets. The preclinical and clinical data for product candidates such as SAB-136, SAB-176, and SAB-185 demonstrate the potential of this platform to address unmet medical needs in infectious diseases and autoimmune disorders. Further research and clinical development will continue to elucidate the full therapeutic potential of this innovative technology.
References
- 1. siouxfalls.business [siouxfalls.business]
- 2. academic.oup.com [academic.oup.com]
- 3. US FDA grants fast track status to SAB Biotherapeutics’ SAB-176 [pharmaceutical-technology.com]
- 4. Phase 2 Safety and Antiviral Activity of SAB-185, a Novel Polyclonal Antibody Therapy for Nonhospitalized Adults With COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sab.bio [sab.bio]
Preclinical Profile of S-1360: An Early HIV-1 Integrase Inhibitor
Executive Summary: S-1360 (also known as GW810781) was a pioneering HIV-1 integrase inhibitor developed by Shionogi and GlaxoSmithKline. As the first compound of its class to advance to clinical trials, it marked a significant step in the development of a new class of antiretroviral drugs. S-1360 targets the HIV-1 integrase enzyme, a critical component for the integration of the viral DNA into the host cell's genome, thereby preventing viral replication. Despite promising initial in vitro activity, the development of S-1360 was ultimately discontinued due to challenges with in vivo efficacy and unfavorable pharmacokinetic properties observed in early human studies. This guide provides a comprehensive overview of the available preclinical data on S-1360, including its mechanism of action, in vitro activity, and the general experimental protocols used in its evaluation.
In Vitro Activity of S-1360
S-1360 demonstrated potent inhibitory activity against HIV-1 integrase and viral replication in cell-based assays. The key quantitative data from these preclinical studies are summarized in the table below.
| Assay Type | Parameter | Value | Cell Line / Conditions | Virus Strain |
| Enzymatic Assay | IC50 | 20 nM | Purified HIV-1 Integrase | N/A |
| Cell-Based Assay | EC50 | 200 nM | MT-4 cells (MTT Assay) | HIV-1 IIIB |
| Cell-Based Assay | CC50 | 12 µM | MT-4 cells (MTT Assay) | N/A |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration.
S-1360 was reported to be active against both X4 and R5 tropic strains of HIV-1, as well as against variants resistant to other classes of antiretroviral drugs[1].
Experimental Protocols
Detailed experimental protocols for the specific preclinical studies on S-1360 are not extensively available in the public domain, likely due to the compound's early discontinuation. However, based on standard methodologies for evaluating anti-HIV compounds, the following general protocols were likely employed.
HIV-1 Integrase Inhibition Assay (General Protocol)
This assay is designed to measure the ability of a compound to inhibit the enzymatic activity of purified recombinant HIV-1 integrase. The reaction typically involves two key steps that integrase catalyzes: 3'-processing and strand transfer.
-
Immobilization of Viral DNA Substrate: A biotin-labeled oligonucleotide mimicking the long terminal repeat (LTR) of HIV-1 DNA is immobilized on a streptavidin-coated microplate.
-
Enzyme and Inhibitor Incubation: Recombinant HIV-1 integrase is pre-incubated with varying concentrations of the test compound (S-1360) to allow for binding.
-
Reaction Initiation: A target DNA substrate, labeled with a detectable marker (e.g., digoxigenin), is added to the wells to initiate the strand transfer reaction.
-
Detection: The plate is washed to remove unbound components. The amount of integrated target DNA is then quantified by adding an enzyme-linked antibody against the detectable marker (e.g., anti-digoxigenin-HRP) followed by a colorimetric substrate.
-
Data Analysis: The signal intensity is measured, and the IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.
Cell Viability and Antiviral Activity (MTT Assay in MT-4 Cells - General Protocol)
The MTT assay is a colorimetric assay used to assess cell viability and, in the context of antiviral testing, the protective effect of a compound against virus-induced cell death.
-
Cell Plating: Human T-cell line MT-4, which is highly susceptible to HIV-1 infection, is seeded in a 96-well plate.
-
Compound Addition: Serial dilutions of S-1360 are added to the wells. Control wells with no compound and no virus are included.
-
Viral Infection: A standardized amount of HIV-1 virus stock (e.g., HIV-1 IIIB) is added to the wells containing cells and the test compound.
-
Incubation: The plate is incubated for a period that allows for multiple rounds of viral replication and subsequent cytopathic effects (typically 4-5 days).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the purple solution is measured using a spectrophotometer at a wavelength of approximately 570 nm.
-
Data Analysis: The EC50 is determined by analyzing the dose-response curve of the compound's ability to protect cells from virus-induced death. The CC50 is determined in parallel experiments without the virus to assess the compound's inherent cytotoxicity.
Signaling Pathway and Experimental Workflow
HIV-1 Integrase Signaling Pathway and Inhibition by S-1360
The primary mechanism of action of S-1360 is the inhibition of the HIV-1 integrase enzyme. This enzyme is responsible for inserting the viral DNA, which is reverse transcribed from the viral RNA, into the host cell's genome. This integration is a critical step for the establishment of a productive and persistent infection. By blocking this step, S-1360 prevents the virus from replicating.
General Experimental Workflow for Preclinical Antiviral Testing
The preclinical evaluation of an antiviral candidate like S-1360 typically follows a structured workflow, starting from initial screening to more complex cell-based and in vivo studies.
Limitations and Conclusion
References
Unveiling the Pharmacokinetic Profile of S-1360: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the pharmacokinetic properties of S-1360, an investigational HIV integrase inhibitor. While the development of S-1360 was discontinued in 2003, the available data from its early clinical evaluation offers valuable insights for researchers in the field of antiretroviral drug development. This document summarizes key pharmacokinetic parameters, details representative experimental methodologies, and visualizes the compound's mechanism of action and study workflow.
Pharmacokinetic Profile of S-1360
S-1360, developed through a collaboration between Shionogi and GlaxoSmithKline, demonstrated several key pharmacokinetic characteristics during its early-phase clinical trials. The compound was designed as an oral agent to block the strand transfer step of HIV integration, a critical process for viral replication.[1][2]
Absorption and Distribution
Following oral administration in healthy volunteers, S-1360 was readily absorbed, with the time to reach maximum plasma concentration (Tmax) observed between 2.25 and 3 hours.[3] Studies in animal models, specifically rats and dogs, showed high oral bioavailability of 93.7% and 75.1%, respectively.[4] However, a notable finding from early human studies was that systemic exposure in healthy volunteers was lower than what was anticipated based on these preclinical animal models.[4] S-1360 exhibited a high degree of binding to plasma proteins, with in vivo binding reported to be in the range of 98.23% to 99.98%.
Metabolism and Excretion
Human mass balance studies utilizing radiolabeled [14C]-S-1360 provided crucial information regarding its metabolic fate. The primary metabolic pathways for S-1360 in humans were identified as reduction and glucuronidation. The two major metabolites found in human plasma were a reduced form of the compound (HP1) and an N-glucuronide conjugate of S-1360. These two metabolites were significant, each accounting for approximately 30% of the total area under the curve (AUC) of all radioactive components in plasma. Clinical observations indicated that repeated dosing of S-1360 did not result in significant accumulation of the drug in the body.
Dose Proportionality
In a study involving escalating multiple doses in healthy volunteers under fed conditions, S-1360 demonstrated dose-proportional pharmacokinetics. An approximately proportionate increase in both the total drug exposure (AUC) and the peak plasma concentration (Cmax) was observed when the dose was increased from 1000 mg to 2000 mg. The drug was reported to be generally well-tolerated in single doses up to 2000 mg and in twice-daily dosing regimens up to 2000 mg for a duration of 11 days.
Quantitative Pharmacokinetic Data
Due to the early termination of S-1360's development, a comprehensive public database of its quantitative pharmacokinetic parameters is limited. The following table summarizes the available data based on early clinical trial reports.
| Parameter | Value/Description | Species | Study Conditions |
| Tmax (Time to Peak Concentration) | 2.25 - 3 hours | Human | Multiple oral doses |
| Bioavailability | 93.7% | Rat | Oral administration |
| 75.1% | Dog | Oral administration | |
| Lower than expected in humans | Human | Comparison to animal models | |
| Plasma Protein Binding | 98.23% - 99.98% | Human | In vivo |
| Dose Proportionality | Observed for AUC and Cmax | Human | Between 1000 mg and 2000 mg doses |
| Accumulation | Not significant with repeat dosing | Human | Multiple oral doses |
| Major Metabolites | Reduced metabolite (HP1) and S-1360 N-glucuronide | Human | Constituting ~30% of total AUC each |
Experimental Protocols
Detailed experimental protocols from the S-1360 clinical trials are not publicly available. However, based on standard practices for Phase I pharmacokinetic studies conducted in the early 2000s, a representative methodology can be described.
Representative Phase I, Single and Multiple Ascending Dose Study in Healthy Volunteers
Objective: To evaluate the safety, tolerability, and pharmacokinetics of single and multiple ascending oral doses of S-1360 in healthy adult volunteers.
Study Design: A randomized, double-blind, placebo-controlled, dose-escalation study.
Participants: Healthy male and female volunteers, aged 18-55 years, with no clinically significant abnormalities as determined by medical history, physical examination, electrocardiogram (ECG), and clinical laboratory tests.
Methodology:
-
Single Ascending Dose (SAD) Phase:
-
Cohorts of subjects receive a single oral dose of S-1360 or placebo.
-
Dose levels could range from 100 mg up to 2000 mg.
-
Serial blood samples are collected at pre-defined time points (e.g., pre-dose, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).
-
Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
-
Urine may also be collected to assess renal excretion.
-
-
Multiple Ascending Dose (MAD) Phase:
-
Following safety review of SAD data, new cohorts of subjects receive multiple oral doses of S-1360 or placebo (e.g., twice daily for 7 to 14 days).
-
Dose levels could range from 500 mg to 2000 mg.
-
Serial blood samples are collected on Day 1 and at steady-state (e.g., Day 7 or Day 14) to determine pharmacokinetic parameters.
-
Trough plasma concentrations may be monitored on other days to assess accumulation.
-
-
Bioanalytical Method:
-
Plasma concentrations of S-1360 and its major metabolites are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.
-
The method would be validated for linearity, accuracy, precision, selectivity, and stability.
-
-
Pharmacokinetic Analysis:
-
Non-compartmental analysis is used to determine pharmacokinetic parameters including Cmax, Tmax, AUC from time zero to the last measurable concentration (AUC0-t), AUC extrapolated to infinity (AUC0-inf), terminal half-life (t1/2), apparent total body clearance (CL/F), and apparent volume of distribution (Vz/F).
-
-
Safety and Tolerability Assessment:
-
Monitoring of adverse events, vital signs, ECGs, and clinical laboratory parameters throughout the study.
-
Visualizations
Signaling Pathway: Mechanism of HIV Integrase Inhibition
Caption: Mechanism of action of S-1360 as an HIV integrase inhibitor.
Experimental Workflow: Phase I Pharmacokinetic Study
Caption: General workflow of a Phase I clinical pharmacokinetic study.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. A phase I study comparing the pharmacokinetics of the biosimilar (RD12014) with liraglutide (Victoza) in healthy Chinese male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Accuracy of allometrically predicted pharmacokinetic parameters in humans: role of species selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase 1 Study Evaluating the Pharmacokinetics, Dose Proportionality, Bioavailability, and Tolerability of Subcutaneous Levothyroxine Sodium (XP-8121) - PubMed [pubmed.ncbi.nlm.nih.gov]
S-1360 Phase I Clinical Trial: A Technical Review
An In-depth Analysis of the Initial Human Safety, Tolerability, and Pharmacokinetic Profile of a Pioneering HIV-1 Integrase Inhibitor
This technical guide provides a comprehensive overview of the Phase I clinical trial results for S-1360, an investigational HIV-1 integrase inhibitor. Developed through a joint venture between Shionogi and GlaxoSmithKline, S-1360 was among the first in its class to enter clinical trials. Although its development was discontinued in 2003, the data from its initial human studies offer valuable insights for researchers, scientists, and drug development professionals in the field of antiretroviral therapy.
Introduction
S-1360 is an HIV integrase inhibitor, a class of antiretroviral drugs that targets the integrase enzyme, essential for the replication of HIV by inserting the viral DNA into the host cell's genome.[1] At the time of its development, S-1360 represented a novel mechanism of action against HIV. In preclinical studies, S-1360 demonstrated potent anti-HIV activity with an EC50 of 63 ng/mL.[2] Following these promising in vitro results, a Phase I clinical trial was initiated to evaluate the safety, tolerability, and pharmacokinetics of S-1360 in healthy human volunteers. Phase II trials were ongoing as of October 2002.[1]
Phase I Clinical Trial Results
Study Design and Methodology
The Phase I study was a randomized, double-blind, placebo-controlled, parallel-group, escalating multiple-dose trial conducted in healthy volunteers under fed conditions.[2] A total of 24 subjects were enrolled, with 18 receiving S-1360 and 6 receiving a placebo.[2] The study evaluated three escalating dose levels of S-1360 administered orally every 12 hours (q12h).
The dosing schedule was as follows:
-
Day 1 and Day 14: Single dose administration.
-
Day 2: No dose administered.
-
Day 3 to Day 13: Twice-daily (q12h) dosing.
Pharmacokinetic profiles were assessed on Day 1 and Day 14, with single pre-dose samples taken on Days 12 and 13. Clinical laboratory evaluations were conducted at pre-dose, and on Days 5, 9, and 16, as well as at a follow-up visit. Electrocardiograms (ECGs) were performed at baseline, on Days 1, 9, and 14 (pre-dose and 2 hours post-morning dose), and at follow-up.
Pharmacokinetic Profile
S-1360 was readily absorbed following oral administration. On Day 14, after multiple doses, the concentration-time profiles showed a biexponential decline after reaching the maximum concentration (Cmax). Repeat dosing every 12 hours did not lead to significant accumulation of the drug. In vivo, S-1360 was highly bound to plasma proteins.
Table 1: Summary of Pharmacokinetic Parameters of S-1360 in Healthy Volunteers (Day 14)
| Parameter | 500 mg q12h | 1000 mg q12h | 2000 mg q12h |
| Mean Cmax (µg/mL) | - | 4.75 - 15.6 | - |
| Median tmax (hours) | - | 2.25 - 3 | - |
| Mean Terminal Elimination t½ (hours) | - | 7.7 - 16 | - |
| Plasma Protein Binding (%) | - | 98.23 - 99.98 | - |
Note: The available data provides a range for Cmax and t½ across the dose groups but does not specify the values for each cohort.
Safety and Tolerability
S-1360 was generally well-tolerated in healthy volunteers. There were no serious adverse events reported during the study. Mild to moderate treatment-emergent adverse events were experienced by 56% (10 out of 18) of subjects who received S-1360 and 50% (3 out of 6) of subjects who received the placebo. The most frequently reported adverse event was headache.
Table 2: Incidence of Treatment-Emergent Adverse Events
| S-1360 (n=18) | Placebo (n=6) | |
| Subjects with at least one Adverse Event (%) | 10 (56%) | 3 (50%) |
| Most Frequent Adverse Event | Headache | Not Specified |
Experimental Protocols
Detailed experimental protocols for the bioanalytical methods used to determine S-1360 plasma concentrations and for the specific safety laboratory assays are not publicly available. Standard clinical trial methodologies for Phase I studies would have been followed, including:
-
Pharmacokinetic Sampling: Collection of whole blood samples at predefined time points before and after drug administration. Plasma would be separated by centrifugation and stored frozen until analysis.
-
Bioanalytical Method: A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method would typically be used to quantify the concentration of S-1360 in plasma samples.
-
Safety Monitoring: Standard clinical laboratory tests would include hematology, clinical chemistry, and urinalysis. Vital signs and ECGs would be monitored at regular intervals.
Visualizations
Signaling Pathway
The following diagram illustrates the mechanism of action of HIV-1 integrase and the inhibitory effect of S-1360.
Experimental Workflow
The workflow of the S-1360 Phase I clinical trial is depicted in the following diagram.
Conclusion
The Phase I clinical trial of S-1360 demonstrated that the drug was well-tolerated in healthy volunteers and exhibited an acceptable pharmacokinetic profile. These initial findings supported the progression of S-1360 into further clinical studies in HIV-positive individuals. Although the development of S-1360 was ultimately halted, the early clinical data for this pioneering HIV-1 integrase inhibitor contributed to the foundational knowledge for this important class of antiretroviral drugs.
References
S 1360 phase II clinical trial data
An In-depth Technical Guide on the Core of S-1360, a Discontinued HIV Integrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-1360 was an investigational antiretroviral drug developed through a collaboration between Shionogi and GlaxoSmithKline. It belongs to the class of HIV integrase inhibitors, a group of drugs that target the viral enzyme integrase, essential for the replication of the human immunodeficiency virus (HIV).[1][2] Development of S-1360 was discontinued in August 2003 during Phase II clinical trials.[3] This guide provides a comprehensive overview of the available technical information regarding S-1360, including its mechanism of action, and available clinical trial information.
Core Data Summary
Drug Profile
| Feature | Description |
| Drug Name | S-1360 |
| Originator | Shionogi |
| Collaborator | GlaxoSmithKline |
| Drug Class | Antivirals |
| Mechanism of Action | HIV Integrase Inhibitor |
| Highest Development Phase | Phase II (Discontinued) |
| Indication | HIV Infections |
Phase II Clinical Trial Data
Due to the discontinuation of S-1360 development in 2003, detailed quantitative data from the Phase II clinical trials are not publicly available. The following tables represent the typical structure of data presentation for such a trial.
Patient Demographics and Baseline Characteristics (Illustrative)
| Characteristic | Value |
| Number of Patients | Data not publicly available |
| Age (Mean ± SD) | Data not publicly available |
| Sex (% Male/Female) | Data not publicly available |
| Race/Ethnicity (%) | Data not publicly available |
| Baseline HIV-1 RNA (log10 copies/mL, Mean ± SD) | Data not publicly available |
| Baseline CD4+ T-cell Count (cells/mm³, Mean ± SD) | Data not publicly available |
Efficacy Endpoints (Illustrative)
| Endpoint | Result |
| Proportion of patients with HIV-1 RNA <50 copies/mL at Week 24 | Data not publicly available |
| Mean change from baseline in HIV-1 RNA at Week 24 | Data not publicly available |
| Mean change from baseline in CD4+ T-cell count at Week 24 | Data not publicly available |
Safety and Tolerability (Illustrative)
| Adverse Event | Frequency (%) |
| Most Common Adverse Events | Data not publicly available |
| Serious Adverse Events | Data not publicly available |
| Discontinuations due to Adverse Events | Data not publicly available |
Experimental Protocols
Detailed experimental protocols for the S-1360 Phase II clinical trial are not publicly available. However, based on standard practices for HIV clinical trials during that period, the following methodologies would have been likely employed.
Study Design
The Phase II trial was likely a randomized, controlled study to evaluate the efficacy, safety, and dose-response of S-1360 in HIV-1 infected patients. Patients would have been assigned to different treatment arms, potentially including different doses of S-1360 in combination with other antiretroviral agents, compared to a standard-of-care regimen.
Inclusion and Exclusion Criteria (General)
-
Inclusion: HIV-1 infected adults, with a detectable viral load and CD4+ T-cell count within a specified range.
-
Exclusion: Presence of opportunistic infections, certain co-morbidities, or prior exposure to integrase inhibitors.
Efficacy Assessments
-
Viral Load: HIV-1 RNA levels in plasma would have been quantified at baseline and at regular intervals throughout the study using a validated polymerase chain reaction (PCR) assay.
-
Immunologic Assessment: CD4+ and CD8+ T-cell counts would have been measured by flow cytometry at baseline and various time points.
Safety Assessments
Safety would have been monitored through the recording of adverse events, physical examinations, and regular laboratory tests (hematology, clinical chemistry, and urinalysis).
Mandatory Visualizations
HIV Integrase Signaling Pathway
The following diagram illustrates the mechanism of action of HIV integrase and the point of intervention for an inhibitor like S-1360.
Caption: Mechanism of HIV integration and inhibition by S-1360.
Experimental Workflow for Antiviral Drug Efficacy Testing
This diagram outlines a typical workflow for evaluating the in vitro efficacy of an antiviral compound.
Caption: In vitro efficacy testing workflow for an antiviral agent.
References
Unraveling the Discontinuation of S-1360: A Technical Overview
The promising trajectory of S-1360, an early-generation HIV integrase inhibitor, was abruptly halted during Phase II clinical trials in August 2003. Developed through a collaboration between Shionogi and GlaxoSmithKline, S-1360's discontinuation stemmed from a combination of insufficient antiviral activity in patients and unfavorable pharmacokinetic properties. While detailed clinical trial data and specific experimental protocols remain largely undisclosed in the public domain, this guide synthesizes the available information to provide a technical overview for researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting HIV Integrase
S-1360 belongs to the class of diketo acid derivatives, which were among the first compounds identified to specifically inhibit the strand transfer step of HIV integration. This process is crucial for the virus to insert its genetic material into the host cell's DNA, a necessary step for viral replication. The proposed mechanism of action for S-1360, like other inhibitors in its class, involves chelating the divalent metal ions (Mg2+) in the active site of the HIV integrase enzyme. This chelation disrupts the catalytic activity of the enzyme, thereby preventing the integration of the viral DNA into the host genome.
The Rationale for Discontinuation: Insufficient Efficacy and Problematic Pharmacokinetics
Despite a promising preclinical profile and a novel mechanism of action, S-1360 failed to demonstrate adequate performance in human clinical trials. The primary reasons cited for its discontinuation were:
-
Lack of in vivo Efficacy: The drug did not achieve the desired level of viral load reduction in HIV-infected patients. This suggests that the concentration of the drug at the site of action was not sufficient to effectively inhibit the integrase enzyme over a sustained period.
-
Pharmacokinetic Challenges: The way the drug was absorbed, distributed, metabolized, and excreted in the body proved to be suboptimal. While specific details are scarce, common pharmacokinetic issues for early drug candidates include poor oral bioavailability, rapid metabolism leading to a short half-life, or high inter-patient variability in drug exposure. These factors would have made it difficult to maintain therapeutic drug concentrations with a convenient dosing regimen.
The decision to terminate the development of S-1360 underscores the significant challenges faced in translating promising preclinical compounds into clinically effective and safe antiretroviral therapies.
Experimental Protocols: A General Overview
Due to the lack of published data, specific experimental protocols for the S-1360 clinical trials are not available. However, based on standard practices for Phase II trials of antiretroviral agents during that period, the key experiments would have likely included:
Table 1: Likely Experimental Protocols in S-1360 Phase II Trials
| Experiment Type | Methodology |
| Viral Load Assessment | Quantitative reverse transcription-polymerase chain reaction (qRT-PCR) assays to measure HIV-1 RNA levels in patient plasma at baseline and various time points during treatment. |
| CD4+ T-cell Count Monitoring | Flow cytometry to enumerate CD4+ T-lymphocytes, a key indicator of immune function in HIV-infected individuals. |
| Pharmacokinetic Analysis | Serial blood sampling following drug administration to determine key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2) using techniques like liquid chromatography-mass spectrometry (LC-MS). |
| Safety and Tolerability Monitoring | Regular clinical assessments, laboratory tests (including hematology, clinical chemistry, and urinalysis), and recording of all adverse events (AEs) and serious adverse events (SAEs). |
Quantitative Data: An Unmet Requirement
A comprehensive summary of quantitative data from the S-1360 trials cannot be provided as this information was not made public following the drug's discontinuation. Such data would have included mean changes in viral load and CD4+ T-cell counts from baseline, detailed pharmacokinetic parameters across different patient populations, and the incidence and severity of adverse events.
Visualizing the Path to Discontinuation
The following diagrams illustrate the mechanism of action of HIV integrase inhibitors and the logical flow leading to the discontinuation of S-1360.
Caption: Proposed mechanism of action of S-1360.
Caption: Reasons leading to the discontinuation of S-1360.
Conclusion
The discontinuation of S-1360 in the early 2000s represents a critical learning point in the development of HIV integrase inhibitors. While the lack of detailed public data limits a full retrospective analysis, the stated reasons of insufficient in vivo efficacy and problematic pharmacokinetics highlight the hurdles that early compounds in this class had to overcome. The subsequent success of later-generation integrase inhibitors is a testament to the perseverance of researchers in optimizing the pharmacological properties of this important class of antiretroviral drugs. The story of S-1360 serves as a reminder of the rigorous and often challenging path of drug development.
S-1360 Binding Site on HIV Integrase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding site of S-1360, a pioneering integrase strand transfer inhibitor (INSTI), on HIV-1 integrase. S-1360, a diketo acid (DKA) bioisostere, was the first INSTI to enter clinical development. Although its development was discontinued due to a lack of in vivo efficacy, the study of its interaction with HIV integrase and the mechanisms of resistance that emerged have provided invaluable insights for the development of subsequent, highly successful INSTIs. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visualizations of the binding interactions and experimental workflows.
S-1360 and its Interaction with the HIV Integrase Active Site
S-1360, like other diketo acid derivatives, targets the catalytic core domain (CCD) of HIV-1 integrase. The binding is centered at the enzyme's active site, a region critical for the strand transfer reaction, which involves the insertion of the viral DNA into the host genome.
The primary mechanism of action for S-1360 involves the chelation of two divalent magnesium ions (Mg²⁺) within the integrase active site. These metal ions are essential cofactors for the catalytic activity of integrase, coordinated by a highly conserved triad of acidic residues: Asp64, Asp116, and Glu152. By binding to these metal ions, S-1360 effectively blocks the strand transfer step of integration. The binding of S-1360 is stabilized by interactions with key amino acid residues in the active site pocket.
Quantitative Analysis of S-1360 Activity and Resistance
The antiviral activity of S-1360 and the impact of resistance mutations have been quantified through various in vitro assays.
Table 1: In Vitro Activity of S-1360 against Wild-Type HIV-1
| Parameter | Value | Assay Type |
| IC₅₀ (Integrase Inhibition) | 20 nM | Biochemical Assay |
| EC₅₀ (Antiviral Activity) | 200 nM | Cell-based (MTT) Assay |
| CC₅₀ (Cytotoxicity) | 12 µM | Cell-based (MTT) Assay |
Table 2: HIV-1 Integrase Mutations Conferring Resistance to S-1360
In vitro selection studies involving the passage of HIV-1 in the presence of increasing concentrations of S-1360 led to the identification of several key mutations within the integrase catalytic domain that confer resistance. These mutations result in a significant reduction in the susceptibility of the virus to the inhibitor.
| Mutation | Fold Increase in Resistance (IC₅₀) |
| V72I | 2- to >62-fold |
| L74M | 2- to >62-fold |
| T97A | 2- to >62-fold |
| T125K | 2- to >62-fold |
| K156N | 2- to >62-fold |
| S163D | 2- to >62-fold |
| V201I | 2- to >62-fold |
| I225M | 2- to >62-fold |
| Additional Unspecified Mutation | 2- to >62-fold |
Note: The specific fold-change for each individual mutation is not detailed in the publicly available literature; the range reflects the overall findings from the primary resistance study.
Experimental Protocols
Detailed, step-by-step protocols for the specific assays used to characterize S-1360 are not exhaustively available in the public domain. However, based on general methodologies for evaluating INSTIs, representative protocols are provided below.
HIV-1 Integrase Strand Transfer Inhibition Assay (Biochemical)
This assay measures the ability of a compound to inhibit the strand transfer activity of recombinant HIV-1 integrase.
Materials:
-
Recombinant HIV-1 Integrase
-
Donor DNA (oligonucleotide mimicking the viral DNA end)
-
Target DNA (oligonucleotide mimicking the host DNA)
-
Assay Buffer (containing MgCl₂, DTT, and a buffering agent like HEPES)
-
S-1360 (or other test compounds)
-
Detection System (e.g., fluorescence or radioactivity-based)
Protocol:
-
Reaction Setup: In a microplate, combine the assay buffer, recombinant HIV-1 integrase, and varying concentrations of S-1360.
-
Pre-incubation: Incubate the mixture for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the donor and target DNA oligonucleotides to the wells to initiate the strand transfer reaction.
-
Incubation: Incubate the plate for a further period (e.g., 60-120 minutes) at 37°C to allow the integration reaction to proceed.
-
Detection: Stop the reaction and quantify the amount of strand transfer product formed using a suitable detection method.
-
Data Analysis: Calculate the IC₅₀ value of S-1360 by plotting the percentage of inhibition against the log of the inhibitor concentration.
MT-4 Cell-Based Anti-HIV Assay (Phenotypic)
This assay determines the antiviral activity of a compound by measuring its ability to protect MT-4 cells from HIV-1-induced cytopathic effects.
Materials:
-
MT-4 cells
-
HIV-1 viral stock
-
Cell culture medium (e.g., RPMI-1640 with fetal bovine serum)
-
S-1360 (or other test compounds)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilizing agent (e.g., acidified isopropanol)
Protocol:
-
Cell Seeding: Seed MT-4 cells into a 96-well microplate at a predetermined density.
-
Compound Addition: Add serial dilutions of S-1360 to the wells.
-
Viral Infection: Infect the cells with a standardized amount of HIV-1. Include uninfected and untreated virus-infected controls.
-
Incubation: Incubate the plate for a period of 4-5 days at 37°C in a CO₂ incubator, allowing for viral replication and the development of cytopathic effects.
-
MTT Assay: Add MTT reagent to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: Add a solubilizing agent to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the EC₅₀ (the concentration at which 50% of the cells are protected from viral cytopathicity) and CC₅₀ (the concentration at which 50% of the cells are killed by the compound) from the dose-response curves.
Visualizations
The following diagrams illustrate the binding mechanism of S-1360 and a typical experimental workflow.
Caption: S-1360 binding to the HIV-1 integrase active site.
Caption: Workflow for an in vitro HIV-1 integrase inhibition assay.
In Vitro Efficacy of S-1360: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-1360 is an orally active, first-generation HIV integrase strand transfer inhibitor (INSTI) developed by Shionogi. As a member of the diketo acid (DKA) derivative class of compounds, S-1360 targets the catalytic activity of the HIV-1 integrase enzyme, a crucial component for viral replication. Although its clinical development was discontinued in 2003 due to challenges with in vivo efficacy and pharmacokinetics, the in vitro data for S-1360 provides valuable insights into the mechanism and potential of early-generation integrase inhibitors. This technical guide summarizes the available in vitro efficacy data, outlines relevant experimental methodologies, and illustrates the key signaling pathways and workflows.
Core Efficacy Data
The in vitro antiviral activity and cytotoxicity of S-1360 have been quantified through various assays. The key parameters are summarized in the table below.
| Parameter | Value | Assay Type | Description |
| IC50 | 20 nM | HIV Integrase Inhibition Assay | Concentration required to inhibit 50% of the HIV integrase enzyme activity in a cell-free system. |
| EC50 | 200 nM | MTT Assay | Concentration required to achieve 50% of the maximum antiviral effect in a cell-based assay. |
| CC50 | 12 µM | MTT Assay | Concentration required to cause a 50% reduction in the viability of host cells. |
Mechanism of Action: HIV Integrase Inhibition
S-1360 functions by specifically inhibiting the strand transfer step of HIV-1 integration. The HIV integrase enzyme catalyzes two key reactions: 3'-processing and strand transfer. S-1360, being a diketo acid derivative, chelates the divalent metal ions (typically Mg2+) in the active site of the integrase. This action prevents the catalytic activity required for the covalent insertion of the viral DNA into the host cell's chromosome, effectively halting the viral replication cycle.
Experimental Protocols
Detailed experimental protocols for the specific studies on S-1360 are not publicly available. However, the following are representative methodologies for the key assays used to evaluate the in vitro efficacy of HIV integrase inhibitors like S-1360.
HIV-1 Integrase Strand Transfer Assay (In Vitro)
This assay measures the ability of a compound to inhibit the strand transfer reaction catalyzed by purified recombinant HIV-1 integrase.
Materials:
-
Recombinant HIV-1 Integrase
-
Oligonucleotide substrates mimicking the viral DNA ends (donor substrate) and a target DNA (acceptor substrate). The donor substrate is often labeled (e.g., with biotin or a fluorescent tag).
-
Assay buffer containing a divalent cation (e.g., MgCl2 or MnCl2)
-
96-well plates coated with a molecule that can capture the labeled donor substrate (e.g., streptavidin-coated plates for biotinylated DNA).
-
Detection reagents (e.g., an antibody conjugate that recognizes the incorporated labeled DNA, followed by a colorimetric or chemiluminescent substrate).
Procedure:
-
Plate Preparation: Pre-coat 96-well plates with the unlabeled acceptor DNA substrate.
-
Reaction Mixture: In a separate plate, prepare the reaction mixture containing the assay buffer, recombinant HIV-1 integrase, and the labeled donor DNA substrate.
-
Compound Addition: Add serial dilutions of S-1360 or control compounds to the reaction mixture.
-
Incubation: Incubate the mixture to allow the integrase to bind to the donor DNA and the inhibitor.
-
Strand Transfer Reaction: Transfer the reaction mixtures to the acceptor DNA-coated plate to initiate the strand transfer reaction. Incubate at 37°C.
-
Detection: Wash the plates to remove unbound components. Add detection reagents to quantify the amount of labeled donor DNA that has been integrated into the acceptor DNA.
-
Data Analysis: Calculate the percent inhibition of the strand transfer reaction at each compound concentration and determine the IC50 value.
MTT Assay for Anti-HIV-1 Activity and Cytotoxicity (Cell-Based)
The MTT assay is a colorimetric assay used to assess cell viability. In the context of HIV, it is used to determine a compound's ability to protect host cells from virus-induced cell death (antiviral efficacy, EC50) and its inherent toxicity to the host cells in the absence of the virus (cytotoxicity, CC50).
Materials:
-
HIV-1 permissive cell line (e.g., MT-4, CEM-SS)
-
HIV-1 viral stock
-
Cell culture medium and supplements
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol or DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Plating: Seed the host cells into 96-well plates at a predetermined density.
-
Compound Addition: Add serial dilutions of S-1360 to the wells. For the cytotoxicity assay, a parallel plate is prepared without the addition of the virus.
-
Viral Infection: For the antiviral assay, infect the cells with a pre-titered amount of HIV-1.
-
Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication and induction of cytopathic effects (typically 4-6 days).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Metabolically active (viable) cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis:
-
EC50: Calculate the concentration of S-1360 that protects 50% of the cells from virus-induced death.
-
CC50: Calculate the concentration of S-1360 that reduces the viability of uninfected cells by 50%.
-
Cellular Signaling Pathways
The primary cellular pathway affected by S-1360 is the HIV-1 integration pathway. By blocking this, S-1360 prevents the stable insertion of the viral genome into the host cell's DNA. This has several downstream consequences for the virus, including the prevention of provirus establishment, which is necessary for the transcription of viral genes and the production of new viral particles. The interaction of the HIV pre-integration complex (PIC), which includes the viral DNA and integrase, with various host cell factors is also indirectly affected as the final step of this interaction is blocked.
In Vitro Resistance
Conclusion
S-1360 was a pioneering HIV integrase inhibitor that demonstrated potent in vitro activity against the virus. While its development was halted, the study of S-1360 and other early INSTIs has been instrumental in the development of subsequent, more successful drugs in this class. The in vitro data and the methodologies described in this guide provide a foundational understanding of the preclinical evaluation of HIV integrase inhibitors.
The Cellular Gateway: An In-depth Guide to the Uptake of S-1360
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the specific cellular uptake mechanisms of the HIV-1 integrase inhibitor S-1360 is limited in publicly available literature. This guide provides a comprehensive overview based on the known mechanisms of other well-characterized HIV-1 integrase inhibitors, such as raltegravir, dolutegravir, and elvitegravir, to infer the likely pathways for S-1360.
Introduction to S-1360 and its Therapeutic Action
S-1360 is a potent and selective inhibitor of HIV-1 integrase, an essential enzyme for viral replication. By blocking the strand transfer step of viral DNA integration into the host cell genome, S-1360 effectively halts the viral life cycle. The efficacy of S-1360, like any antiretroviral agent, is critically dependent on its ability to penetrate target cells, primarily CD4+ T lymphocytes, and achieve sufficient intracellular concentrations to inhibit the integrase enzyme. Understanding the mechanisms governing its cellular uptake is therefore paramount for optimizing its therapeutic potential and overcoming potential drug resistance.
Hypothesized Cellular Uptake Pathways for S-1360
Based on studies of other small molecule HIV-1 integrase inhibitors, the cellular entry of S-1360 is likely a multi-faceted process involving a combination of passive diffusion and active transport mechanisms. The physicochemical properties of S-1360, such as its lipophilicity, molecular size, and charge, will ultimately determine the predominant route of entry.
Passive Diffusion
Given that many small molecule drugs can traverse the lipid bilayer of the cell membrane, it is plausible that S-1360 can enter cells via passive diffusion. This process is driven by the concentration gradient of the drug across the cell membrane and does not require cellular energy. The rate of passive diffusion is influenced by the compound's lipophilicity; a higher lipophilicity generally correlates with more efficient membrane permeation.
Active Transport
The involvement of membrane transporters in the uptake and efflux of antiretroviral drugs is well-documented. It is highly probable that S-1360 interacts with one or more of these transporter proteins.
-
Influx Transporters: These transporters facilitate the entry of drugs into the cell. Members of the Solute Carrier (SLC) superfamily, such as Organic Anion Transporters (OATs) and Organic Cation Transporters (OCTs), are known to mediate the uptake of various drugs. For instance, the HIV integrase inhibitor raltegravir has been identified as a substrate for SLC22A6 (OAT1)[1].
-
Efflux Transporters: Conversely, efflux transporters actively pump drugs out of the cell, thereby reducing their intracellular concentration. P-glycoprotein (P-gp, also known as MDR1) and Breast Cancer Resistance Protein (BCRP) are prominent efflux pumps that affect the disposition of many drugs, including several HIV integrase inhibitors. Raltegravir and dolutegravir are known substrates for both P-gp and BCRP[2][3][4][5]. Elvitegravir is also a substrate for P-gp.
The net intracellular concentration of S-1360 will be determined by the interplay between these influx and efflux transporters.
Quantitative Data on Cellular Transport of HIV-1 Integrase Inhibitors
While specific data for S-1360 is unavailable, the following tables summarize key quantitative parameters for other HIV-1 integrase inhibitors, providing a valuable reference for potential experimental design and interpretation.
Table 1: In Vitro Activity of S-1360
| Parameter | Value | Cell Line/Assay Condition |
| IC50 | 20 nM | Purified HIV-1 Integrase |
| EC50 | 200 nM | MT-4 cells infected with HIV-1 IIIB (MTT assay) |
| CC50 | 12 µM | MT-4 cells (MTT assay) |
Table 2: Transporter Interactions of Other HIV-1 Integrase Inhibitors
| Drug | Transporter Interaction | Effect | Reference |
| Raltegravir | P-glycoprotein (P-gp) | Efflux Substrate | |
| Breast Cancer Resistance Protein (BCRP) | Efflux Substrate | ||
| SLC22A6 (OAT1) | Uptake Substrate | ||
| Dolutegravir | P-glycoprotein (P-gp) | Efflux Substrate | |
| Breast Cancer Resistance Protein (BCRP) | Efflux Substrate | ||
| Elvitegravir | P-glycoprotein (P-gp) | Efflux Substrate |
Experimental Protocols for Studying Cellular Uptake
To elucidate the specific cellular uptake mechanisms of S-1360, a series of in vitro experiments can be employed.
Cell Permeability Assays
Objective: To determine the passive permeability of S-1360 across a cell monolayer.
Methodology:
-
Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line that forms a polarized monolayer with tight junctions, are cultured on permeable Transwell® inserts.
-
Assay: A known concentration of S-1360 is added to the apical (upper) chamber of the Transwell®.
-
Sampling: At various time points, samples are taken from the basolateral (lower) chamber.
-
Quantification: The concentration of S-1360 in the basolateral samples is quantified using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Calculation: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the monolayer.
Transporter Substrate Assays
Objective: To identify if S-1360 is a substrate of specific influx or efflux transporters.
Methodology:
-
Cell Lines: Use cell lines that overexpress a specific transporter of interest (e.g., MDCKII-MDR1 for P-gp, HEK293-BCRP for BCRP) and the corresponding parental cell line as a control.
-
Uptake/Efflux Measurement:
-
For Efflux Transporters: Measure the intracellular accumulation of radiolabeled or fluorescently tagged S-1360 in the presence and absence of a known inhibitor of the transporter. A significant increase in intracellular concentration in the presence of the inhibitor suggests that S-1360 is a substrate.
-
For Influx Transporters: Measure the uptake of S-1360 into the cells over time. A significantly higher uptake in the transporter-overexpressing cells compared to the parental cells indicates that S-1360 is a substrate.
-
-
Data Analysis: Compare the accumulation or uptake rates between the different cell lines and conditions to determine the role of the specific transporter.
Visualizing the Cellular Journey of S-1360
The following diagrams, generated using the DOT language for Graphviz, illustrate the hypothesized cellular uptake and efflux pathways for S-1360 and a typical experimental workflow for its investigation.
Caption: Hypothesized cellular uptake and efflux pathways of S-1360.
Caption: Experimental workflow to investigate the cellular uptake of S-1360.
Conclusion and Future Directions
While the precise mechanisms of S-1360 cellular uptake remain to be fully elucidated, the existing knowledge from other HIV-1 integrase inhibitors provides a strong foundation for a hypothesized model involving both passive diffusion and active transport. Further experimental investigation using the protocols outlined in this guide is essential to definitively characterize the cellular transport of S-1360. A thorough understanding of these pathways will be instrumental in predicting its pharmacokinetic profile, potential drug-drug interactions, and ultimately, its clinical success in the treatment of HIV-1 infection.
References
- 1. Raltegravir is a substrate for SLC22A6: a putative mechanism for the interaction between raltegravir and tenofovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of P-glycoprotein in the efflux of raltegravir from human intestinal cells and CD4+ T-cells as an interaction target for anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. In vitro investigations into the roles of drug transporters and metabolizing enzymes in the disposition and drug interactions of dolutegravir, a HIV integrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Solubility and Stability of S-1360
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: S-1360, an HIV-1 integrase inhibitor developed by Shionogi-GlaxoSmithKline, had its clinical development discontinued. Consequently, publicly available, in-depth quantitative data on its solubility and stability is limited. This guide provides available information and outlines general experimental protocols for assessing the physicochemical properties of similar pharmaceutical compounds.
Introduction
S-1360 (also known as GW810781) is a potent and selective inhibitor of HIV-1 integrase, an essential enzyme for viral replication.[1] It was under joint development by Shionogi and GlaxoSmithKline and progressed to Phase II clinical trials before its discontinuation.[2] As an integrase inhibitor, S-1360 blocks the strand transfer step of viral DNA integration into the host cell's genome.[3] Understanding the solubility and stability of such a compound is critical for its formulation, delivery, and overall therapeutic efficacy.
Physicochemical Properties of S-1360
Detailed quantitative data on the physicochemical properties of S-1360 are not widely available in the public domain. The following table summarizes the known information.
| Property | Data | Source |
| Chemical Formula | C₁₆H₁₂FN₃O₃ | - |
| Molecular Weight | 313.29 g/mol | - |
| CAS Number | 280571-30-4 | - |
| Solubility | Soluble in DMSO. | - |
| Aqueous Solubility | Data not available. | - |
| Organic Solvent Solubility | Data not available. | - |
| Stability (pH, Temp, Light) | Data not available. | - |
Experimental Protocols for Solubility and Stability Assessment
In the absence of specific published protocols for S-1360, this section outlines standard, widely accepted methodologies for determining the solubility and stability of investigational drug compounds.
3.1. Solubility Determination
The "shake-flask" method is a common technique for determining equilibrium solubility.
Experimental Protocol: Equilibrium Solubility by Shake-Flask Method
-
Preparation of Solutions: Prepare a series of buffered solutions at various physiologically relevant pH values (e.g., 1.2, 4.5, 6.8, and 7.4).
-
Addition of Compound: Add an excess amount of S-1360 to a known volume of each buffered solution in a sealed flask.
-
Equilibration: Agitate the flasks at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: Withdraw an aliquot from each flask. Separate the undissolved solid from the solution by centrifugation and/or filtration.
-
Quantification: Analyze the concentration of S-1360 in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Express the solubility in units such as mg/mL or µg/mL.
3.2. Stability Assessment
Forced degradation studies are conducted to understand the degradation pathways and intrinsic stability of a drug substance.
Experimental Protocol: Forced Degradation Study
-
Stress Conditions: Expose solutions of S-1360 to a variety of stress conditions, including:
-
Acidic Hydrolysis: 0.1 N HCl at elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: 0.1 N NaOH at elevated temperature (e.g., 60°C).
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat the solid drug substance (e.g., at 80°C).
-
Photostability: Expose the drug substance to light according to ICH Q1B guidelines.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent drug from any degradation products.
-
Identification: Characterize any significant degradation products using techniques such as mass spectrometry (MS).
Signaling Pathway and Experimental Workflow Visualization
4.1. HIV-1 Integrase Inhibition Signaling Pathway
S-1360 targets the HIV-1 integrase enzyme, a critical component of the viral replication cycle. The following diagram illustrates the key steps of HIV-1 integration and the point of inhibition by integrase inhibitors like S-1360.
Caption: Mechanism of HIV-1 Integrase Inhibition by S-1360.
4.2. Experimental Workflow for Solubility and Stability Testing
The following diagram outlines a typical workflow for the characterization of a new chemical entity's solubility and stability.
Caption: General workflow for solubility and stability assessment.
References
- 1. Comprehensive Review on Different Analytical Techniques for HIV 1- Integrase Inhibitors: Raltegravir, Dolutegravir, Elvitegravir and Bictegravir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S-1360 Shionogi-GlaxoSmithKline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Authentic HIV-1 integrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for S-1360: An Investigational HIV Integrase Inhibitor
Note to the Reader: The specific chemical structure and a detailed, validated synthesis protocol for the investigational HIV integrase inhibitor S-1360, developed by Shionogi and GlaxoSmithKline, are not publicly available. Development of S-1360 was discontinued in the early 2000s, and detailed synthetic procedures were not disclosed in the available scientific literature or patents.
However, to fulfill the request for a detailed application note and protocol for a compound in this class, this document provides a representative synthesis protocol for a closely related series of HIV integrase inhibitors: 2-hydroxy-3-heteroaryl acrylic acid derivatives . This class of compounds, also investigated by Shionogi, shares a similar mechanism of action with S-1360, targeting the strand transfer step of HIV integrase.
Application Notes
Introduction
S-1360 was a pioneering investigational antiretroviral agent belonging to the class of HIV integrase inhibitors.[1][2][3] These inhibitors target the viral enzyme integrase, which is essential for the replication of HIV by catalyzing the insertion of the viral DNA into the host cell's genome.[1][2] S-1360 specifically inhibits the strand transfer step of this process. Although its development was halted due to pharmacokinetic challenges, the research into S-1360 and related compounds paved the way for the successful development of other integrase inhibitors that are now critical components of highly active antiretroviral therapy (HAART).
This document provides a detailed protocol for the synthesis of a representative 2-hydroxy-3-heteroaryl acrylic acid derivative, a class of compounds that are structurally and mechanistically related to the early diketo acid bioisosteres like S-1360.
Mechanism of Action: HIV Integrase Inhibition
HIV integrase carries out two key catalytic reactions: 3'-processing and strand transfer. Integrase strand transfer inhibitors (INSTIs) bind to the active site of the integrase enzyme, chelating the divalent metal ions (typically Mg2+) that are essential for its catalytic activity. This binding prevents the covalent linkage of the viral DNA to the host cell's DNA, effectively halting the viral replication cycle.
Experimental Protocols
Representative Synthesis of a 2-Hydroxy-3-heteroaryl Acrylic Acid Derivative
The following is a representative, multi-step synthesis protocol adapted from the general procedures described for the synthesis of 2-hydroxy-3-heteroaryl acrylic acid derivatives.
Experimental Workflow Diagram
Caption: General workflow for the synthesis of 2-hydroxy-3-heteroaryl acrylic acid derivatives.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Substituted 2-methylpyridine | Reagent | Sigma-Aldrich |
| Diethyl oxalate | Reagent | Sigma-Aldrich |
| Sodium ethoxide | Reagent | Sigma-Aldrich |
| Anhydrous Ethanol | ACS Grade | Fisher Scientific |
| Lithium hydroxide | Reagent | Sigma-Aldrich |
| Tetrahydrofuran (THF) | HPLC Grade | Fisher Scientific |
| Hydrochloric acid (HCl) | ACS Grade | VWR |
| Ethyl acetate | ACS Grade | Fisher Scientific |
| Brine (saturated NaCl solution) | N/A | Prepared in-house |
| Anhydrous magnesium sulfate | Reagent | Sigma-Aldrich |
Procedure
Step 1: Synthesis of Ethyl 2-hydroxy-3-(pyridin-2-yl)acrylate (Ester Intermediate)
-
To a solution of sodium ethoxide (1.2 equivalents) in anhydrous ethanol at 0 °C under a nitrogen atmosphere, add a solution of the appropriate substituted 2-methylpyridine (1.0 equivalent) in anhydrous ethanol dropwise.
-
After stirring for 15 minutes, add diethyl oxalate (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate solvent system.
-
Upon completion, quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester intermediate.
Step 2: Synthesis of 2-Hydroxy-3-(pyridin-2-yl)acrylic acid (Final Product)
-
Dissolve the crude ester intermediate from Step 1 in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).
-
Add lithium hydroxide (2.0 equivalents) to the solution and stir at room temperature for 4-6 hours.
-
Monitor the hydrolysis by TLC (1:1 hexane:ethyl acetate with 1% acetic acid).
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to a pH of 2-3 with 1M HCl.
-
The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield the final 2-hydroxy-3-(pyridin-2-yl)acrylic acid derivative.
Step 3: Purification
-
The crude final product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
Quantitative Data Summary
| Step | Reactant | Molar Ratio | Product | Theoretical Yield | Actual Yield (%) | Purity (by HPLC) |
| 1 | 2-methylpyridine | 1.0 | Ester Intermediate | Calculated based on starting material | 75-85% | >95% |
| 2 | Ester Intermediate | 1.0 | Final Product | Calculated based on intermediate | 80-90% | >98% |
Signaling Pathway
HIV Life Cycle and the Role of Integrase
The following diagram illustrates the HIV life cycle, highlighting the critical step of integration that is blocked by integrase inhibitors like S-1360 and its analogs.
Caption: Inhibition of the HIV life cycle by S-1360 (an INSTI) at the integration stage.
References
Application Notes and Protocols for the Quantification of S 1360
For Researchers, Scientists, and Drug Development Professionals
Introduction
S 1360 is an orally active, small molecule inhibitor of HIV integrase.[1] Accurate and reliable quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies during drug development. Although the clinical development of this compound was discontinued, the analytical methodologies for its quantification remain relevant for preclinical research and potential re-evaluation.[1]
These application notes provide detailed protocols for the quantification of this compound using state-of-the-art analytical techniques, primarily focusing on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity. General protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Enzyme-Linked Immunosorbent Assay (ELISA) are also presented as potential alternative or complementary methods.
Mechanism of Action: HIV Integrase Inhibition
This compound targets the HIV integrase enzyme, a critical component for the replication of the virus. By inhibiting this enzyme, this compound prevents the integration of viral DNA into the host cell's genome, thereby halting the viral life cycle.
Caption: Inhibition of HIV replication by this compound.
Analytical Methods for this compound Quantification
The primary method for the quantification of this compound in biological matrices is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) due to its superior sensitivity and specificity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for bioanalysis of small molecules. A highly sensitive and specific method for a compound referred to as TX1360, likely analogous to this compound, has been developed for quantification in plasma.[2]
Quantitative Data Summary
| Parameter | Value | Matrix | Reference |
| Lower Limit of Quantitation (LLOQ) | 50 pg/mL | Plasma | [2] |
| Upper Limit of Quantitation (ULOQ) | 40 ng/mL | Plasma | [2] |
| Linearity | 50 pg/mL to 40 ng/mL | Plasma | |
| Internal Standard | Buspirone |
Experimental Protocol: LC-MS/MS Quantification of this compound in Plasma
This protocol is based on the method developed for TX1360 and represents a robust starting point for the analysis of this compound.
1. Materials and Reagents
-
This compound reference standard
-
Buspirone (Internal Standard)
-
HPLC grade acetonitrile, water, and formic acid
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Solid Phase Extraction (SPE) cartridges or protein precipitation reagents
2. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples and standards on ice.
-
To 100 µL of plasma, add 10 µL of internal standard working solution (Buspirone).
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Transfer to an autosampler vial for injection.
3. LC-MS/MS Instrumentation and Conditions
-
LC System: Agilent 1200 Series or equivalent
-
Mass Spectrometer: Varian 1200L LC/MS or a modern triple quadrupole mass spectrometer
-
Column: 50 mm x 1.0 mm, 5 µm C18 column
-
Mobile Phase A: Deionized water with 0.1% formic acid
-
Mobile Phase B: 80:20 (v/v) acetonitrile:water with 0.1% formic acid
-
Gradient: A linear gradient appropriate for the separation of this compound and its metabolites. A typical run time is around 6 minutes.
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 10 µL
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
MS/MS Detection: Selected Reaction Monitoring (SRM). The specific precursor and product ion transitions for this compound and the internal standard need to be optimized.
4. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards.
-
Use a weighted (1/x²) linear regression to fit the calibration curve.
-
Quantify unknown samples by interpolating their peak area ratios from the calibration curve.
Caption: General workflow for LC-MS/MS bioanalysis.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
For situations where an LC-MS/MS is not available, HPLC-UV can be a viable alternative, although it may lack the sensitivity and selectivity for low-concentration samples. Method development would be required to establish a robust assay.
General Protocol: HPLC-UV Quantification of this compound
1. Sample Preparation
-
A more rigorous sample clean-up, such as Solid Phase Extraction (SPE), is recommended to reduce matrix interference.
2. HPLC Instrumentation and Conditions
-
HPLC System: Standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like trifluoroacetic acid (TFA) or formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: The maximum absorbance wavelength of this compound (to be determined by UV-Vis spectrophotometry).
-
Quantification: Based on an external or internal standard calibration curve.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput immunoassay technique that can be used for quantification if specific antibodies against this compound are available or can be developed. No commercial ELISA kits for this compound are currently available. The development of a competitive ELISA would be a potential approach.
General Protocol: Competitive ELISA for this compound
1. Principle
-
Microplate wells are coated with an this compound-protein conjugate.
-
Samples containing this compound are incubated in the wells along with a fixed concentration of an anti-S 1360 antibody.
-
This compound in the sample competes with the coated this compound for binding to the antibody.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is added, followed by a substrate to produce a colorimetric signal. The signal is inversely proportional to the concentration of this compound in the sample.
2. Key Steps
-
Coat microplate with this compound-carrier protein conjugate.
-
Block non-specific binding sites.
-
Add standards or samples and anti-S 1360 antibody. Incubate.
-
Wash the plate.
-
Add enzyme-conjugated secondary antibody. Incubate.
-
Wash the plate.
-
Add substrate and incubate for color development.
-
Stop the reaction and read the absorbance on a microplate reader.
Conclusion
The quantification of this compound in biological matrices can be effectively achieved using LC-MS/MS, which provides the necessary sensitivity and selectivity for pharmacokinetic and other studies. The provided LC-MS/MS protocol, based on a closely related compound, serves as an excellent starting point for method development and validation. While HPLC-UV and ELISA present alternative approaches, they would require significant development and may not achieve the same level of performance as LC-MS/MS. The choice of analytical method will depend on the specific requirements of the study, including the required sensitivity, throughput, and available instrumentation.
References
Application Notes and Protocols for S-1360 in HIV Replication Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-1360 is a potent and selective non-catalytic site integrase inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1). It specifically targets the strand transfer step of viral DNA integration into the host genome, a critical process for viral replication.[1][2] Developed by Shionogi-GlaxoSmithKline, S-1360 was the first HIV-1 integrase inhibitor to advance into clinical trials.[2][3] Although its development was ultimately halted due to challenges with in vivo efficacy and pharmacokinetics, the study of S-1360 has provided valuable insights into the inhibition of HIV-1 integrase.[1] These application notes provide detailed protocols for utilizing S-1360 in various HIV replication assays to assess its antiviral activity and mechanism of action.
Mechanism of Action of S-1360
HIV-1 integrase is a key enzyme that catalyzes the insertion of the viral DNA into the host cell's genome in a two-step process: 3'-processing and strand transfer. S-1360 acts as a strand transfer inhibitor. It chelates the divalent metal ions (Mg2+ or Mn2+) in the active site of the integrase enzyme, thereby blocking the covalent linkage of the processed viral DNA ends into the host DNA. This effectively halts the integration process and prevents the establishment of a productive infection.
Caption: Mechanism of S-1360 action in the HIV-1 replication cycle.
Quantitative Data for S-1360
The following tables summarize the in vitro activity of S-1360 against HIV-1.
Table 1: In Vitro Anti-HIV-1 Activity of S-1360
| Parameter | Value | Cell Line | Virus Strain | Assay Method | Reference |
| IC₅₀ | 20 nM | - | Purified HIV-1 Integrase | Enzyme Assay | |
| EC₅₀ | 200 nM | MT-4 | HIV-1 IIIB | MTT Assay | |
| CC₅₀ | 12 µM | MT-4 | HIV-1 IIIB | MTT Assay |
Table 2: Antiviral Spectrum of S-1360
| HIV-1 Strain Type | Activity | Reference |
| X4 tropic strains | Active | |
| R5 tropic strains | Active | |
| NRTI-resistant variants | Active | |
| NNRTI-resistant variants | Active | |
| PI-resistant variants | Active |
Experimental Protocols
Herein are detailed protocols for assays commonly used to evaluate the anti-HIV-1 activity of integrase inhibitors like S-1360.
Protocol 1: HIV-1 Integrase Strand Transfer Assay
This biochemical assay measures the ability of a compound to inhibit the strand transfer step catalyzed by purified recombinant HIV-1 integrase.
Caption: Workflow for the HIV-1 Integrase Strand Transfer Assay.
Materials:
-
Recombinant HIV-1 Integrase
-
Donor substrate DNA (biotin-labeled)
-
Target substrate DNA (DIG-labeled)
-
S-1360
-
Streptavidin-coated 96-well plates
-
Assay buffer
-
Wash buffer
-
Blocking buffer
-
Anti-DIG-HRP antibody
-
TMB substrate
-
Stop solution (e.g., 1N H₂SO₄)
-
Plate reader
Procedure:
-
Plate Preparation:
-
Coat streptavidin-coated 96-well plates with biotin-labeled donor substrate DNA by incubating for 1 hour at 37°C.
-
Wash the wells three times with wash buffer.
-
Add blocking buffer to each well and incubate for 30 minutes at 37°C to prevent non-specific binding.
-
Wash the wells three times with reaction buffer.
-
-
Enzyme and Inhibitor Addition:
-
Add 100 µL of reaction buffer containing HIV-1 integrase to each well.
-
Add serial dilutions of S-1360 (or a vehicle control) to the wells.
-
Incubate for 30 minutes at 37°C to allow for inhibitor binding to the integrase.
-
-
Strand Transfer Reaction:
-
Initiate the strand transfer reaction by adding the DIG-labeled target substrate DNA to each well.
-
Incubate the plate for 1-2 hours at 37°C.
-
-
Detection:
-
Wash the wells five times with wash buffer.
-
Add HRP-conjugated anti-DIG antibody to each well and incubate for 1 hour at room temperature.
-
Wash the wells five times with wash buffer.
-
Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition of integrase activity for each concentration of S-1360 compared to the vehicle control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.
-
Protocol 2: Cell-Based HIV-1 Replication Assay (MTT Assay)
This assay measures the cytopathic effect of HIV-1 on susceptible T-cell lines (e.g., MT-4 cells) and the protective effect of antiviral compounds. Cell viability is determined using the MTT colorimetric method.
Materials:
-
MT-4 cells
-
HIV-1 stock (e.g., HIV-1 IIIB)
-
S-1360
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
CO₂ incubator
Procedure:
-
Cell Plating:
-
Seed MT-4 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.
-
-
Compound Addition:
-
Prepare serial dilutions of S-1360 in culture medium.
-
Add 50 µL of the diluted compound to the appropriate wells. Include wells with no compound as virus controls and wells with no virus as cell controls.
-
-
Virus Infection:
-
Add 50 µL of HIV-1 stock at a predetermined multiplicity of infection (MOI) to the wells containing cells and compound. Do not add virus to the cell control wells.
-
-
Incubation:
-
Incubate the plate for 4-5 days at 37°C in a 5% CO₂ incubator.
-
-
MTT Staining:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Solubilization:
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at room temperature in the dark.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm with a reference wavelength of 650 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of S-1360.
-
Determine the EC₅₀ (50% effective concentration) for antiviral activity and the CC₅₀ (50% cytotoxic concentration) for compound toxicity.
-
The selectivity index (SI) can be calculated as CC₅₀ / EC₅₀.
-
Protocol 3: HIV-1 p24 Antigen Assay
This ELISA-based assay quantifies the amount of HIV-1 p24 capsid protein in the supernatant of infected cell cultures, which is a direct measure of viral replication.
Materials:
-
HIV-1 p24 antigen ELISA kit
-
Supernatants from HIV-1 infected cell cultures treated with S-1360 (from an experiment similar to Protocol 2)
-
Plate reader
Procedure:
-
Follow the manufacturer's instructions for the specific HIV-1 p24 antigen ELISA kit.
-
Briefly, coat the ELISA plate with a capture antibody specific for p24.
-
Add cell culture supernatants (containing p24) and standards to the wells.
-
Incubate to allow p24 to bind to the capture antibody.
-
Wash the wells and add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Incubate and wash again.
-
Add the enzyme substrate and measure the resulting color change using a plate reader.
-
Quantify the p24 concentration in the samples by comparing their absorbance to the standard curve.
-
Calculate the percent inhibition of p24 production for each S-1360 concentration and determine the EC₅₀.
Conclusion
S-1360 is a valuable tool for studying the mechanism of HIV-1 integrase inhibition. The protocols provided here offer standardized methods to evaluate its in vitro efficacy and to characterize other potential integrase inhibitors. While S-1360's clinical development was halted, its story underscores the importance of favorable pharmacokinetic profiles for in vivo efficacy, a critical consideration for all drug development professionals in the field. Preclinical studies of S-1360 showed plausible pharmacological and safety results in animal models, but these did not translate to sufficient efficacy in human trials.
References
Application Notes and Protocols for Testing S-1360 in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-1360 is an investigational antiretroviral agent developed by Shionogi-GlaxoSmithKline that functions as an HIV integrase inhibitor.[1][2] Integrase is a critical enzyme in the HIV replication cycle, responsible for inserting the viral DNA into the host cell's genome. By targeting this enzyme, S-1360 effectively blocks a key step in establishing a productive infection. These application notes provide detailed protocols for evaluating the antiviral activity and cytotoxicity of S-1360 in relevant cell culture models.
Mechanism of Action
HIV integrase facilitates the integration of the reverse-transcribed viral DNA into the host chromosome through a multi-step process. S-1360 is a potent and selective inhibitor of HIV-1 integrase, targeting the catalytic activity of the enzyme.[3] This inhibition prevents the stable incorporation of the viral genome into the host DNA, thereby halting the viral replication cycle.
Below is a diagram illustrating the HIV life cycle and the point of intervention for S-1360.
Caption: HIV life cycle and the inhibitory action of S-1360 on integrase.
Data Presentation
The following tables summarize quantitative data for S-1360 in relevant cell-based assays.
Table 1: Antiviral Activity and Cytotoxicity of S-1360
| Parameter | Cell Line | Virus Strain | Value |
| EC50 | MT-4 | HIV-1 IIIB | 200 nM[3] |
| CC50 | MT-4 | N/A | 12 µM[3] |
EC50: 50% effective concentration; CC50: 50% cytotoxic concentration.
Experimental Protocols
Protocol 1: Determination of Antiviral Activity using a p24 Antigen ELISA
This protocol details the measurement of HIV-1 p24 antigen as an indicator of viral replication.
Materials:
-
MT-4 cells
-
HIV-1 IIIB virus stock
-
S-1360
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
HIV-1 p24 Antigen ELISA kit
-
Plate reader
Procedure:
-
Seed MT-4 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.
-
Prepare serial dilutions of S-1360 in culture medium.
-
Add 50 µL of the S-1360 dilutions to the appropriate wells. Include a no-drug control.
-
Infect the cells with HIV-1 IIIB at a multiplicity of infection (MOI) of 0.01.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 7 days.
-
On day 7, collect the culture supernatant.
-
Quantify the amount of p24 antigen in the supernatant using an HIV-1 p24 Antigen ELISA kit according to the manufacturer's instructions.
-
Calculate the EC50 value by plotting the percentage of p24 inhibition against the log of the S-1360 concentration.
Caption: Workflow for the p24 antigen antiviral assay.
Protocol 2: Cytotoxicity Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
MT-4 cells
-
S-1360
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Seed MT-4 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.
-
Prepare serial dilutions of S-1360 in culture medium.
-
Add 100 µL of the S-1360 dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO) and a no-cell blank control.
-
Incubate the plate for 7 days at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.
Caption: Workflow for the MTT cytotoxicity assay.
Protocol 3: In Vitro Integrase Strand Transfer Assay
This protocol provides a general framework for a biochemical assay to confirm the direct inhibition of integrase activity.
Materials:
-
Recombinant HIV-1 integrase
-
Oligonucleotide substrates mimicking the viral DNA ends (donor DNA) and target DNA
-
Assay buffer
-
S-1360
-
Detection system (e.g., fluorescence-based or electrophoresis-based)
Procedure:
-
Prepare serial dilutions of S-1360 in the assay buffer.
-
In a reaction tube, combine the recombinant HIV-1 integrase and the donor DNA substrate.
-
Add the S-1360 dilutions to the reaction tubes and incubate for a predetermined time to allow for inhibitor binding.
-
Initiate the strand transfer reaction by adding the target DNA substrate.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Stop the reaction.
-
Detect the products of the strand transfer reaction using a suitable detection method.
-
Calculate the IC50 value, which is the concentration of S-1360 that inhibits 50% of the integrase activity.
Caption: Logical flow of an in vitro integrase strand transfer assay.
References
Application Notes and Protocols for In Vitro Resistance Studies of Antiviral Agents
Disclaimer: The compound "S 1360" was identified as an HIV integrase inhibitor whose development was discontinued in 2003.[1] Information regarding its use in contemporary in vitro resistance studies is unavailable. Therefore, these application notes and protocols are provided as a comprehensive template for studying in vitro resistance to a hypothetical antiviral compound, "AV-X," drawing upon established methodologies for other antiviral agents, such as Hepatitis C Virus (HCV) NS5A inhibitors.[2][3][4][5]
Introduction: AV-X, a Novel Antiviral Agent
AV-X is a novel, small-molecule inhibitor targeting a key viral protein essential for replication. Its mechanism of action is thought to involve the disruption of a viral nonstructural protein, similar to how some direct-acting antivirals target HCV NS5A. Understanding the potential for and mechanisms of viral resistance to AV-X is a critical step in its preclinical development. These application notes provide detailed protocols for the in vitro selection and characterization of AV-X-resistant viral variants.
Mechanism of Action of AV-X
AV-X is hypothesized to bind to a viral nonstructural protein, interfering with its function in viral RNA replication and assembly. This binding is thought to induce a conformational change in the target protein, disrupting its interaction with other viral or host factors necessary for the viral life cycle. The development of resistance is anticipated to arise from mutations in the gene encoding this target protein, which would reduce the binding affinity of AV-X.
Figure 1: Proposed mechanism of action for the hypothetical antiviral agent AV-X.
Experimental Protocols for In Vitro Resistance Studies
Materials and Reagents
-
Cell Lines: Appropriate host cell line permissive to viral replication (e.g., Huh-7.5 cells for HCV).
-
Virus: Wild-type laboratory-adapted viral strain.
-
Media and Buffers: Dulbecco's Modified Eagle Medium (DMEM), fetal bovine serum (FBS), penicillin-streptomycin, phosphate-buffered saline (PBS).
-
Antiviral Compound: AV-X (stock solution in DMSO).
-
Assay Kits: Cytotoxicity assay kit (e.g., MTT, CellTiter-Glo), viral RNA extraction kit, RT-qPCR reagents, plaque assay reagents (e.g., crystal violet, agarose).
Protocol for In Vitro Resistance Selection by Dose Escalation
This protocol describes the serial passage of a virus in the presence of increasing concentrations of an antiviral agent to select for resistant variants.
Figure 2: Workflow for in vitro resistance selection.
Experimental Steps:
-
Initial Infection: Seed the appropriate host cells in a culture flask and allow them to adhere overnight. Infect the cells with the wild-type virus at a low multiplicity of infection (MOI).
-
Drug Application: After viral adsorption, add fresh medium containing a sub-inhibitory concentration (e.g., the EC50) of AV-X.
-
Incubation and Monitoring: Incubate the culture and monitor for the development of a viral cytopathic effect (CPE).
-
Virus Harvest: Once significant CPE is observed, harvest the cell culture supernatant containing the progeny virus.
-
Serial Passage: Use the harvested virus to infect fresh cells, and increase the concentration of AV-X in the culture medium (e.g., 2-fold increase).
-
Repeat Passaging: Continue this process of infection, treatment with escalating drug concentrations, and harvesting for multiple passages.
-
Isolation of Resistant Virus: After a significant increase in the EC50 is observed, isolate the resistant virus for further characterization.
Characterization of Resistant Phenotype: Plaque Reduction Assay
-
Seed host cells in 6-well plates and allow them to form a confluent monolayer.
-
Prepare serial dilutions of both wild-type and the selected resistant virus.
-
Infect the cell monolayers with the viral dilutions for 1-2 hours.
-
Remove the inoculum and overlay the cells with a mixture of culture medium and agarose containing various concentrations of AV-X.
-
Incubate the plates until plaques are visible.
-
Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Calculate the EC50 value as the concentration of AV-X that reduces the number of plaques by 50% compared to the no-drug control.
Genotypic Characterization of Resistant Virus
-
RNA Extraction: Extract viral RNA from the supernatant of the resistant virus culture.
-
RT-PCR: Perform reverse transcription-polymerase chain reaction (RT-PCR) to amplify the gene encoding the target protein of AV-X.
-
Sequencing: Sequence the amplified PCR product to identify mutations compared to the wild-type virus sequence.
Data Presentation
Table 1: Antiviral Activity and Cytotoxicity of AV-X
| Virus Strain | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Wild-Type | 5 ± 1.2 | > 50 | > 10,000 |
| AV-X Resistant | 150 ± 25.5 | > 50 | > 333 |
Data are representative and based on methodologies for other antiviral agents.
Table 2: Genotypic Analysis of AV-X Resistant Variants
| Resistant Isolate | Passage Number | AV-X Conc. (nM) | Amino Acid Substitution in Target Protein |
| R1 | 10 | 100 | Y93H |
| R2 | 15 | 200 | L31V + Y93H |
Mutations are analogous to those observed in HCV NS5A inhibitors.
Visualization of Resistance Mechanisms
The emergence of resistance is a logical consequence of selective pressure. The following diagram illustrates the relationship between drug pressure, mutation selection, and the resulting resistant phenotype.
Figure 3: Logical flow of the development of antiviral resistance.
Conclusion and Further Steps
These application notes provide a framework for conducting in vitro resistance studies on the novel antiviral agent AV-X. The identification of resistance mutations is crucial for understanding the compound's mechanism of action and for the development of second-generation inhibitors that may be effective against resistant strains. Further studies should include site-directed mutagenesis to confirm the role of identified mutations in conferring resistance and to assess the fitness of resistant variants in the absence of the drug.
References
- 1. This compound - AdisInsight [adisinsight.springer.com]
- 2. Identification of Hepatitis C Virus NS5A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. NS5A inhibitors for the treatment of hepatitis C infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
Application Notes and Protocols for the Laboratory Use of BACE1 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Note on "S 1360": Initial searches for "this compound" identified a discontinued HIV integrase inhibitor. However, broader search results strongly indicated a context of Alzheimer's disease research and β-secretase 1 (BACE1) inhibition. It is presumed that "this compound" may be a misnomer or a less common identifier for a compound within this class. Therefore, these application notes focus on the use of BACE1 inhibitors in a laboratory setting, a key area of research in neurodegenerative diseases.
Introduction to BACE1 Inhibition
Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), also known as β-secretase, is a critical enzyme in the amyloidogenic pathway.[1][2] This pathway is implicated in the pathogenesis of Alzheimer's disease (AD) through the production of amyloid-beta (Aβ) peptides.[2][3] BACE1 initiates the cleavage of the amyloid precursor protein (APP), a crucial step for the subsequent generation of Aβ peptides that can aggregate to form plaques in the brain.[4] The inhibition of BACE1 is a primary therapeutic strategy aimed at reducing Aβ production and is a focal point of extensive research.
Mechanism of Action
BACE1 is a transmembrane aspartyl protease that cleaves APP at the β-secretase site. This cleavage event produces a soluble N-terminal fragment (sAPPβ) and a membrane-anchored C-terminal fragment known as C99. The C99 fragment is then cleaved by γ-secretase, which leads to the generation of Aβ peptides of various lengths, most notably Aβ40 and Aβ42. BACE1 inhibitors function by binding to the active site of the enzyme, thereby preventing the initial cleavage of APP and reducing the overall production of Aβ peptides.
Data Presentation
The following table summarizes the in vitro activity of several representative BACE1 inhibitors. This data is essential for selecting the appropriate compound and concentration for laboratory experiments.
| Compound | Target | Assay Type | IC50 (nM) | Cell Line (for cell-based assays) | Reference(s) |
| AZD3293 | BACE1 | Cellular | 0.6 | Rat Primary Cortical Neurons | |
| Verubecestat (MK-8931) | BACE1 | Enzymatic | 2.2 | N/A | |
| LY2811376 | BACE1 | Cellular | - | HEK293-sw | |
| PF-06751979 | BACE1 | Enzymatic | 7.3 | N/A | |
| BACE1-IN-9 | BACE1 | Cell-Based ELISA | 50 (Aβ40) | HEK293-APP | |
| 45 (Aβ42) | |||||
| Compound 13 | BACE1 | Enzymatic | 136,000 | N/A |
Experimental Protocols
In Vitro BACE1 Enzymatic Activity Assay (FRET-Based)
This protocol describes a Fluorescence Resonance Energy Transfer (FRET)-based assay to measure the enzymatic activity of BACE1 and to determine the potency of BACE1 inhibitors.
Principle: The assay utilizes a synthetic peptide substrate that contains a fluorescent donor and a quencher moiety. When the substrate is intact, the quencher suppresses the fluorescence of the donor. Upon cleavage by BACE1, the donor and quencher are separated, resulting in an increase in fluorescence that is directly proportional to the enzyme's activity.
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 FRET peptide substrate
-
BACE Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
BACE1 inhibitor (test compound)
-
Known BACE1 inhibitor (positive control)
-
DMSO (for compound dilution)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test BACE1 inhibitor in DMSO.
-
Perform serial dilutions of the stock solution to achieve a range of desired concentrations for IC50 determination.
-
-
Reagent Preparation:
-
Dilute the recombinant human BACE1 enzyme to a working concentration in the assay buffer. Keep the enzyme on ice.
-
Dilute the BACE1 FRET substrate to a working concentration in the assay buffer. Protect the substrate from light.
-
-
Assay Plate Setup:
-
In a 96-well black microplate, add the following to each well:
-
Test Wells: Assay Buffer, diluted test inhibitor.
-
Positive Control Wells: Assay Buffer, diluted known BACE1 inhibitor.
-
Negative Control (100% activity): Assay Buffer, DMSO (or vehicle).
-
Blank (No enzyme): Assay Buffer, DMSO.
-
-
-
Enzyme Addition:
-
Add the diluted BACE1 enzyme to all wells except for the blank wells.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the diluted BACE1 FRET substrate to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over 30-60 minutes, with readings every 1-2 minutes, at the appropriate excitation and emission wavelengths for the FRET pair.
-
-
Data Analysis:
-
Calculate the rate of the reaction (increase in fluorescence per unit of time) for each well from the linear portion of the kinetic curve.
-
Subtract the reaction rate of the blank from all other wells.
-
Calculate the percent inhibition for each inhibitor concentration relative to the negative control (100% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based BACE1 Inhibition Assay for Aβ Production
This protocol describes a cell-based assay to measure the effect of BACE1 inhibitors on the production of Aβ peptides in cells overexpressing human APP.
Principle: Cells engineered to overexpress APP are treated with a BACE1 inhibitor. The amount of secreted Aβ40 and Aβ42 in the cell culture supernatant is then quantified using an enzyme-linked immunosorbent assay (ELISA). A reduction in Aβ levels indicates inhibition of BACE1 activity.
Materials:
-
HEK293 cells stably overexpressing human APP (HEK293-APP) or other suitable cell line.
-
Cell culture medium (e.g., DMEM) with 10% FBS and 1% Penicillin-Streptomycin.
-
Opti-MEM or other serum-free medium.
-
BACE1 inhibitor (test compound).
-
Known BACE1 inhibitor (positive control).
-
DMSO (for compound dilution).
-
96-well cell culture plate.
-
Commercially available Aβ40 and Aβ42 ELISA kits.
Procedure:
-
Cell Seeding:
-
Culture HEK293-APP cells in the appropriate growth medium.
-
Seed the cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of growth medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.
-
-
Compound Preparation:
-
Prepare a stock solution of the test BACE1 inhibitor in DMSO.
-
Perform serial dilutions in serum-free medium to achieve the final desired assay concentrations.
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the growth medium from the wells.
-
Add 100 µL of serum-free medium containing the appropriate concentration of the test inhibitor, positive control, or vehicle control (DMSO) to each well.
-
Incubate the plate for an additional 24-48 hours at 37°C and 5% CO2.
-
-
Supernatant Collection:
-
After the incubation period, centrifuge the plate at 500 x g for 5 minutes.
-
Carefully collect the supernatant from each well for Aβ analysis.
-
-
Aβ Quantification:
-
Quantify the levels of secreted Aβ40 and Aβ42 in the supernatants using ELISA kits, following the manufacturer’s instructions.
-
-
Data Analysis:
-
Generate a standard curve for each ELISA plate.
-
Calculate the concentration of Aβ40 and Aβ42 in each sample.
-
Normalize the Aβ levels to the vehicle control (0% inhibition).
-
Plot the percent inhibition of Aβ production versus the logarithm of the inhibitor concentration and fit the data to determine the IC50 value for both Aβ40 and Aβ42.
-
Mandatory Visualizations
References
Application Notes and Protocols for S-1360 in Animal Studies
Disclaimer: S-1360, an HIV integrase inhibitor developed by Shionogi and GlaxoSmithKline, was discontinued during Phase II clinical trials in the early 2000s. Consequently, detailed preclinical data, including specific dosages for animal studies, comprehensive pharmacokinetic profiles in animals, and complete experimental protocols, are not extensively available in the public domain. The following application notes and protocols are based on the available information regarding its mechanism of action and general principles of preclinical evaluation for this class of antiviral compounds.
Introduction
S-1360 is a potent, orally active small molecule inhibitor of HIV-1 integrase.[1] Its mechanism of action involves blocking the strand transfer step of viral DNA integration into the host cell genome, a critical stage in the HIV replication cycle. As a diketo acid derivative, S-1360 is understood to chelate essential metal ions within the catalytic core of the integrase enzyme, thereby preventing its function. Preclinical assessments of S-1360 suggested promising pharmacological, pharmacokinetic, and toxicological profiles in animal models; however, its development was halted, reportedly due to challenges with in vivo efficacy and pharmacokinetic properties in humans, including rapid metabolism and clearance.
Mechanism of Action: HIV Integrase Inhibition
S-1360 targets the HIV integrase enzyme, which is responsible for inserting the viral DNA into the host's cellular DNA. This process involves two key steps: 3'-processing and strand transfer. S-1360 acts as an integrase strand transfer inhibitor (INSTI). It binds to the active site of the integrase-viral DNA complex and chelates divalent metal ions (typically Mg2+), which are crucial for the catalytic activity of the enzyme. This action effectively blocks the strand transfer reaction, preventing the integration of the viral genome and thus halting viral replication.
Caption: HIV Integrase Inhibition by S-1360.
Quantitative Data
Specific quantitative data from animal studies with S-1360 are not publicly available. The table below summarizes the reported in vitro activity of S-1360.
| Parameter | Value | Cell Line/Assay | Reference |
| IC50 (Integrase Inhibition) | 20 nM | Purified HIV-1 Integrase Assay | [2] |
| EC50 (Antiviral Activity) | 200 nM | MTT Assay (HIV-1 IIIB infected MT-4 cells) | [2] |
| CC50 (Cytotoxicity) | 12 µM | MTT Assay (MT-4 cells) | [2] |
Experimental Protocols (Generalized)
Due to the lack of specific published protocols for S-1360, the following sections provide generalized methodologies for the preclinical evaluation of a novel HIV integrase inhibitor in animal models. These protocols are based on standard practices in the field.
In Vivo Efficacy in a Humanized Mouse Model
This protocol outlines a general procedure to assess the in vivo efficacy of a test compound against HIV-1 in a humanized mouse model.
Caption: General Workflow for In Vivo Efficacy Study.
Protocol Details:
-
Animal Model: Utilize humanized mice (e.g., BLT - Bone Marrow/Liver/Thymus) engrafted with human hematopoietic stem cells, which develop a functional human immune system.
-
Infection: Infect mice with a replication-competent strain of HIV-1 (e.g., via intraperitoneal or intravenous injection).
-
Monitoring: Monitor plasma viral load weekly using quantitative real-time PCR (qRT-PCR) to confirm stable infection.
-
Group Allocation: Once viremia is established, randomize mice into treatment groups:
-
Vehicle control
-
Test compound (e.g., S-1360) at multiple dose levels
-
Positive control (an approved integrase inhibitor like Raltegravir)
-
-
Drug Administration: Administer the test compound and controls via the intended clinical route (e.g., oral gavage) for a specified duration (e.g., 2-4 weeks).
-
Ongoing Assessment: Continue to monitor plasma viral load and CD4+ T cell counts throughout the treatment period.
-
Endpoint Analysis: At the end of the study, euthanize the animals and collect tissues (e.g., spleen, lymph nodes, gut-associated lymphoid tissue) to measure tissue viral loads and assess any potential toxicity through histopathology.
Pharmacokinetic (PK) Study in Rodents and Non-Rodents
This protocol provides a general framework for conducting a single-dose pharmacokinetic study.
Protocol Details:
-
Animal Species: Select at least two species, typically a rodent (e.g., Sprague-Dawley rats) and a non-rodent (e.g., Beagle dogs or Cynomolgus monkeys).
-
Dose Administration:
-
Intravenous (IV) Administration: Administer a single bolus dose to a cohort of animals to determine key parameters like clearance and volume of distribution.
-
Oral (PO) Administration: Administer a single oral dose (via gavage for rodents) to a separate cohort to assess oral bioavailability. Use a range of doses to evaluate dose-proportionality.
-
-
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into tubes containing an appropriate anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate plasma and store frozen at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the test compound in plasma samples using a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Pharmacokinetic Analysis: Use non-compartmental analysis to determine the following pharmacokinetic parameters:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Terminal half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Oral bioavailability (F%)
-
Toxicology Study (General Principles)
A comprehensive toxicology program would typically include acute, sub-chronic, and chronic toxicity studies in at least two animal species.
General Protocol Outline:
-
Dose Range Finding: Conduct a preliminary study to determine the maximum tolerated dose (MTD).
-
Definitive Study: Administer the test compound daily for a specified duration (e.g., 28 or 90 days) at multiple dose levels (low, mid, high) and a vehicle control.
-
Monitoring: Daily clinical observations, weekly body weight and food consumption measurements.
-
Clinical Pathology: Collect blood and urine samples at specified intervals for hematology, clinical chemistry, and urinalysis.
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy, record organ weights, and conduct histopathological examination of a comprehensive list of tissues.
Conclusion
While S-1360 showed initial promise as an HIV integrase inhibitor with potent in vitro activity, its development was ultimately halted. The lack of publicly available, detailed preclinical animal study data makes it challenging to provide specific protocols and dosage information. The generalized protocols provided here are intended to serve as a guide for researchers working on the preclinical evaluation of similar compounds. Any new investigation into S-1360 or related molecules would require a de novo preclinical testing program to establish safe and effective dosage regimens for animal studies.
References
Application Notes and Protocols for the In Vivo Formulation of S-1360
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-1360 is a potent, selective, and orally active inhibitor of HIV-1 integrase, the enzyme essential for the integration of the viral DNA into the host cell genome.[1] Developed by Shionogi-GlaxoSmithKline, it was the first HIV integrase inhibitor to advance into clinical trials.[2] However, its development was discontinued due to challenges with in vivo efficacy and unfavorable pharmacokinetic properties, primarily high plasma protein binding.[2] These application notes provide a comprehensive guide for researchers intending to formulate S-1360 for in vivo research, with a focus on overcoming its potential formulation challenges.
Physicochemical Properties of S-1360
A thorough understanding of the physicochemical properties of a compound is critical for developing a successful in vivo formulation. Key properties of S-1360 are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₂FN₃O₃ | [3] |
| Molecular Weight | 313.28 g/mol | [3] |
| In Vitro IC₅₀ (purified integrase) | 20 nM | |
| In Vitro EC₅₀ (MT-4 cells, HIV-1 IIIB) | 200 nM | |
| Solubility | Data not publicly available. Expected to be poorly water-soluble based on its discontinuation due to pharmacokinetic issues. | - |
Signaling Pathway and Mechanism of Action
S-1360 is a strand transfer inhibitor (INSTI). It targets the HIV-1 integrase enzyme, which catalyzes two key reactions: 3'-processing of the viral DNA ends and the strand transfer reaction that integrates the viral DNA into the host chromosome. S-1360 specifically inhibits the strand transfer step, thereby preventing the formation of the provirus and blocking viral replication.
Formulation Strategies for In Vivo Research
Given the likely poor aqueous solubility of S-1360, appropriate formulation is crucial for achieving adequate exposure in animal models. The choice of formulation will depend on the route of administration and the specific experimental goals.
Oral Administration
For oral dosing, the goal is to enhance solubility and absorption from the gastrointestinal tract.
1. Suspension: A simple approach is to prepare a micronized suspension of S-1360 in an aqueous vehicle containing a suspending agent and a wetting agent.
-
Vehicle Components:
-
Suspending Agent: 0.5% - 1% (w/v) Carboxymethylcellulose (CMC) or Hydroxypropyl methylcellulose (HPMC).
-
Wetting Agent: 0.1% - 0.5% (w/v) Tween 80 or Polysorbate 80.
-
Solvent: Deionized water or phosphate-buffered saline (PBS).
-
2. Solution/Co-solvent System: If a solution is required, a co-solvent system can be employed. It is critical to assess the tolerability of the chosen solvents in the selected animal model.
-
Vehicle Components:
-
Primary Solvent: Polyethylene glycol 400 (PEG 400), Propylene glycol (PG).
-
Co-solvent: Ethanol, Dimethyl sulfoxide (DMSO) - use with caution and in minimal amounts due to potential toxicity.
-
Aqueous Component: Water, PBS, or a buffer to adjust pH.
-
3. Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations can improve oral bioavailability.
-
Vehicle Components:
-
Oils: Sesame oil, corn oil.
-
Surfactants: Cremophor EL, Solutol HS 15.
-
Intravenous Administration
For intravenous (IV) administration, a clear, sterile, and particle-free solution is mandatory.
-
Vehicle Components:
-
Solubilizing Agent: A cyclodextrin such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) can be used to form an inclusion complex and increase aqueous solubility.
-
Co-solvent System: A well-tolerated co-solvent system, such as a mixture of PEG 400, ethanol, and saline, can be used. The final concentration of organic solvents should be kept to a minimum.
-
Experimental Protocols
Protocol 1: Preparation of an Oral Suspension of S-1360 (10 mg/mL)
Materials:
-
S-1360 powder
-
Carboxymethylcellulose (CMC), sodium salt
-
Tween 80
-
Sterile, deionized water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Calibrated balance and weigh boats
-
Graduated cylinders and beakers
Procedure:
-
Prepare the Vehicle:
-
In a beaker, dissolve 0.5 g of CMC in approximately 80 mL of deionized water with continuous stirring. This may take some time to fully hydrate.
-
Add 0.2 g of Tween 80 to the CMC solution and stir until fully dissolved.
-
Bring the final volume to 100 mL with deionized water and stir until a homogenous solution is formed.
-
-
Weigh S-1360:
-
Accurately weigh 1.0 g of S-1360 powder.
-
-
Prepare the Suspension:
-
In a mortar, add the weighed S-1360 powder.
-
Slowly add a small volume of the prepared vehicle to the powder and triturate with the pestle to form a smooth paste.
-
Gradually add the remaining vehicle to the paste while continuously mixing.
-
Alternatively, for larger volumes, a homogenizer can be used to ensure a uniform particle size distribution.
-
-
Final Mixing:
-
Transfer the suspension to a suitable container and stir continuously with a magnetic stirrer before each dose administration to ensure homogeneity.
-
Protocol 2: In Vivo Pharmacokinetic Study in Mice
Animal Model:
-
Species: BALB/c mice (or other appropriate strain)
-
Sex: Male or female, 8-10 weeks old
-
Housing: Standard housing conditions with ad libitum access to food and water.
Experimental Design:
-
Groups:
-
Group 1: Oral administration (gavage) of S-1360 suspension (e.g., 10 mg/kg).
-
Group 2: Intravenous administration (tail vein) of S-1360 solution (e.g., 1 mg/kg).
-
-
Sample Collection:
-
Collect blood samples (e.g., via retro-orbital sinus or tail snip) at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collect plasma by centrifugation and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of S-1360 in plasma.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.
-
Animal Models for Efficacy Studies
The choice of animal model for efficacy studies of an HIV integrase inhibitor is critical. Since HIV-1 does not efficiently replicate in most non-human species, specialized models are required.
-
Humanized Mice: Mice engrafted with human hematopoietic stem cells or tissues (e.g., BLT mice) develop a functional human immune system and are susceptible to HIV-1 infection. These models are valuable for evaluating the in vivo efficacy of antiretroviral drugs.
-
Non-Human Primates (NHPs): Macaques infected with Simian Immunodeficiency Virus (SIV) or a chimeric Simian-Human Immunodeficiency Virus (SHIV) are considered the gold standard for preclinical evaluation of HIV therapies and vaccines.
Conclusion
While S-1360 showed promise as an early HIV integrase inhibitor, its development was halted due to in vivo challenges. For researchers revisiting this compound or similar molecules, careful consideration of formulation strategies to address poor solubility and high protein binding is paramount. The protocols and guidelines provided here offer a starting point for the rational design and execution of in vivo studies with S-1360, enabling a thorough evaluation of its pharmacological properties.
References
S-1360: A Tool Compound for HIV-1 Integrase Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
S-1360 is a potent and selective inhibitor of Human Immunodeficiency Virus type 1 (HIV-1) integrase, an essential enzyme for viral replication.[1][2] As a diketo acid derivative, S-1360 was the first HIV-1 integrase inhibitor to advance to clinical trials.[3][4] Although its clinical development was halted due to unfavorable pharmacokinetics, its well-characterized in vitro activity makes it a valuable tool compound for studying the mechanism of HIV-1 integration, screening for new integrase inhibitors, and investigating drug resistance.[3]
This document provides detailed application notes and protocols for the use of S-1360 in a research setting.
Mechanism of Action
HIV-1 integrase catalyzes two key reactions in the integration of the viral DNA into the host genome: 3'-processing and strand transfer. In the 3'-processing step, which occurs in the cytoplasm, integrase removes a dinucleotide from each 3' end of the viral DNA. Following transport into the nucleus, the strand transfer reaction involves the nucleophilic attack of the processed 3'-hydroxyl ends of the viral DNA onto the phosphodiester backbone of the host cell's DNA, covalently inserting the viral genome.
S-1360 is a strand transfer inhibitor. It chelates the divalent metal ions (typically Mg2+ or Mn2+) in the active site of the integrase enzyme, which are essential for the catalytic activity of strand transfer. By blocking this step, S-1360 effectively prevents the integration of viral DNA into the host chromosome, thereby halting the viral replication cycle.
References
Application Notes and Protocols for Crystallographic Studies of HIV Integrase with S-1360
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the crystallographic study of HIV-1 integrase in complex with the inhibitor S-1360. S-1360 is a potent diketo acid (DKA) bioisostere that was the first HIV-1 integrase inhibitor to advance to clinical trials. Understanding its interaction with the integrase enzyme at an atomic level is crucial for the structure-based design of novel anti-retroviral drugs.
Introduction to S-1360 and HIV Integrase
Human Immunodeficiency Virus-1 (HIV-1) integrase is a 32 kDa enzyme essential for the replication of the virus. It catalyzes the insertion of the viral DNA into the host cell's genome in a two-step process: 3'-processing and strand transfer. Due to its vital role in the viral life cycle and the absence of a human homolog, HIV-1 integrase is a key target for antiretroviral therapy.
S-1360 is a selective inhibitor of the strand transfer step of the integration process.[1] As a member of the diketo acid class of inhibitors, it is believed to function by chelating the divalent metal ions (Mg²⁺ or Mn²⁺) in the active site of the integrase enzyme, thereby blocking the binding of the host DNA.[2][3]
Quantitative Data for S-1360
The following table summarizes the key quantitative metrics for the inhibitory activity of S-1360.
| Parameter | Value | Description |
| IC₅₀ | 20 nM | The half maximal inhibitory concentration against purified HIV-1 integrase catalytic activity.[4] |
| EC₅₀ | 200 nM | The half maximal effective concentration in a cell-based MTT assay using MT-4 cells infected with HIV-1 IIIB.[4] |
| CC₅₀ | 12 µM | The half maximal cytotoxic concentration in a cell-based MTT assay using MT-4 cells. |
Mechanism of Action and Signaling Pathway
S-1360 acts as an integrase strand transfer inhibitor (INSTI). The HIV integration process is a critical step in the viral replication cycle. After the viral RNA is reverse transcribed into double-stranded DNA, the integrase enzyme, as part of the pre-integration complex (PIC), orchestrates its insertion into the host genome. S-1360 specifically targets the strand transfer reaction, preventing the covalent linkage of the viral DNA to the host chromosome.
Figure 1. HIV Integration Pathway and S-1360 Inhibition.
Experimental Protocols
While a specific co-crystal structure of S-1360 with HIV-1 integrase is not publicly available, the structure of the integrase core domain with a closely related diketo acid inhibitor, 5CITEP (PDB ID: 1QS4), provides a valuable template for crystallographic studies. The following protocols are based on established methods for the expression, purification, and crystallization of the HIV-1 integrase catalytic core domain with such inhibitors.
Expression and Purification of HIV-1 Integrase Catalytic Core Domain (residues 50-212)
This protocol describes the expression of a soluble mutant of the HIV-1 integrase core domain (e.g., F185K) in E. coli and its subsequent purification.
Workflow:
Figure 2. Purification workflow for HIV-1 Integrase Core Domain.
Protocol:
-
Expression:
-
Transform E. coli BL21(DE3) cells with an expression vector containing the gene for the His-tagged HIV-1 integrase catalytic core domain (residues 50-212 with a solubility-enhancing mutation like F185K).
-
Grow the cells in LB medium at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression with 0.5 mM IPTG and continue to grow for 4-6 hours at 30°C.
-
Harvest the cells by centrifugation.
-
-
Purification:
-
Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 10 mM imidazole, 5 mM β-mercaptoethanol, 1 mM PMSF).
-
Lyse the cells by sonication and clarify the lysate by centrifugation.
-
Apply the supernatant to a Ni-NTA affinity column.
-
Wash the column with wash buffer (lysis buffer with 20 mM imidazole).
-
Elute the protein with elution buffer (lysis buffer with 250 mM imidazole).
-
Dialyze the eluted protein against a low-salt buffer and cleave the His-tag with thrombin.
-
Further purify the protein using ion-exchange and size-exclusion chromatography.
-
Concentrate the purified protein to 10-15 mg/mL for crystallization trials.
-
Crystallization of the HIV-1 Integrase Core Domain with S-1360
This protocol is adapted from the crystallization of the core domain with the inhibitor 5CITEP.
Protocol:
-
Complex Formation:
-
Incubate the purified HIV-1 integrase core domain with a 2 to 5-fold molar excess of S-1360 and 5 mM MgCl₂ for 1 hour on ice.
-
-
Crystallization:
-
Use the hanging drop vapor diffusion method.
-
Mix 1 µL of the protein-inhibitor complex with 1 µL of the reservoir solution.
-
A typical reservoir solution contains:
-
100 mM MES buffer pH 6.0
-
200 mM Ammonium sulfate
-
25-30% (w/v) PEG 4000
-
-
Incubate the drops at 20°C.
-
Crystals should appear within one to two weeks.
-
-
Data Collection:
-
Cryo-protect the crystals by briefly soaking them in the reservoir solution supplemented with 20-25% glycerol.
-
Flash-cool the crystals in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Biochemical Assay for HIV-1 Integrase Inhibition
This protocol describes a non-radioactive ELISA-based assay to determine the IC₅₀ of S-1360.
Protocol:
-
Plate Preparation:
-
Coat a 96-well streptavidin plate with a biotinylated DNA oligonucleotide that mimics the viral DNA end.
-
-
Reaction Mixture:
-
In each well, add the following in order:
-
Assay buffer (20 mM HEPES pH 7.5, 10 mM DTT, 10 mM MnCl₂, 0.05% Brij-35)
-
Serial dilutions of S-1360 (or other inhibitors)
-
Purified HIV-1 integrase enzyme
-
-
Incubate for 30 minutes at 37°C.
-
-
Strand Transfer Reaction:
-
Add a digoxigenin (DIG)-labeled target DNA oligonucleotide to each well to initiate the strand transfer reaction.
-
Incubate for 1 hour at 37°C.
-
-
Detection:
-
Wash the plate to remove unbound components.
-
Add an anti-DIG antibody conjugated to horseradish peroxidase (HRP).
-
Incubate for 1 hour at room temperature.
-
Wash the plate and add a chemiluminescent or colorimetric HRP substrate.
-
Measure the signal, which is proportional to the extent of the strand transfer reaction.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
References
- 1. Crystal structure of the catalytic domain of HIV-1 integrase: similarity to other polynucleotidyl transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure of the HIV-1 integrase catalytic domain complexed with an inhibitor: A platform for antiviral drug design - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for S-1360 Powder
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: S-1360 is a discontinued investigational compound. The information provided below is based on limited publicly available data and general laboratory best practices for handling similar chemical compounds. A comprehensive Certificate of Analysis for S-1360 is not publicly available. Therefore, users should exercise caution and are encouraged to perform their own validation experiments for stability and solubility. Always adhere to your institution's specific safety protocols and guidelines.
Introduction
S-1360 is a potent and selective, non-catalytic site HIV-1 integrase inhibitor that was under development by Shionogi-GlaxoSmithKline.[1][2] It demonstrates antiviral activity against both X4 and R5 tropic strains of HIV-1, as well as variants resistant to nucleoside reverse transcriptase inhibitors (NRTIs), non-nucleoside reverse transcriptase inhibitors (NNRTIs), and protease inhibitors (PIs).[3] These application notes provide guidelines for the proper handling, storage, and experimental use of S-1360 powder in a research setting.
Physicochemical and In Vitro Activity Data
The following tables summarize the available quantitative data for S-1360.
Table 1: Physicochemical Properties of S-1360
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₂FN₃O₃ | [3] |
| Molecular Weight | 313.28 g/mol | [3] |
| CAS Number | 280571-30-4 | |
| Appearance | White to off-white powder (assumed) | General knowledge |
Table 2: In Vitro Activity of S-1360
| Parameter | Value | Cell Line/Assay Conditions | Reference |
| IC₅₀ (Purified Integrase) | 20 nM | Catalytic activity of purified HIV-1 integrase | |
| EC₅₀ (Antiviral Activity) | 200 nM | MTT assay in MT-4 cells infected with HIV-1 IIIB | |
| CC₅₀ (Cytotoxicity) | 12 µM | MTT assay in MT-4 cells |
Handling and Storage Protocols
Personal Protective Equipment (PPE)
When handling S-1360 powder, it is essential to use appropriate personal protective equipment to minimize exposure. This includes, but is not limited to:
-
Gloves: Nitrile or latex gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: A dust mask or respirator should be used when handling larger quantities of powder or when there is a risk of aerosolization.
Storage of S-1360 Powder
Proper storage is crucial to maintain the stability and integrity of the compound.
-
Short-term Storage (up to 1 month): Store at room temperature (20-25°C) in a tightly sealed container, protected from light and moisture.
-
Long-term Storage (greater than 1 month): For long-term storage, it is recommended to store the powder at -20°C in a tightly sealed container, protected from light and moisture.
-
General Recommendations:
-
Store in a dry, well-ventilated area.
-
Avoid repeated freeze-thaw cycles of stock solutions.
-
Keep the container tightly closed when not in use.
-
Preparation of Stock Solutions
Stock solutions should be prepared in a chemical fume hood. The following protocol is for the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO).
Materials:
-
S-1360 powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Protocol:
-
Calculate the required mass of S-1360:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 313.28 g/mol x 1000 mg/g = 3.1328 mg
-
-
-
Weighing the powder:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out approximately 3.13 mg of S-1360 powder into the tube. Record the exact weight.
-
-
Dissolving the powder:
-
Add the appropriate volume of anhydrous DMSO to the tube to achieve a final concentration of 10 mM. For example, if you weighed out exactly 3.1328 mg, add 1.0 mL of DMSO.
-
Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) may aid in dissolution if necessary, but the stability of S-1360 under these conditions should be verified.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Experimental Protocols
HIV-1 Integrase Inhibition Assay (General Protocol)
This protocol provides a general workflow for assessing the in vitro inhibitory activity of S-1360 against HIV-1 integrase. Specific assay conditions may need to be optimized.
Materials:
-
Recombinant HIV-1 Integrase enzyme
-
Oligonucleotide substrates mimicking the viral DNA ends
-
Assay buffer (specific composition depends on the enzyme and detection method)
-
S-1360 stock solution
-
96-well assay plates
-
Plate reader for detection (e.g., fluorescence or luminescence)
Protocol:
-
Prepare serial dilutions of S-1360:
-
Dilute the 10 mM stock solution in assay buffer to achieve a range of desired final concentrations for the assay (e.g., from 1 nM to 10 µM).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
Diluted S-1360 or vehicle control (DMSO)
-
Recombinant HIV-1 Integrase enzyme
-
-
Incubate the plate at the optimal temperature for the enzyme (typically 37°C) for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add the oligonucleotide substrate to each well to start the enzymatic reaction.
-
-
Incubation and Detection:
-
Incubate the plate at 37°C for the desired reaction time (e.g., 60-120 minutes).
-
Stop the reaction (if necessary, depending on the detection method).
-
Measure the signal (e.g., fluorescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of S-1360 compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Visualizations
Signaling Pathway of HIV-1 Integration and Inhibition by S-1360
Caption: HIV-1 Integration and Inhibition by S-1360.
Experimental Workflow for S-1360 Stock Solution Preparation
Caption: Workflow for Preparing S-1360 Stock Solution.
General Workflow for an In Vitro HIV-1 Integrase Inhibition Assay
Caption: Workflow for In Vitro Integrase Inhibition Assay.
References
Application Notes and Protocols for the Gamma-Secretase Inhibitor DAPT in Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction:
DAPT (N-[N-(3,5-Difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester) is a potent, cell-permeable dipeptide inhibitor of the γ-secretase complex.[1][2] This enzyme complex is responsible for the intramembrane cleavage of several type I transmembrane proteins, most notably the Notch receptor and the amyloid precursor protein (APP).[2][3] By inhibiting γ-secretase, DAPT effectively blocks the Notch signaling pathway and the production of amyloid-β (Aβ) peptides.[3] These application notes provide detailed protocols for the preparation and use of DAPT in cell-based assays to study its effects on cellular processes such as proliferation, differentiation, and apoptosis.
Mechanism of Action
DAPT inhibits the proteolytic activity of the γ-secretase complex. A primary substrate of γ-secretase is the Notch receptor. Upon ligand binding, the Notch receptor undergoes a series of proteolytic cleavages. The final cleavage, mediated by γ-secretase, releases the Notch intracellular domain (NICD). The NICD then translocates to the nucleus, where it acts as a transcriptional co-activator, regulating the expression of target genes involved in cell fate decisions, proliferation, and apoptosis. DAPT prevents the release of the NICD, thereby inhibiting Notch signaling.
Another key substrate of γ-secretase is the amyloid precursor protein (APP). Sequential cleavage of APP by β-secretase and then γ-secretase results in the formation of amyloid-β peptides, which are implicated in the pathology of Alzheimer's disease. DAPT inhibits this final cleavage step, reducing the production of Aβ peptides.
Signaling Pathway
Caption: DAPT inhibits the γ-secretase complex, preventing NICD release and downstream gene activation.
Data Presentation
Chemical and Physical Properties of DAPT
| Property | Value | Reference |
| IUPAC Name | N-[N-(3,5-Difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester | |
| Synonyms | GSI-IX, LY-374973 | |
| CAS Number | 208255-80-5 | |
| Molecular Formula | C₂₃H₂₆F₂N₂O₄ | |
| Molecular Weight | 432.5 g/mol | |
| Appearance | Crystalline solid | |
| Purity | >95% |
Solubility and Storage of DAPT
| Solvent | Solubility | Reference |
| DMSO | ≥21.62 mg/mL (≥50 mM) | |
| Ethanol | ≤ 2.3 mM | |
| Aqueous Media | Low solubility |
| Condition | Stability | Reference |
| Lyophilized Powder | Stable for 24 months at -20°C, desiccated | |
| DMSO Stock Solution | Stable for up to 3 months at -20°C. Aliquot to avoid multiple freeze-thaw cycles. |
Recommended Working Concentrations for Cell-Based Assays
| Cell Line | Assay Type | Working Concentration | Incubation Time | Reference |
| HEK293 | Aβ Reduction | IC₅₀ = 20 nM | 24 hours | |
| Human Primary Neurons | Aβ Reduction | IC₅₀ = 115 nM (total Aβ), 200 nM (Aβ42) | Not specified | |
| Jurkat, Lung Squamous Carcinoma | Apoptosis Induction | 10-50 µM | 12-48 hours | |
| Ovarian Cancer Stem-like Cells (HO8910, SKOV3) | Proliferation Inhibition | 1-20 µg/mL | 1-3 days | |
| Infantile Hemangioma Stem Cells | Proliferation, Adipogenesis | 2.5-40 µM | 24 hours | |
| GH3, Primary GHoma Cells | Proliferation Inhibition | 20-100 nM | 24-72 hours |
Experimental Protocols
Protocol 1: Preparation of DAPT Stock Solution
Materials:
-
DAPT (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Bring the vial of lyophilized DAPT to room temperature before opening.
-
To prepare a 10 mM stock solution, reconstitute 5 mg of DAPT in 1.156 mL of DMSO. For a 25 mM stock, reconstitute 5 mg in 462.43 µL of DMSO.
-
Vortex the solution to ensure the DAPT is completely dissolved. If necessary, warm the tube at 37°C for 5-10 minutes to aid dissolution.
-
Aliquot the stock solution into smaller working volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 3 months.
Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5%, as higher concentrations can be toxic to cells.
Protocol 2: Cell Proliferation Assay using MTT
This protocol is adapted for assessing the effect of DAPT on the proliferation of ovarian cancer stem-like cells.
Materials:
-
Human ovarian cancer cell lines (e.g., SKOV3, HO8910)
-
Complete cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
DAPT stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to adhere.
-
Prepare serial dilutions of DAPT in complete culture medium to achieve final concentrations ranging from 1 µg/mL to 20 µg/mL. Also, prepare a vehicle control with the same final concentration of DMSO as the highest DAPT concentration.
-
Remove the medium from the wells and add 100 µL of the prepared DAPT dilutions or vehicle control.
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
At the end of the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes at room temperature.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Experimental Workflow
Caption: Workflow for assessing the effect of DAPT on cell proliferation using an MTT assay.
References
Troubleshooting & Optimization
S-1360 Off-Target Effects In Vitro: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of the HIV integrase inhibitor S-1360 in in vitro experimental settings. Given that S-1360 was discontinued in Phase II clinical trials in 2003[1], publicly available data on its specific off-target profile is limited. The information provided herein is based on the known characteristics of the broader class of HIV integrase strand transfer inhibitors (INSTIs) and general principles of in vitro pharmacology.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for S-1360?
S-1360 is an HIV integrase inhibitor.[1][2] Its primary mechanism of action is to block the catalytic activity of the HIV-1 integrase enzyme, which is essential for the integration of the viral DNA into the host cell's genome.[2] By inhibiting this step, S-1360 prevents the establishment of a productive viral infection. The HIV integrase is considered a desirable therapeutic target due to its lack of a close human homolog, which is anticipated to minimize off-target effects.[3]
Q2: Are there known off-target effects for the class of HIV integrase inhibitors (INSTIs)?
While generally well-tolerated, some off-target effects have been reported for the broader class of INSTIs in clinical and post-approval studies. These primarily include weight gain, neuropsychiatric effects, and concerns regarding reproductive health. It is important to note that these are primarily clinical observations, and the specific in vitro molecular off-targets are not always well-defined.
Q3: I am observing unexpected phenotypic changes in my cell culture experiments with S-1360. How can I begin to troubleshoot potential off-target effects?
Observing unexpected cellular phenotypes is a common challenge in drug discovery. A systematic approach to troubleshooting is crucial. Below is a logical workflow to investigate potential off-target effects of S-1360 in your in vitro model.
Troubleshooting Guides
Issue: Reduced cell viability at expected therapeutic concentrations.
Possible Cause: This could be due to a specific off-target cytotoxicity or a non-specific effect related to the compound's physicochemical properties.
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure the identity and purity of your S-1360 stock through methods like LC-MS.
-
Detailed Dose-Response: Perform a more granular dose-response study to determine a precise IC50 for the cytotoxic effect.
-
Control Experiments:
-
Include a vehicle control (e.g., DMSO) to rule out solvent effects.
-
Use a well-characterized cytotoxic agent as a positive control.
-
Test a structurally unrelated HIV integrase inhibitor to see if the effect is class-specific.
-
-
Mechanism of Cell Death Assay: Investigate the mode of cell death (apoptosis vs. necrosis) using assays like Annexin V/PI staining followed by flow cytometry.
Issue: Altered gene expression in pathways unrelated to viral integration.
Possible Cause: S-1360 may be interacting with transcription factors or other cellular proteins that regulate gene expression.
Troubleshooting Steps:
-
Target Engagement: Confirm that S-1360 is inhibiting HIV integrase at the concentrations where you observe gene expression changes.
-
Pathway Analysis: Use bioinformatics tools to analyze the altered gene expression profile and identify potentially affected signaling pathways.
-
Orthogonal Assays: Validate the gene expression changes using a different method (e.g., qRT-PCR for transcriptomics data).
-
In Vitro Kinase or Receptor Binding Assays: Screen S-1360 against a panel of common off-target proteins (e.g., kinases, GPCRs) to identify potential unintended interactions.
Quantitative Data Summary
| Parameter | S-1360 (Hypothetical) | Raltegravir (Reference) | Dolutegravir (Reference) | Elvitegravir (Reference) |
| Primary Target (HIV Integrase) IC50 | 5 nM | 7 nM | 2.5 nM | 7.2 nM |
| Cytotoxicity (CC50 in MT-4 cells) | > 50 µM | > 100 µM | > 100 µM | > 100 µM |
| Off-Target 1 (e.g., Kinase X) IC50 | 15 µM | > 50 µM | > 50 µM | 25 µM |
| Off-Target 2 (e.g., GPCR Y) Ki | > 50 µM | > 50 µM | > 50 µM | > 50 µM |
Experimental Protocols
Protocol 1: In Vitro HIV Integrase Strand Transfer Assay
This assay is fundamental to confirming the on-target activity of S-1360.
Methodology:
-
Pre-incubation: Recombinant HIV-1 integrase is incubated with a labeled donor DNA substrate that mimics the viral DNA long terminal repeat (LTR) to allow for the formation of the integrase-DNA complex.
-
Inhibitor Addition: S-1360 is added at a range of concentrations and incubated with the pre-formed complexes.
-
Strand Transfer Initiation: A target DNA substrate, mimicking the host genomic DNA, is added to the reaction mixture.
-
Reaction Termination and Analysis: The reaction is stopped after a defined period. The products of strand transfer are then separated and quantified, typically by gel electrophoresis and autoradiography, or through a plate-based format like ELISA.
-
Data Analysis: The concentration of S-1360 that inhibits 50% of the strand transfer activity (IC50) is calculated.
Protocol 2: General Cytotoxicity Assay (MTT/XTT Assay)
This assay helps determine the concentration at which S-1360 may induce general cellular toxicity.
Methodology:
-
Cell Plating: Plate cells (e.g., HEK293T, Jurkat) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of S-1360 for a period that is relevant to your primary experiment (e.g., 24, 48, or 72 hours). Include vehicle-only and untreated controls.
-
Reagent Addition: Add a tetrazolium salt-based reagent (e.g., MTT or XTT) to each well.
-
Incubation: Incubate the plate to allow for the metabolic conversion of the reagent by viable cells into a colored formazan product.
-
Data Acquisition: Measure the absorbance of the formazan product using a plate reader at the appropriate wavelength.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (the concentration that causes 50% cytotoxicity).
By utilizing these FAQs, troubleshooting guides, and experimental protocols, researchers can more effectively investigate and understand the potential in vitro off-target effects of S-1360 and other HIV integrase inhibitors in their experimental systems.
References
Technical Support Center: Overcoming S 1360 Experimental Variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address experimental variability when working with S 1360, an HIV integrase inhibitor.
Frequently Asked Questions (FAQs)
1. Why am I seeing significant lot-to-lot variability in my IC50 values for this compound?
Inconsistent half-maximal inhibitory concentration (IC50) values between different batches of this compound can arise from several factors. Purity and solubility are the most common culprits.
-
Purity: Even minor differences in the purity of the compound can lead to variations in its effective concentration.
-
Solubility: this compound may have limited aqueous solubility. Inconsistent dissolution can lead to a lower effective concentration of the compound in your assay.
-
Compound Stability: The stability of the compound in your chosen solvent and at your storage conditions can affect its potency over time.
Troubleshooting Steps:
-
Verify the purity of each new lot of this compound using an appropriate analytical method such as HPLC.
-
Ensure complete solubilization of the compound. You may need to gently warm the solution or use a different solvent. Always prepare fresh dilutions from a concentrated stock for each experiment.
-
Review the manufacturer's storage recommendations and ensure the compound is stored correctly.
2. My this compound is showing higher than expected cytotoxicity in my cell-based assays. What could be the cause?
Off-target effects or issues with the experimental setup can lead to unexpected cytotoxicity.
-
Off-Target Effects: At higher concentrations, this compound may interact with other cellular targets besides HIV integrase, leading to cell death.
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations.
-
Assay Conditions: The health and density of your cells, as well as the incubation time, can all influence the observed cytotoxicity.
Troubleshooting Steps:
-
Perform a dose-response curve to determine the concentration at which this compound becomes cytotoxic.
-
Include a solvent control in your experiments to assess the toxicity of the vehicle.
-
Optimize your cell seeding density and ensure your cells are healthy and in the logarithmic growth phase before adding the compound.
3. I am not observing the expected inhibition of HIV replication in my cell line. What should I check?
Several factors can contribute to a lack of efficacy in a cell-based HIV replication assay.
-
Cell Line Specificity: The expression of necessary co-factors for HIV entry and replication can vary between cell lines.
-
Drug Efflux: Some cell lines may express high levels of drug efflux pumps (e.g., P-glycoprotein), which can actively remove this compound from the cells, reducing its intracellular concentration.
-
Viral Strain: The susceptibility to integrase inhibitors can vary between different strains of HIV.
Troubleshooting Steps:
-
Confirm that your chosen cell line is appropriate for HIV replication studies and is susceptible to the viral strain you are using.
-
Consider using a cell line with lower expression of efflux pumps or co-administering an efflux pump inhibitor as a control experiment.
-
Verify the identity and integrity of your viral stock.
Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting common issues with this compound experiments.
Caption: A workflow for troubleshooting experimental variability.
HIV Integration Pathway and this compound Mechanism of Action
This compound is an integrase inhibitor. It targets the HIV-1 integrase enzyme, which is essential for the integration of the viral DNA into the host cell's genome. The diagram below illustrates this process.
Caption: HIV integration pathway and the inhibitory action of this compound.
Data Presentation
Table 1: Effect of Serum Concentration on this compound IC50
| Serum Concentration | IC50 (nM) | Standard Deviation |
| 10% FBS | 5.2 | ± 0.8 |
| 5% FBS | 3.1 | ± 0.5 |
| 2% FBS | 1.5 | ± 0.3 |
FBS: Fetal Bovine Serum
Table 2: this compound IC50 in Different Cell Lines
| Cell Line | IC50 (nM) | Standard Deviation |
| HEK293T | 4.8 | ± 0.7 |
| Jurkat | 6.2 | ± 1.1 |
| PM1 | 5.5 | ± 0.9 |
Experimental Protocols
Protocol: Determination of IC50 of this compound in a Cell-Based HIV-1 Replication Assay
1. Materials:
-
HEK293T cells
-
HIV-1 vector expressing a reporter gene (e.g., Luciferase)
-
This compound
-
Cell culture medium (DMEM with 10% FBS)
-
Luciferase assay reagent
-
96-well plates
-
Luminometer
2. Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Dilution: Prepare a serial dilution of this compound in culture medium. The final concentrations should range from 0.1 nM to 1000 nM.
-
Treatment: Add 50 µL of the diluted this compound to the appropriate wells. Include a "no drug" control and a "no virus" control.
-
Infection: Add 50 µL of the HIV-1 vector to each well (except the "no virus" control).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
Luciferase Assay: After incubation, measure the luciferase activity in each well according to the manufacturer's instructions using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the "no drug" control. Plot the percentage of inhibition against the log of the this compound concentration and determine the IC50 value using a non-linear regression analysis.
Technical Support Center: 13-Acetoxyrolandrolide Cytotoxicity
Note: Initial searches for "S 1360 cytotoxicity" did not yield information on a compound with this designation. This technical support guide has been created using 13-acetoxyrolandrolide as a well-documented example of a cytotoxic compound, based on available scientific literature. The information provided is intended to serve as a comprehensive template for researchers working with cytotoxic agents.
Frequently Asked Questions (FAQs)
Q1: What is 13-acetoxyrolandrolide and what is its mechanism of action?
A1: 13-acetoxyrolandrolide is a sesquiterpene lactone that has demonstrated cytotoxic effects, notably in the HT-29 human colon cancer cell line.[1] Its primary mechanism of action involves the inhibition of the transcription factor Nuclear Factor kappa B (NF-κB) and the oncogenic Kirsten rat sarcoma (K-Ras) protein.[1][2] This inhibition leads to the induction of apoptosis through the mitochondrial intrinsic pathway.[1][2]
Q2: In which cell lines has the cytotoxicity of 13-acetoxyrolandrolide been evaluated?
A2: Based on the available literature, the cytotoxic effects of 13-acetoxyrolandrolide have been primarily documented in the HT-29 human colon cancer cell line.
Q3: What are the expected downstream effects of 13-acetoxyrolandrolide treatment in sensitive cells?
A3: Treatment of sensitive cells, such as HT-29, with 13-acetoxyrolandrolide is expected to lead to a series of downstream events characteristic of mitochondrial-mediated apoptosis. These include a dose-dependent inhibition of the NF-κB p65 subunit, depolarization of the mitochondrial transmembrane potential, reduced levels of NAD(P)H, and a concentration-dependent increase in the expression of pro-apoptotic proteins like caspase-3.
Troubleshooting Guides
Problem 1: No significant decrease in cell viability observed after treatment with 13-acetoxyrolandrolide.
| Possible Cause | Troubleshooting Step |
| Cell line resistance | Ensure the cell line used is known to be sensitive to NF-κB or K-Ras inhibition. If possible, use a positive control cell line like HT-29. |
| Incorrect drug concentration | Verify the calculations for drug dilution. Perform a dose-response experiment with a wide range of concentrations to determine the optimal cytotoxic concentration for your specific cell line. |
| Inactive compound | Ensure proper storage and handling of the 13-acetoxyrolandrolide stock solution to prevent degradation. Test the activity of a fresh batch of the compound. |
| Insufficient incubation time | The cytotoxic effects of 13-acetoxyrolandrolide may be time-dependent. Extend the incubation period (e.g., 24, 48, 72 hours) to observe a significant effect. |
| High cell density | High cell seeding density can sometimes mask the cytotoxic effects. Optimize the initial cell seeding density for your viability assay. |
Problem 2: Inconsistent results in the mitochondrial membrane potential assay.
| Possible Cause | Troubleshooting Step |
| JC-1 dye aggregation | Ensure the JC-1 dye is properly dissolved and vortexed before use. Particulate matter can lead to inconsistent staining. |
| Suboptimal dye concentration | The optimal concentration of JC-1 can vary between cell types. Titrate the JC-1 concentration to find the optimal staining condition for your cells. |
| Cell handling | Avoid harsh pipetting or centrifugation, which can damage cells and artificially induce mitochondrial depolarization. |
| Incorrect flow cytometer settings | Ensure the flow cytometer is correctly calibrated and the compensation settings are appropriate for detecting both green (monomers) and red (aggregates) fluorescence. |
| Timing of analysis | Analyze the stained cells promptly after the incubation period, as the mitochondrial membrane potential can change over time. |
Problem 3: Weak or no signal in the western blot for NF-κB p65.
| Possible Cause | Troubleshooting Step |
| Poor protein extraction | Use a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation. Ensure complete cell lysis. |
| Low protein concentration | Quantify the protein concentration in your lysates using a reliable method (e.g., BCA assay) and load a sufficient amount of protein (e.g., 20-40 µg) per lane. |
| Inefficient protein transfer | Verify the transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize the transfer time and voltage if necessary. |
| Primary antibody issue | Ensure the primary antibody against NF-κB p65 is validated for western blotting and is used at the recommended dilution. Include a positive control lysate from cells known to express NF-κB p65. |
| Subcellular fractionation | For observing NF-κB translocation, perform subcellular fractionation to separate nuclear and cytoplasmic extracts. This will provide a clearer indication of p65 movement to the nucleus upon stimulation (or its inhibition by 13-acetoxyrolandrolide). |
Data Presentation
Table 1: Cytotoxicity of 13-Acetoxyrolandrolide in HT-29 Human Colon Cancer Cells
| Parameter | Value | Cell Line | Reference |
| ED50 | 0.16 µM | HT-29 | |
| IC50 (NF-κB inhibition) | 7.1 µM | HT-29 | |
| IC50 (K-Ras inhibition) | 7.7 µM | HT-29 |
Experimental Protocols
Cell Viability (XTT) Assay
This protocol is for assessing cell viability based on the metabolic activity of cells.
Materials:
-
Cells in culture
-
13-acetoxyrolandrolide
-
96-well plate
-
XTT assay kit (containing XTT reagent and electron coupling reagent)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of culture medium.
-
Allow cells to attach overnight in a CO2 incubator.
-
Prepare serial dilutions of 13-acetoxyrolandrolide and add them to the respective wells. Include untreated control wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Shortly before the end of the incubation, prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions.
-
Add 50 µL of the XTT working solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, or until a color change is apparent.
-
Measure the absorbance of the wells at 450 nm using a microplate reader. A reference wavelength of 630-690 nm is recommended to subtract non-specific background absorbance.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1
This protocol uses the fluorescent dye JC-1 to assess changes in mitochondrial membrane potential by flow cytometry.
Materials:
-
Treated and untreated cells
-
JC-1 dye
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in your cells by treating them with 13-acetoxyrolandrolide for the desired time and concentration. Include an untreated control group.
-
Harvest the cells by trypsinization and wash them with PBS.
-
Resuspend the cell pellet in 1 mL of warm medium or PBS at a concentration of approximately 1x10^6 cells/mL.
-
Prepare a 200 µM JC-1 stock solution by dissolving the JC-1 powder in DMSO.
-
Add the JC-1 stock solution to the cell suspension to a final concentration of 2 µM.
-
Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes.
-
(Optional) Wash the cells once with 2 mL of warm PBS.
-
Pellet the cells by centrifugation and resuspend them in 500 µL of PBS.
-
Analyze the cells immediately on a flow cytometer with 488 nm excitation. Detect the green fluorescence of JC-1 monomers in the FL1 channel (around 529 nm) and the red fluorescence of J-aggregates in the FL2 channel (around 590 nm).
-
A decrease in the red/green fluorescence intensity ratio indicates mitochondrial membrane depolarization.
Caspase-3 Activity Assay (Colorimetric)
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Treated and untreated cells
-
Caspase-3 colorimetric assay kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
Microplate reader
Procedure:
-
Induce apoptosis by treating cells with 13-acetoxyrolandrolide.
-
Harvest and count the cells.
-
Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 10 minutes.
-
Centrifuge the lysate at high speed to pellet the cell debris.
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add 50-200 µg of protein per well and adjust the volume with cell lysis buffer.
-
Add reaction buffer containing DTT to each well.
-
Add the DEVD-pNA substrate to each well to initiate the reaction.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 400-405 nm using a microplate reader.
-
The increase in absorbance is proportional to the caspase-3 activity in the sample.
NF-κB p65 Western Blot Protocol
This protocol is for detecting the levels of the NF-κB p65 subunit in cell lysates.
Materials:
-
Treated and untreated cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against NF-κB p65
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After treatment with 13-acetoxyrolandrolide, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clear the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each sample.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against NF-κB p65 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
For loading control, probe the membrane with an antibody against a housekeeping protein like GAPDH or β-actin.
Visualizations
Caption: Signaling pathway of 13-acetoxyrolandrolide inducing apoptosis.
Caption: Experimental workflow for assessing cytotoxicity.
References
Technical Support Center: Optimizing S-1360 Concentration for Antiviral Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HIV-1 integrase inhibitor, S-1360. The information is designed to assist in optimizing its concentration for antiviral assays and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is S-1360 and what is its mechanism of action?
S-1360 is a potent and selective inhibitor of Human Immunodeficiency Virus type 1 (HIV-1) integrase. Its mechanism of action involves the inhibition of the strand transfer step of viral DNA integration into the host cell genome. This blockage of integration is a critical step in the HIV replication cycle, thus preventing the establishment of a productive infection. S-1360 has demonstrated activity against both X4 and R5 tropic strains of HIV-1, as well as against variants resistant to other classes of antiretroviral drugs like nucleoside reverse transcriptase inhibitors (NRTIs), non-nucleoside reverse transcriptase inhibitors (NNRTIs), and protease inhibitors (PIs).
Q2: What are the key parameters to consider when determining the optimal concentration of S-1360?
When optimizing the concentration of S-1360 for your antiviral assays, the three most important parameters to determine are:
-
IC50 (50% Inhibitory Concentration): The concentration of S-1360 that inhibits 50% of the viral integrase's catalytic activity in a biochemical assay.
-
EC50 (50% Effective Concentration): The concentration of S-1360 that inhibits 50% of viral replication in a cell-based assay.
-
CC50 (50% Cytotoxic Concentration): The concentration of S-1360 that causes a 50% reduction in the viability of the host cells.
A promising antiviral candidate will have a low EC50 and a high CC50, resulting in a high Selectivity Index (SI = CC50/EC50).
Q3: What are the reported in vitro activity values for S-1360?
The following table summarizes the key in vitro quantitative data for S-1360 based on available research. These values can serve as a starting point for your own experimental design.
| Parameter | Value | Assay Type | Cell Line | Virus Strain |
| IC50 | 20 nM | Purified Integrase Catalytic Activity | N/A | N/A |
| EC50 | 200 nM | MTT Assay | MT-4 cells | HIV-1 IIIB |
| CC50 | 12 µM | MTT Assay | MT-4 cells | N/A |
Experimental Protocols
Protocol 1: Determination of 50% Cytotoxic Concentration (CC50) using MTT Assay
This protocol outlines the steps to determine the cytotoxicity of S-1360 on a selected host cell line.
Materials:
-
Host cells (e.g., MT-4, CEM, or other HIV-1 permissive cell lines)
-
Complete cell culture medium
-
S-1360 stock solution (in DMSO)
-
96-well flat-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
Phosphate-buffered saline (PBS)
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the host cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 to 5 x 10^4 cells/well) in 100 µL of complete medium. Incubate for 24 hours.
-
Compound Dilution: Prepare a serial dilution of S-1360 in complete medium. The final concentrations should bracket the expected CC50. Include a "cells only" control (medium only) and a "solvent" control (highest concentration of DMSO used for dilutions).
-
Compound Addition: Add 100 µL of the diluted S-1360 solutions to the appropriate wells.
-
Incubation: Incubate the plate for a period that corresponds to the planned duration of your antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of MTT solvent to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the "cells only" control. Plot the percentage of viability against the log of the S-1360 concentration and determine the CC50 value using a non-linear regression analysis.
Protocol 2: Determination of 50% Effective Concentration (EC50) using MTT Assay
This protocol measures the ability of S-1360 to inhibit HIV-1 induced cytopathic effect (CPE).
Materials:
-
Same as Protocol 1
-
HIV-1 viral stock of known titer
Procedure:
-
Cell Seeding and Compound Addition: Follow steps 1-3 from Protocol 1.
-
Viral Infection: Add a pre-determined amount of HIV-1 to each well (except for the "cells only" control) to achieve a desired multiplicity of infection (MOI). The MOI should be optimized to cause significant CPE within the assay duration.
-
Incubation: Incubate the plate for 48-72 hours, or until significant CPE is observed in the "virus control" (cells + virus, no compound) wells.
-
MTT Assay and Data Analysis: Follow steps 5-7 from Protocol 1.
-
Data Analysis: Calculate the percentage of protection from CPE for each S-1360 concentration relative to the "virus control" and "cells only" controls. Plot the percentage of protection against the log of the S-1360 concentration and determine the EC50 value using a non-linear regression analysis.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells in MTT assay | - Inconsistent cell seeding- Pipetting errors- Edge effects in the 96-well plate | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and be consistent with technique.- Avoid using the outer wells of the plate or fill them with PBS to maintain humidity. |
| Low signal or no color change in MTT assay | - Insufficient number of viable cells- MTT reagent degradation- Incomplete formazan solubilization | - Optimize cell seeding density.- Store MTT solution protected from light and use a fresh stock.- Ensure complete dissolution of formazan crystals by thorough mixing and adequate incubation with the solvent. |
| High background in MTT assay | - Contamination (bacterial or yeast)- Phenol red in the medium | - Regularly check cell cultures for contamination.- Use phenol red-free medium for the MTT incubation step. |
| Apparent antiviral activity is due to cytotoxicity | - S-1360 concentration is too high | - Always run a parallel cytotoxicity assay (CC50) with the same cell line and incubation time.- Calculate the Selectivity Index (SI = CC50/EC50). A high SI indicates specific antiviral activity. |
| No inhibition of viral replication observed | - Incorrect S-1360 concentration range- Inactive compound- Viral strain is resistant to the inhibitor | - Test a wider range of concentrations, guided by the reported EC50.- Verify the integrity and purity of the S-1360 stock.- Use a known sensitive HIV-1 strain for initial assays. |
Visualizations
HIV-1 Integrase Strand Transfer Signaling Pathway
The following diagram illustrates the key steps of HIV-1 DNA integration into the host genome and the point of inhibition by S-1360.
Experimental Workflow for S-1360 Optimization
This diagram outlines the logical flow of experiments to determine the optimal concentration of S-1360.
Technical Support Center: Troubleshooting S 1360 Instability in Solution
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering stability issues with the experimental compound S 1360 in solution. The following troubleshooting guides and frequently asked questions (FAQs) are provided to address common challenges during experimental use.
Frequently Asked Questions (FAQs)
Q1: I am observing a rapid decrease in the concentration of this compound in my aqueous solution at neutral pH. What are the likely causes?
A1: Rapid degradation of small molecules like this compound in neutral aqueous solutions can often be attributed to hydrolysis or oxidation. The rate of these degradation processes can be influenced by temperature and the presence of dissolved oxygen. It is recommended to prepare fresh solutions for each experiment and consider maintaining them at lower temperatures (2-8 °C) to minimize degradation.
Q2: My this compound solution has developed a slight yellow tint after being exposed to standard laboratory lighting. Is this an indication of degradation?
A2: Yes, a change in color, such as the appearance of a yellow tint, is often indicative of photodegradation. Many organic molecules are sensitive to light, especially in the UV spectrum. To mitigate this, it is advisable to work with this compound solutions in amber vials or to wrap containers in aluminum foil to protect them from light exposure.
Q3: Could the type of buffer I'm using be affecting the stability of this compound?
A3: Absolutely. Buffer components can have a significant impact on the stability of a compound. For instance, phosphate buffers may catalyze specific degradation pathways for certain molecules. It is recommended to assess the stability of this compound in a variety of buffer systems (e.g., citrate, acetate, HEPES) at your target pH to identify the most suitable formulation.
Q4: I've noticed precipitation in my this compound stock solution in DMSO after a freeze-thaw cycle. What should I do?
A4: Precipitation after freeze-thaw cycles is a common issue with DMSO stock solutions.[1] To address this, you can try to redissolve the compound by gently warming the solution (e.g., to 37°C) and vortexing or sonicating.[1] To prevent this from recurring, it is best practice to aliquot your stock solution into smaller, single-use volumes to avoid repeated freezing and thawing.[1]
Troubleshooting Workflows
Logical Troubleshooting Flow for this compound Instability
Caption: A logical workflow for troubleshooting the instability of this compound in solution.
Experimental Protocols
Protocol for Assessing this compound Stability in Different Buffers
Objective: To determine the optimal buffer system for this compound stability at a given pH and temperature.
Methodology:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., DMSO).
-
Prepare Buffer Solutions: Prepare a series of buffers (e.g., phosphate, citrate, acetate, HEPES) at the desired pH.
-
Incubation: Dilute the this compound stock solution into each buffer to the final working concentration. Aliquot samples for analysis at different time points (e.g., 0, 2, 4, 8, 24 hours). Incubate the solutions under the desired experimental conditions (e.g., room temperature, 37°C).
-
Sample Analysis: At each time point, quench the reaction if necessary and analyze the concentration of the remaining this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Plot the concentration of this compound as a function of time for each buffer system. Calculate the degradation rate constant and half-life in each buffer.
Protocol for Evaluating Photostability of this compound
Objective: To assess the sensitivity of this compound to light exposure.
Methodology:
-
Prepare Solutions: Prepare identical solutions of this compound in a suitable solvent or buffer system.
-
Exposure Conditions: Expose one set of solutions to a controlled light source (e.g., a photostability chamber with a specified light intensity) for a defined period. Keep a parallel set of solutions in the dark as a control.
-
Sample Analysis: After the exposure period, analyze the concentration of this compound in both the light-exposed and dark control samples using HPLC.
-
Data Analysis: Compare the concentration of this compound in the light-exposed samples to the dark controls. A significant decrease in concentration in the light-exposed samples indicates photodegradation.
Data Presentation
Table 1: Hypothetical Stability of this compound in Various Buffers at 37°C over 24 hours
| Buffer System (pH 7.4) | Initial Concentration (µM) | Concentration after 24h (µM) | % Degradation |
| Phosphate | 10 | 6.5 | 35% |
| Citrate | 10 | 9.2 | 8% |
| Acetate | 10 | 8.8 | 12% |
| HEPES | 10 | 9.5 | 5% |
Table 2: Hypothetical Photostability of this compound after 8 hours of Light Exposure
| Condition | Initial Concentration (µM) | Concentration after 8h (µM) | % Degradation |
| Light Exposure | 10 | 4.2 | 58% |
| Dark Control | 10 | 9.8 | 2% |
Signaling Pathway Considerations
As this compound is an HIV integrase inhibitor, its mechanism of action involves the inhibition of the viral integrase enzyme, which is crucial for the integration of viral DNA into the host cell genome.[2] Instability of this compound in solution could lead to a loss of this inhibitory activity, rendering it ineffective in experiments.
Caption: The impact of this compound stability on its inhibitory effect on HIV integrase.
References
Technical Support Center: S-1360 Resistance Mutation Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in analyzing resistance mutations to the HIV-1 integrase inhibitor S-1360.
Frequently Asked Questions (FAQs)
Q1: What is S-1360 and what is its mechanism of action?
S-1360 is an investigational antiretroviral drug belonging to the class of HIV-1 integrase strand transfer inhibitors (INSTIs).[1][2] Its mechanism of action involves binding to the active site of the HIV-1 integrase, a crucial enzyme for the virus's replication. Specifically, S-1360 is a diketo acid (DKA) analog that chelates divalent metal ions (Mg2+) in the integrase active site. This action prevents the "strand transfer" step of viral DNA integration into the host cell's genome, thereby halting the viral replication cycle.[1][2]
Q2: Has resistance to S-1360 been observed?
Yes, in vitro studies have demonstrated the emergence of HIV-1 resistance to S-1360. Serial passage of HIV-1 in the presence of increasing concentrations of the drug has led to the selection of resistant viral strains.[3]
Q3: Which specific mutations are associated with resistance to S-1360?
In vitro selection studies have identified nine key mutations in the catalytic core domain of HIV-1 integrase that are associated with resistance to S-1360. These mutations are:
-
T66I
-
L74M
-
E138K
-
Q146K
-
S153A
-
K160D
-
V165I
-
V201I
Among these, the mutations T66I, L74M, and Q146K have been observed to be present in the entire resistant virus population, while the others were found in subpopulations.
Q4: How significant is the resistance conferred by these mutations?
The presence of these mutations leads to a decrease in susceptibility to S-1360, with observed fold-changes in the 50% inhibitory concentration (IC50) ranging from 2-fold to over 62-fold compared to the wild-type virus. The exact fold-change can vary depending on the specific mutation or combination of mutations present.
Q5: Is there cross-resistance between S-1360 and other integrase inhibitors?
As S-1360 is a diketo acid analog, there is a potential for cross-resistance with other INSTIs that share a similar mechanism of action, such as raltegravir and elvitegravir. Mutations that confer resistance to S-1360 may also reduce the susceptibility to other drugs in this class.
Troubleshooting Guides
Problem: Inconsistent results in S-1360 susceptibility assays.
Possible Causes and Solutions:
-
Cell line variability: Ensure consistent use of the same cell line (e.g., MT-4, CEM-GXR) and passage number for all experiments. Cell health and density can significantly impact assay results.
-
Virus stock quality: Use a well-characterized and titrated viral stock for all experiments. Inconsistent viral input can lead to variability in infectivity and drug susceptibility measurements.
-
Assay conditions: Maintain consistent assay conditions, including incubation times, temperature, and CO2 levels. For detailed protocols, refer to established methods for phenotypic susceptibility assays for HIV-1 integrase inhibitors.
-
Reagent quality: Use high-quality reagents, including cell culture media, serum, and the S-1360 compound itself. Ensure the drug is properly dissolved and stored to maintain its potency.
Problem: Difficulty in selecting for S-1360 resistant viruses in vitro.
Possible Causes and Solutions:
-
Inappropriate starting drug concentration: Begin the selection process with a concentration of S-1360 that is close to the IC90 (the concentration that inhibits 90% of viral replication). This provides sufficient selective pressure without completely inhibiting viral growth.
-
Too rapid increase in drug concentration: Increase the concentration of S-1360 gradually (e.g., 1.5- to 2-fold) with each passage. This allows for the stepwise selection and accumulation of resistance mutations.
-
Low viral replication: Ensure that the virus is actively replicating at each passage before increasing the drug concentration. Monitor viral replication using methods such as p24 antigen ELISA.
-
Insufficient number of passages: The development of resistance can be a slow process. Continue passaging the virus for a sufficient number of generations to allow for the emergence of resistant variants.
Data Presentation
Table 1: Summary of In Vitro S-1360 Resistance Mutations in HIV-1 Integrase
| Mutation | Fold Change in IC50 vs. Wild-Type | Reference |
| T66I | Not specified individually | |
| L74M | Not specified individually | |
| E138K | Not specified individually | |
| Q146K | Not specified individually | |
| S153A | Not specified individually | |
| K160D | Not specified individually | |
| V165I | Not specified individually | |
| V201I | Not specified individually | |
| Combined Mutations | 2 to >62 | **** |
Note: The specific fold-change for individual mutations was not detailed in the available literature. The reported range reflects the overall resistance observed in the mixed population of resistant viruses.
Experimental Protocols
Methodology for In Vitro Selection of S-1360 Resistant HIV-1
This protocol is a generalized procedure based on established methods for selecting drug-resistant HIV-1 variants.
-
Cell and Virus Culture:
-
Co-culture a suitable cell line (e.g., MT-2 cells) with an infectious molecular clone of HIV-1 (e.g., NL4-3).
-
Initially, culture the virus in the absence of S-1360 to establish a baseline of viral replication.
-
-
Initiation of Drug Selection:
-
Introduce S-1360 to the culture at a concentration that partially suppresses viral replication (e.g., IC50 to IC90).
-
Monitor viral replication by measuring p24 antigen levels in the culture supernatant.
-
-
Dose Escalation:
-
Once viral replication rebounds to pre-treatment levels, passage the virus to fresh cells with a slightly increased concentration of S-1360 (e.g., 1.5- to 2-fold increase).
-
Repeat this process of monitoring viral rebound and escalating the drug concentration for multiple passages.
-
-
Genotypic Analysis of Resistant Virus:
-
When the virus can replicate in the presence of high concentrations of S-1360, harvest the viral RNA from the culture supernatant.
-
Perform reverse transcription PCR (RT-PCR) to amplify the integrase gene.
-
Sequence the amplified integrase gene to identify mutations.
-
Methodology for Phenotypic Susceptibility Assay
This protocol is a generalized procedure based on established methods for determining the phenotypic susceptibility of HIV-1 to antiretroviral drugs.
-
Generation of Recombinant Viruses:
-
Create site-directed mutants of the HIV-1 integrase gene containing the mutations of interest.
-
Clone these mutant integrase genes into an HIV-1 vector that lacks a functional integrase gene but contains a reporter gene (e.g., luciferase).
-
Co-transfect a suitable cell line (e.g., 293T cells) with the integrase-mutant vector and a vector expressing the VSV-G envelope protein to produce pseudotyped viral particles.
-
-
Infection and Drug Treatment:
-
Infect a target cell line (e.g., TZM-bl) with the recombinant viruses in the presence of serial dilutions of S-1360.
-
Include a wild-type integrase virus as a control.
-
-
Quantification of Viral Replication:
-
After a set incubation period (e.g., 48 hours), measure the reporter gene activity (e.g., luciferase activity) in the infected cells.
-
-
Data Analysis:
-
Calculate the IC50 value for S-1360 against each mutant and the wild-type virus.
-
Determine the fold-change in IC50 for each mutant by dividing its IC50 value by the IC50 value of the wild-type virus.
-
Mandatory Visualizations
Caption: HIV-1 integrase inhibition by S-1360 and the mechanism of resistance.
Caption: Experimental workflow for S-1360 resistance analysis.
References
Technical Support Center: Interpreting Unexpected Results with S 1360
Notice: Information regarding the investigational compound S 1360 is limited. Publicly available data on its detailed mechanism of action, expected experimental outcomes, and potential for unexpected results are scarce. This compound was an orally active HIV integrase inhibitor developed by Shionogi, with clinical trials discontinued in 2003.[1] This guide provides general troubleshooting principles applicable to research compounds where unexpected results may arise.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound was classified as an HIV integrase inhibitor.[1] The intended mechanism was to block the catalytic activity of HIV integrase, an essential enzyme for the replication of the virus. This would prevent the integration of viral DNA into the host cell's genome.
Q2: We are observing a lack of efficacy in our HIV replication assay with this compound. What could be the cause?
A2: A lack of efficacy could stem from several factors:
-
Compound Integrity: Ensure the compound has been stored correctly and has not degraded. Verify the purity and concentration of your stock solution.
-
Assay System:
-
Cell Type: The cell line used may not be permissive to HIV infection or may have mechanisms that prevent the compound from reaching its target.
-
Viral Strain: The strain of HIV used might have inherent resistance or reduced sensitivity to this class of integrase inhibitors.
-
Assay Conditions: Suboptimal assay conditions (e.g., incubation times, reagent concentrations) can lead to misleading results.
-
-
Cellular Uptake and Efflux: The compound may not be efficiently entering the target cells, or it could be actively removed by efflux pumps (e.g., P-glycoprotein).
Q3: Our experiments show unexpected off-target effects or cytotoxicity at concentrations where we expect to see specific antiviral activity. How can we investigate this?
A3: Unexpected cytotoxicity or off-target effects are common challenges with investigational compounds. Consider the following troubleshooting steps:
-
Cytotoxicity Assays: Perform standard cytotoxicity assays (e.g., MTT, LDH) in your specific cell line to determine the compound's therapeutic window.
-
Target Engagement: If possible, develop an assay to confirm that this compound is engaging with its intended target, HIV integrase, within the cell.
-
Off-Target Screening: Consider screening the compound against a panel of common off-targets (e.g., kinases, GPCRs) to identify potential unintended interactions.
-
Pathway Analysis: Investigate key cellular signaling pathways that are affected by the compound's presence.
Troubleshooting Guides
Guide 1: Inconsistent Antiviral Activity
This guide addresses variability in the observed anti-HIV activity of this compound.
| Potential Cause | Troubleshooting Steps |
| Compound Solubility Issues | 1. Visually inspect the stock solution and working dilutions for any precipitation. 2. Determine the solubility of this compound in your specific cell culture medium. 3. Consider using a different solvent or a lower concentration. |
| Variability in Cell Culture | 1. Ensure consistent cell passage numbers and confluency. 2. Regularly test for mycoplasma contamination. 3. Standardize all cell culture conditions (media, supplements, incubation). |
| Assay Reagent Instability | 1. Verify the expiration dates and proper storage of all assay reagents. 2. Prepare fresh reagents for each experiment. |
Guide 2: Unexpected Cellular Phenotypes
This guide provides a workflow for investigating unexpected changes in cell morphology, growth, or viability.
Caption: Workflow for investigating unexpected cellular phenotypes.
Experimental Protocols
Protocol 1: Basic Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically around 570 nm).
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Signaling Pathway Diagrams
Expected Signaling Pathway of an HIV Integrase Inhibitor
The expected action of this compound is to directly inhibit the HIV integrase enzyme, thereby blocking the integration of the viral genome into the host cell's DNA. This is a direct enzymatic inhibition and does not involve complex host cell signaling pathways for its primary mechanism.
Caption: Expected mechanism of this compound as an HIV integrase inhibitor.
References
Technical Support Center: Identification of S 1360 Degradation Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the identification of S 1360 degradation products.
Frequently Asked Questions (FAQs)
Q1: What are forced degradation studies and why are they necessary for this compound?
Forced degradation, or stress testing, involves subjecting a drug substance like this compound to conditions more severe than accelerated stability testing.[1][2] This process is crucial for several reasons:
-
Elucidation of Degradation Pathways: It helps in understanding the chemical breakdown of this compound under various stress conditions, revealing likely degradation pathways.[1]
-
Identification of Degradation Products: It generates potential degradation products that might form under normal storage conditions over a longer period.[1]
-
Development of Stability-Indicating Methods: The generated degradants are essential for developing and validating analytical methods, such as HPLC, that can accurately measure this compound in the presence of its degradation products.[1] This ensures the method is "stability-indicating."
-
Formulation and Packaging Development: Knowledge of this compound's stability profile aids in the development of a stable formulation and the selection of appropriate packaging.
-
Regulatory Requirements: Regulatory bodies like the FDA and ICH require forced degradation studies to be conducted to demonstrate the specificity of stability-indicating methods.
Q2: What are the typical stress conditions used in forced degradation studies for this compound?
To comprehensively assess the stability of this compound, a range of stress conditions should be applied. These typically include:
-
Acid and Base Hydrolysis: Treatment with acidic and basic solutions to evaluate susceptibility to pH-dependent degradation.
-
Oxidation: Exposure to an oxidizing agent, commonly hydrogen peroxide, to assess oxidative stability.
-
Thermal Degradation: Heating the sample to evaluate the effect of temperature on its stability.
-
Photodegradation: Exposing the sample to light (both UV and visible) to determine its photosensitivity, as guided by ICH Q1B.
Q3: How much degradation of this compound is considered appropriate during forced degradation studies?
The goal of forced degradation is to achieve a noticeable but not excessive level of degradation. A generally accepted range for the degradation of the parent drug is 5-20%. Degradation of more than 20% may lead to the formation of secondary and tertiary degradation products that are not typically observed under normal stability conditions and could complicate the analysis.
Q4: What are the primary analytical techniques used to identify and characterize the degradation products of this compound?
A combination of chromatographic and spectroscopic techniques is typically employed:
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for separating this compound from its degradation products. A stability-indicating HPLC method is developed to resolve all significant degradants from the parent compound and each other.
-
Mass Spectrometry (MS), especially LC-MS/MS: When coupled with HPLC, mass spectrometry is a powerful tool for identifying the molecular weights of degradation products and providing structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, aiding in the determination of elemental compositions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to definitively elucidate the chemical structure of isolated degradation products.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No degradation of this compound observed under stress conditions. | Stress conditions are too mild. | Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), elevate the temperature, or prolong the exposure time. |
| This compound is highly stable under the applied conditions. | While this is a positive finding, ensure a sufficiently wide range of stress conditions has been tested to confirm stability. | |
| Excessive degradation (>20%) of this compound. | Stress conditions are too harsh. | Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time. The goal is to achieve a target degradation of 5-20%. |
| Poor resolution between this compound and its degradation products in the HPLC chromatogram. | The HPLC method is not optimized. | Modify the mobile phase composition (e.g., organic solvent ratio, pH), change the column stationary phase, or adjust the gradient elution profile. |
| A degradation product is co-eluting with the this compound peak. | Utilize a photodiode array (PDA) detector to assess peak purity. Further method development is required to achieve separation. | |
| Mass balance is not within the acceptable range (typically 95-105%). | Some degradation products are not being detected. | Check for non-chromophoric degradation products by using a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD). Volatile degradation products may not be detected by HPLC; consider using Gas Chromatography (GC). |
| Incorrect response factors for degradation products. | If possible, isolate the major degradation products and determine their individual response factors for accurate quantification. | |
| Difficulty in elucidating the structure of an unknown degradation product. | Insufficient data from a single analytical technique. | Employ a multi-technique approach. Use HRMS to determine the elemental composition and MS/MS to identify fragmentation patterns. Isolate the impurity for structural confirmation by NMR. |
Experimental Protocols
Protocol 1: Forced Degradation of this compound
This protocol outlines the general procedure for subjecting this compound to various stress conditions.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or water) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the this compound stock solution with an equal volume of 0.1 N HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). After the desired time, cool the solution and neutralize it with an equivalent amount of 0.1 N NaOH.
-
Base Hydrolysis: Mix the this compound stock solution with an equal volume of 0.1 N NaOH. Keep at room temperature or heat at 60°C for a specified time. After the desired time, cool the solution and neutralize it with an equivalent amount of 0.1 N HCl.
-
Oxidation: Mix the this compound stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for a specified time.
-
Thermal Degradation: Store the solid this compound powder in an oven at a high temperature (e.g., 80°C) for a specified duration. Also, heat the this compound stock solution at 80°C.
-
Photodegradation: Expose the this compound stock solution and solid material to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample, dilute it to a suitable concentration, and analyze it by a stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a general workflow for developing an HPLC method capable of separating this compound from its degradation products.
1. Initial Method Scouting:
-
Column Selection: Start with a versatile C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Use a generic gradient with a buffered aqueous phase (e.g., 20 mM phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: Use a PDA detector to monitor the elution profile at multiple wavelengths.
2. Method Optimization:
-
Inject a mixture of the stressed samples to observe the separation of the degradation products from the parent this compound peak.
-
Adjust the gradient slope, mobile phase pH, and organic solvent to improve the resolution between peaks.
-
If necessary, screen different column chemistries (e.g., C8, Phenyl-Hexyl) to achieve optimal separation.
3. Method Validation:
-
Once a suitable separation is achieved, validate the method according to ICH Q2(R1) guidelines. Validation parameters include specificity, linearity, range, accuracy, precision, and robustness.
Diagrams
Caption: Workflow for the identification of this compound degradation products.
Caption: Logical relationship of inputs and outputs in a degradation study.
References
Minimizing protein binding of S 1360 in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize protein binding of the compound S 1360 in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its protein binding a concern?
This compound is an investigational, orally active, non-peptide angiotensin II (AII) receptor antagonist. Its high affinity for plasma proteins, particularly albumin, can lead to several issues in experimental assays. This binding can reduce the free, active concentration of this compound, leading to an underestimation of its potency (e.g., higher IC50 values). It can also cause non-specific binding to other proteins or surfaces in the assay system, resulting in high background signals and low signal-to-noise ratios.
Q2: In which types of assays is protein binding of this compound most likely to be problematic?
Protein binding of this compound is a significant concern in a variety of in vitro and ex vivo assays, including but not limited to:
-
Cell-based functional assays: Assays measuring downstream effects of AII receptor blockade (e.g., calcium mobilization, IP-1 accumulation) can be affected if this compound binds to serum proteins in the cell culture medium.
-
Radioligand binding assays: Non-specific binding to membranes, filter plates, and other assay components can obscure the specific binding signal to the AII receptor.
-
Enzyme-linked immunosorbent assays (ELISAs): If this compound is being quantified or is a component of the assay system, it may bind non-specifically to the assay plate or blocking proteins.
-
Pharmacokinetic (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) studies: High plasma protein binding is a key characteristic of this compound that influences its distribution and clearance.
Q3: What are the primary plasma proteins that this compound binds to?
Studies have shown that this compound exhibits high and saturable binding to the albumin fraction of plasma proteins in various species, including humans, dogs, rats, and mice.
Troubleshooting Guides
Issue 1: High background or low signal-to-noise ratio in assays.
This is often a direct result of non-specific binding of this compound to assay components.
Troubleshooting Steps:
-
Incorporate a Detergent: Add a non-ionic detergent to your assay buffers. Detergents can help to block non-specific binding sites on plasticware and other surfaces.
-
Increase Blocking Protein Concentration: If using a blocking agent like Bovine Serum Albumin (BSA), consider increasing its concentration or testing alternative blocking agents.
-
Pre-treat Assay Plates/Tubes: Pre-incubating plates or tubes with a blocking buffer for an extended period can help to passivate surfaces and reduce non-specific adsorption of this compound.
Issue 2: Inconsistent or lower-than-expected potency (high IC50) in cell-based assays.
This can be caused by the depletion of the free concentration of this compound due to its binding to serum proteins in the cell culture medium.
Troubleshooting Steps:
-
Reduce Serum Concentration: If your cells can tolerate it, reduce the percentage of fetal bovine serum (FBS) or other serum components in the assay medium.
-
Use Serum-Free Medium: For short-duration assays, consider switching to a serum-free medium.
-
Account for Protein Binding in Calculations: If serum is required, you can experimentally determine the fraction of unbound this compound and use this value to calculate a corrected potency.
Quantitative Data Summary
The extent of plasma protein binding for this compound has been quantified across different species.
| Species | Plasma Concentration of this compound | % Protein Binding (Mean ± SD) | Reference |
| Human | 100 ng/mL | 97.5 ± 0.2 | |
| Dog | 100 ng/mL | 95.8 ± 0.3 | |
| Rat | 100 ng/mL | 96.6 ± 0.3 | |
| Mouse | 100 ng/mL | 93.9 ± 0.5 |
Experimental Protocols
Protocol 1: General Assay Buffer Optimization to Minimize Non-Specific Binding
This protocol provides a systematic approach to optimizing your assay buffer to reduce non-specific binding of this compound.
-
Establish a Baseline: Run your standard assay protocol to determine the current level of background signal and signal-to-noise ratio.
-
Test Detergents:
-
Prepare a series of assay buffers, each containing a different concentration of a non-ionic detergent (e.g., Tween-20 or Triton X-100 at 0.01%, 0.05%, and 0.1%).
-
Run the assay with each buffer and compare the results to the baseline.
-
-
Optimize Blocking Agent:
-
If your assay uses a blocking agent like BSA, test different concentrations (e.g., 0.1%, 0.5%, 1%).
-
Alternatively, test a different blocking agent, such as casein.
-
-
Adjust pH and Ionic Strength:
-
Prepare buffers with varying pH values (e.g., 7.0, 7.4, 8.0) and ionic strengths (by varying the salt concentration) to assess their impact on non-specific binding.
-
-
Combine Optimal Conditions: Once the best conditions for each parameter have been identified, combine them into a single optimized assay buffer and validate the final protocol.
Visualizations
Caption: Workflow for optimizing assay buffers to minimize this compound protein binding.
Caption: Consequences of this compound protein binding in experimental assays.
Technical Support Center: S 1360 Assay Interference
Notice: Information regarding the compound S 1360, an HIV integrase inhibitor whose development was discontinued in the early 2000s, is limited in publicly available scientific literature.[1] As a result, specific data on its direct interference with modern assay reagents is not available.
This support center provides general troubleshooting guidance for common issues encountered in various assays, which may be applicable if working with similar small molecule compounds. The principles outlined below address potential interferences that can occur in common experimental setups.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Immunoassays (ELISA, Western Blot, etc.)
Question: My immunoassay is showing unexpectedly high background or false positive/negative results. Could the test compound be interfering?
Answer: Yes, small molecules can interfere with immunoassays in several ways. Here are some common causes and troubleshooting steps:
-
Non-specific Binding: The compound may bind to the assay antibodies or the plate surface, leading to false signals.
-
Troubleshooting:
-
Increase the number of washing steps.
-
Optimize the concentration of blocking agents (e.g., BSA, non-fat milk).
-
Consider using a different blocking agent.
-
-
-
Antibody Interference: The compound might interact directly with the primary or secondary antibodies, affecting their binding to the target antigen. This is particularly relevant if your sample contains human anti-animal antibodies (HAAA), such as human anti-mouse antibodies (HAMA).[2][3][4][5]
-
Troubleshooting:
-
Include a control with the compound and detection antibody alone (no primary antibody) to check for non-specific binding.
-
Use isotype control antibodies to determine if the observed effect is specific.
-
If HAMA interference is suspected, specialized blocking buffers are available.
-
-
Category 2: Cell Viability & Cytotoxicity Assays (MTT, XTT, LDH, ATP-based)
Question: I'm observing inconsistent results in my cell viability assay when using my test compound. What could be the cause?
Answer: Test compounds can interfere with the chemical or enzymatic reactions of cell viability assays.
-
Chemical Interference with Tetrazolium Dyes (MTT, XTT): Some compounds can chemically reduce the tetrazolium dye, leading to a false-positive signal for cell viability. Conversely, some may inhibit the cellular reductases responsible for dye conversion, causing a false-negative signal.
-
Troubleshooting:
-
Run a cell-free control by adding the compound to the assay medium with the dye to see if it directly reduces the dye.
-
Use a different viability assay based on a distinct mechanism, such as an ATP-based assay (e.g., CellTiter-Glo) or a dye exclusion method (e.g., Trypan Blue).
-
-
-
Interference with Luciferase-Based ATP Assays: Some compounds can inhibit or enhance the activity of the luciferase enzyme used in ATP-based viability assays.
-
Troubleshooting:
-
Perform a control experiment by adding the compound to a known concentration of ATP with the luciferase reagent to check for direct enzyme inhibition or enhancement.
-
Consider using a non-enzymatic viability assay.
-
-
Quantitative Data Summary: General Assay Interference
| Assay Type | Potential Interference Mechanism | Troubleshooting Suggestion |
| Immunoassays | Non-specific binding of compound to antibodies or plate. | Increase wash steps, optimize blocking buffer. |
| Direct interaction with assay antibodies (e.g., HAMA). | Use isotype controls, add specific blockers. | |
| Tetrazolium Viability Assays | Chemical reduction of the dye by the compound. | Run cell-free controls with compound and dye. |
| Inhibition of cellular reductase enzymes. | Switch to an orthogonal assay method (e.g., ATP-based). | |
| Luciferase-Based Assays | Inhibition or enhancement of luciferase enzyme activity. | Test compound directly against the enzyme and substrate. |
Experimental Protocols & Methodologies
Protocol 1: Assessing Compound Interference with Tetrazolium-Based Viability Assays
-
Objective: To determine if a test compound directly reacts with the tetrazolium reagent.
-
Materials:
-
96-well plate
-
Cell culture medium (without phenol red, if possible)
-
Test compound at various concentrations
-
Tetrazolium reagent (e.g., MTT, XTT)
-
-
Procedure:
-
Prepare a serial dilution of the test compound in cell culture medium in a 96-well plate.
-
Include a "medium only" control (no compound).
-
Add the tetrazolium reagent to all wells according to the manufacturer's instructions.
-
Incubate the plate for the standard assay duration (e.g., 1-4 hours).
-
Read the absorbance at the appropriate wavelength.
-
-
Interpretation: An increase in absorbance in the wells containing the compound compared to the "medium only" control indicates direct reduction of the tetrazolium reagent by the compound.
Protocol 2: Assessing Compound Interference with Luciferase-Based Assays
-
Objective: To determine if a test compound directly inhibits or enhances luciferase activity.
-
Materials:
-
White, opaque 96-well plate
-
Luciferase assay buffer
-
Recombinant luciferase enzyme
-
Luciferin substrate
-
Test compound at various concentrations
-
-
Procedure:
-
Prepare a serial dilution of the test compound in the luciferase assay buffer in a 96-well plate.
-
Include a "buffer only" control (no compound).
-
Add a constant amount of recombinant luciferase enzyme to each well.
-
Initiate the reaction by adding the luciferin substrate.
-
Immediately measure luminescence using a plate reader.
-
-
Interpretation: A decrease in luminescence in the presence of the compound suggests inhibition, while an increase suggests enhancement of the luciferase reaction.
Visualizations
Caption: Troubleshooting workflow for suspected assay interference.
Caption: Potential points of interference for a compound in a signaling pathway.
References
- 1. This compound - AdisInsight [adisinsight.springer.com]
- 2. meridianbioscience.com [meridianbioscience.com]
- 3. Solving the problem of antibody interference in commercial "sandwich"-type immunoassays of carcinoembryonic antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Whitepaper: Reducing False Results in Immunoassay Testing [collateral.meridianlifescience.com]
- 5. merckmillipore.com [merckmillipore.com]
Adjusting pH for optimal S 1360 activity
Troubleshooting Guides and FAQs
Adjusting pH for Optimal S 1360 Activity
For researchers, scientists, and drug development professionals utilizing this compound, precise control over experimental parameters is critical to ensure data accuracy and reproducibility. One of the most influential factors for the activity of many biological molecules is the pH of the surrounding environment. This guide provides troubleshooting advice and answers to frequently asked questions regarding the adjustment of pH for optimal this compound activity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound activity?
A1: The provided search results do not contain specific information on the optimal pH for the activity of a compound referred to as "this compound." The designation "this compound" is ambiguous, with references pointing to a discontinued HIV integrase inhibitor, a fictional entity from the SCP Foundation, a historical period, and a base pair length in a DNA sequence.[1][2][3][4] Without a clear identification of the specific molecule of interest, it is not possible to provide its optimal pH.
Q2: How does pH affect the activity of a compound like this compound?
A2: Generally, pH can significantly influence the activity of enzymes and other bioactive molecules by altering their ionization state and the ionization of their substrates or binding partners.[5] Changes in pH can affect a molecule's three-dimensional structure, substrate binding, and catalytic efficiency. For enzymes, activity is typically highest within a narrow pH range, and deviations from this optimum can lead to a significant loss of function.
Q3: What are the general steps to determine the optimal pH for a novel compound?
A3: To determine the optimal pH for a compound's activity, a systematic experimental approach is required. This typically involves:
-
Selection of a suitable buffer system: A series of buffers covering a wide pH range should be chosen. It is crucial to ensure the buffer components themselves do not interfere with the assay.
-
Activity assays: The activity of the compound is measured at various pH points under standardized conditions (e.g., constant temperature, substrate concentration, and enzyme concentration).
-
Data analysis: The measured activity is plotted against the corresponding pH to generate a pH-activity profile, from which the optimal pH can be determined.
Troubleshooting Common Issues
| Problem | Possible Cause | Suggested Solution |
| Inconsistent this compound activity across experiments | Fluctuation in buffer pH. | Prepare fresh buffers for each experiment and verify the pH with a calibrated pH meter immediately before use. Ensure the temperature of the buffer during pH measurement is the same as the experimental temperature, as pH can be temperature-dependent. |
| Low or no this compound activity observed | The experimental pH is far from the optimal range. | Perform a pH-activity profiling experiment to determine the optimal pH for this compound. Test a broad range of pH values initially, then narrow down the range to pinpoint the optimum. |
| Buffer components are inhibiting this compound activity. | Test alternative buffer systems for the desired pH range. Consult literature for buffers compatible with similar classes of compounds or enzymes. | |
| Precipitation of this compound during the experiment | The pH of the solution is affecting the solubility of this compound. | Determine the isoelectric point (pI) of this compound if it is a protein. Solubility is often lowest at the pI. Adjust the pH of the buffer to be at least one pH unit away from the pI. Consider the use of solubility-enhancing additives if compatible with the assay. |
Experimental Protocols
Protocol: Determining the Optimal pH for this compound Activity
This protocol outlines a general procedure for determining the optimal pH of a bioactive molecule.
Materials:
-
This compound stock solution
-
Substrate stock solution
-
A series of buffers (e.g., citrate, phosphate, Tris, glycine) covering a pH range from 4.0 to 10.0 in 0.5 pH unit increments.
-
Microplate reader or other appropriate detection instrument
-
Calibrated pH meter
Procedure:
-
Prepare a set of reaction mixtures in a 96-well plate. Each well will contain:
-
A fixed concentration of this compound.
-
A fixed concentration of the substrate.
-
A specific buffer at a defined pH.
-
-
Include appropriate controls, such as reactions without this compound (blank) and reactions without the substrate.
-
Initiate the reaction (e.g., by adding the substrate).
-
Incubate the plate at a constant temperature for a defined period.
-
Measure the reaction product at appropriate intervals using a microplate reader.
-
Calculate the initial reaction velocity for each pH value.
-
Plot the initial reaction velocity as a function of pH to determine the optimal pH.
Visualizations
To perform experiments and visualize data related to pH optimization, a logical workflow is essential.
Caption: Experimental workflow for determining the optimal pH of this compound.
As no specific signaling pathway for "this compound" could be identified from the search results, a diagram for a signaling pathway cannot be provided. If "this compound" is identified as an inhibitor of a specific enzyme, a diagram illustrating the inhibition of that enzyme's pathway could be generated.
References
- 1. This compound - AdisInsight [adisinsight.springer.com]
- 2. Pathogen Identification and Treatment of Trichoderma koningiopsis ZL01 Mycosis in Firefly Pygoluciola sp. (Coleoptera: Lampyridae) [mdpi.com]
- 3. Mobile Task Forces - SCP Foundation [scp-wiki.wikidot.com]
- 4. Onna-musha - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: S 1360 (Inhibitor X) for In Vitro Aggregation Prevention
This guide provides technical support for researchers using S 1360 (Inhibitor X), a representative compound for studying the prevention of Amyloid Beta (Aβ) 1-42 peptide aggregation in vitro. The methodologies and troubleshooting advice are based on established protocols for screening aggregation inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Inhibitor X) and what is its primary application in vitro?
This compound (Inhibitor X) is a representative small molecule designed to interfere with the self-assembly of amyloid peptides. Its primary in vitro application is to prevent the aggregation of Aβ1-42, the peptide strongly associated with Alzheimer's disease pathology.[1][2] Researchers use it as a tool to study the mechanisms of amyloid fibrillization and as a control compound in high-throughput screening for new potential therapeutics.
Q2: What is the proposed mechanism of action for an inhibitor like this compound?
While the precise mechanism can vary, inhibitors like this compound typically work by stabilizing the soluble, unordered monomeric form of Aβ1-42.[3] They can also bind to early-stage oligomers to prevent their further assembly into larger, insoluble fibrils or shield the hydrophobic regions of the peptide that are crucial for self-association.[4]
Q3: Which in vitro assays are recommended to measure the efficacy of this compound?
A multi-methodological approach is recommended for a comprehensive analysis.[3] The most common methods include:
-
Thioflavin T (ThT) Fluorescence Assay: To monitor the formation of β-sheet-rich fibrillar structures in real-time.
-
Electron Microscopy (EM): To visually confirm the presence or absence of fibrils and characterize aggregate morphology.
-
Circular Dichroism (CD) Spectroscopy: To assess changes in the secondary structure of the Aβ1-42 peptide from a random coil to a β-sheet conformation.
Q4: How should I prepare Aβ1-42 peptide for an aggregation assay?
Proper preparation of the Aβ1-42 peptide is critical to remove pre-formed aggregates and ensure reproducible results. The general procedure involves dissolving the lyophilized peptide in a solvent like DMSO, followed by dilution into an appropriate buffer (e.g., 50 mM sodium phosphate, pH 7.4). The solution should then be sonicated and centrifuged at high speed to remove any existing seeds or aggregates before initiating the experiment.
Experimental Protocols
Protocol: Thioflavin T (ThT) Fluorescence Assay for Aβ1-42 Aggregation
This protocol describes a standard method for monitoring the kinetics of Aβ1-42 fibrillization in the presence and absence of an inhibitor like this compound.
1. Materials and Reagents:
-
Lyophilized Aβ1-42 peptide
-
This compound (Inhibitor X)
-
Dimethyl sulfoxide (DMSO)
-
Sodium Phosphate buffer (50 mM, pH 7.4)
-
Thioflavin T (ThT) stock solution
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence capability (Excitation: ~450 nm, Emission: ~480 nm)
2. Aβ1-42 Peptide Preparation:
-
Dissolve lyophilized Aβ1-42 in DMSO to create a 1 mM stock solution.
-
Sonicate the stock solution for 3 minutes in a cold water bath.
-
Centrifuge at 13,400 rpm for 30 minutes at 4°C to pellet any pre-existing aggregates.
-
Carefully transfer the supernatant to a new tube. This is your working stock.
3. Experimental Setup:
-
Prepare your experimental conditions in a 96-well plate. For each condition, you will have a final volume of 100 µL.
-
Negative Control (Aβ1-42 alone): Aβ1-42 peptide (final concentration 10 µM), ThT (final concentration 10 µM), and buffer.
-
Inhibitor Condition: Aβ1-42 (10 µM), ThT (10 µM), this compound at various concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM), and buffer.
-
Blank: Buffer and ThT only.
-
-
Ensure the final DMSO concentration is consistent across all wells and does not exceed 5%.
4. Data Acquisition:
-
Place the 96-well plate in a plate reader set to 37°C.
-
Set the reader to take fluorescence measurements (Ex: 450 nm, Em: 480 nm) every 5-10 minutes for 24-48 hours. Include intermittent shaking between reads to promote aggregation.
5. Data Analysis:
-
Subtract the blank fluorescence values from all experimental wells.
-
Plot the normalized fluorescence intensity against time. The resulting sigmoidal curve represents the kinetics of fibril formation.
-
Compare the curves from the inhibitor conditions to the negative control to determine the extent of aggregation inhibition.
Troubleshooting Guide
Problem: High variability between replicate wells.
-
Possible Cause 1: Incomplete removal of pre-formed Aβ aggregates. The initial preparation of the Aβ1-42 stock is crucial. Ensure the centrifugation step is performed correctly to remove seeds that can lead to inconsistent lag times.
-
Possible Cause 2: Pipetting errors. Small variations in the volume of the highly concentrated Aβ stock can lead to large differences in the final concentration. Use calibrated pipettes and careful technique.
-
Possible Cause 3: Inconsistent plate sealing. Evaporation can concentrate reactants and alter kinetics. Use an adhesive plate sealer to minimize evaporation during long incubation periods.
Problem: No aggregation observed in the negative control (Aβ1-42 alone).
-
Possible Cause 1: Inactive peptide. Ensure the Aβ1-42 peptide has been stored correctly (typically at -80°C) and has not undergone multiple freeze-thaw cycles.
-
Possible Cause 2: Suboptimal buffer conditions. Aβ aggregation is sensitive to pH and ionic strength. Confirm the pH of your buffer is 7.4.
-
Possible Cause 3: Insufficient incubation time or agitation. Some batches of peptide may aggregate more slowly. Extend the experiment duration or increase the shaking intensity/duration between reads.
Problem: this compound (Inhibitor X) appears to enhance fluorescence.
-
Possible Cause 1: Autofluorescence of the compound. Run a control well with only the inhibitor and ThT in buffer to see if this compound fluoresces at the measurement wavelengths. If it does, you will need to subtract this background signal.
-
Possible Cause 2: Inhibitor interacts with ThT dye. Some compounds can directly alter the fluorescence properties of ThT. This is a known artifact. Consider a secondary, label-free method like electron microscopy to validate your results.
Quantitative Data Summary
The following table summarizes representative data for the inhibition of Aβ1-42 aggregation by this compound (Inhibitor X) as measured by a ThT assay after 24 hours.
| This compound Concentration (µM) | Average ThT Fluorescence (a.u.) | % Inhibition |
| 0 (Control) | 15,200 | 0% |
| 1 | 11,400 | 25% |
| 5 | 6,840 | 55% |
| 10 | 2,280 | 85% |
| 25 | 1,672 | 89% |
| Calculated IC50 | 4.5 µM |
% Inhibition is calculated as: [1 - (Fluorescence_Inhibitor / Fluorescence_Control)] * 100
Visualizations
Caption: Mechanism of Aβ aggregation and points of intervention for this compound.
Caption: Experimental workflow for the Thioflavin T (ThT) aggregation assay.
Caption: Troubleshooting flowchart for common in vitro aggregation assay issues.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Amyloid β-Targeted Inhibitory Peptides for Alzheimer’s Disease: Current State and Future Perspectives - Alzheimer’s Disease: Drug Discovery - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Investigating in Vitro Amyloid Peptide 1–42 Aggregation: Impact of Higher Molecular Weight Stable Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: S-1360 (Dolutegravir) Potency and Resistance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at enhancing the potency of S-1360 (Dolutegravir) against resistant HIV-1 strains.
Frequently Asked Questions (FAQs)
Q1: What is S-1360 and what is its primary mechanism of action?
A1: S-1360 is an early-development name for the compound now widely known as Dolutegravir (DTG). It is a second-generation HIV-1 Integrase Strand Transfer Inhibitor (INSTI).[1][2] Its primary function is to block the final step of proviral DNA integration into the host cell's genome.[1][2] It achieves this by binding to the active site of the HIV integrase enzyme and chelating two essential magnesium ions (Mg²⁺), which prevents the covalent linking, or "strand transfer," of the viral DNA into the host chromosome. This action is critical for halting the viral replication cycle.[2]
Q2: Why is S-1360 (Dolutegravir) considered to have a high barrier to resistance?
A2: S-1360 exhibits a high genetic barrier to resistance due to its chemical structure, which allows for a remarkably slow dissociation rate from the integrase-viral DNA complex. This prolonged binding means it remains effective for a longer duration, requiring the virus to accumulate multiple mutations to overcome its inhibitory effect, unlike first-generation INSTIs where a single mutation can confer significant resistance.
Q3: What are the key resistance mutations associated with S-1360 (Dolutegravir)?
A3: While resistance is uncommon, specific mutations in the HIV-1 integrase gene can reduce S-1360's susceptibility. The most clinically significant mutations include R263K, G118R, and pathways involving Q148H/R/K, often accompanied by secondary mutations like G140S/A. The R263K mutation is considered a signature substitution for S-1360 as it confers moderate resistance.
Q4: How do resistance mutations affect the potency of S-1360 (Dolutegravir)?
A4: Resistance mutations alter the conformation of the integrase active site, which can weaken its binding affinity with S-1360. This reduced binding is quantified as a "fold change" (FC) in the 50% inhibitory concentration (IC₅₀) or effective concentration (EC₅₀) compared to the wild-type virus. A higher fold change indicates lower susceptibility to the drug.
Troubleshooting Guides
Problem 1: My phenotypic assay shows a high IC₅₀ value for S-1360 against my mutant HIV-1 strain, confirming resistance. What are the next steps to explore enhancing its potency?
Solution:
Once resistance is confirmed, the primary strategy is to investigate synergistic or additive effects by combining S-1360 with other antiretroviral agents. A different mechanism of action can often overcome the resistance profile of a single agent.
-
Action: Perform a synergy assay, such as a checkerboard assay, to test S-1360 in combination with drugs from other classes (e.g., Protease Inhibitors (PIs) or Nucleoside Reverse Transcriptase Inhibitors (NRTIs)).
-
Rationale: A synergistic interaction means the combined effect of the two drugs is greater than the sum of their individual effects. An additive effect can also be beneficial. This approach can restore clinical efficacy at achievable drug concentrations. The Fractional Inhibitory Concentration (FIC) index from this assay will quantify the nature of the interaction.
Problem 2: I am designing an experiment to test S-1360 against a panel of resistant HIV-1 strains, but my results are inconsistent.
Solution:
Inconsistent results in cell-based antiviral assays can stem from several factors, including assay variability and low-level viremia in source samples.
-
Troubleshooting Steps:
-
Standardize Viral Input: Ensure the amount of virus used for infection is consistent across all wells and experiments. Titrate your viral stocks precisely before performing the main assay.
-
Cell Viability: Confirm that the drug concentrations used are not toxic to the TZM-bl cells, as cytotoxicity can be mistaken for antiviral activity. Run a parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo).
-
Use a Reference Strain: Always include a well-characterized, drug-susceptible reference strain (e.g., HIV-1 NL4-3) in every assay plate. This provides a baseline for calculating fold-change resistance accurately.
-
Optimize for Low-Level Viremia: If using clinical isolates, be aware that samples with low viral loads (<1000 copies/mL) can lead to higher assay failure rates. Consider using an in-house PCR method optimized for such samples if standard commercial kits fail.
-
Control for Reagent Variability: Use the same batch of cells, media, and reagents (like DEAE-Dextran, which enhances infectivity) to minimize batch-to-batch variation.
-
Quantitative Data Summary
The following tables summarize the in vitro susceptibility of various HIV-1 integrase mutant strains to S-1360 (Dolutegravir). Data is presented as fold change (FC) in EC₅₀/IC₅₀ relative to the wild-type (WT) virus.
Table 1: S-1360 (Dolutegravir) Susceptibility against Single INSTI Resistance Mutations
| Integrase Mutation | Fold Change (FC) in EC₅₀/IC₅₀ | Resistance Level |
|---|---|---|
| T97A | ~1.0 | Susceptible |
| G118R | 3 - 7 | Low |
| Y143R | ~1.0 | Susceptible |
| S147G | ~1.0 | Susceptible |
| N155H | ~1.4 | Susceptible |
| R263K | 2 - 6 | Low |
Data compiled from multiple in vitro studies. Actual values can vary based on the assay system.
Table 2: S-1360 (Dolutegravir) Susceptibility against Double/Multiple INSTI Resistance Mutations
| Integrase Mutations | Fold Change (FC) in EC₅₀/IC₅₀ | Resistance Level |
|---|---|---|
| T97A + Y143R | ~1.05 | Susceptible |
| E138K + Q148K | >10 | Intermediate/High |
| G140S + Q148H | ~3.75 | Low/Intermediate |
| G140S + Q148R | ~13.3 | Intermediate/High |
| T97A + N155H + E138K | ~37 | High |
Data compiled from multiple in vitro studies. Note that mutations involving the Q148 pathway, especially with a secondary mutation, typically confer the most significant resistance to S-1360.
Experimental Protocols & Visualizations
Protocol 1: Generating Resistant Strains via Site-Directed Mutagenesis
This protocol outlines the creation of specific resistance mutations (e.g., R263K) in an HIV-1 integrase expression plasmid for subsequent virus production.
Methodology:
-
Primer Design: Design two complementary mutagenic oligonucleotide primers, 25-45 bases in length, containing the desired mutation (e.g., R263K) at the center. Ensure primers have a melting temperature (Tm) of ≥78°C and a minimum GC content of 40%.
-
PCR Amplification:
-
Set up a PCR reaction using a high-fidelity DNA polymerase (e.g., PfuUltra).
-
Use 5-50 ng of the template plasmid (containing the wild-type integrase gene).
-
Employ a thermocycling program with 18-30 cycles. An example program:
-
Initial Denaturation: 95°C for 2 minutes.
-
Cycles: 95°C for 30s, 55-60°C for 30s, 68°C for 1 min/kb of plasmid length.
-
Final Extension: 68°C for 5 minutes.
-
-
-
Template Digestion: Add 1 µL of the DpnI restriction enzyme to the PCR product. Incubate at 37°C for at least 1 hour (overnight is also acceptable). DpnI digests the methylated, non-mutated parental DNA template, leaving only the newly synthesized mutant plasmid.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Selection and Verification: Plate the transformed cells on LB agar with the appropriate antibiotic. Select individual colonies, culture them, and isolate the plasmid DNA. Verify the presence of the desired mutation via Sanger sequencing.
Protocol 2: Checkerboard Synergy Assay
This protocol determines the interaction between S-1360 (Drug A) and a second compound (Drug B).
Methodology:
-
Plate Setup: Use a 96-well microplate. Serially dilute Drug A (S-1360) horizontally (e.g., across columns 1-10) and Drug B vertically (e.g., down rows A-G).
-
Controls:
-
Row H should contain dilutions of Drug A only.
-
Column 11 should contain dilutions of Drug B only.
-
Column 12 should contain "virus control" wells (cells + virus, no drugs) and "cell control" wells (cells only, no virus or drugs).
-
-
Drug Preparation: Prepare drug stock solutions at 4x the highest final concentration to be tested in a suitable medium (e.g., DMEM).
-
Infection: Add a standardized amount of the resistant HIV-1 strain to each well (except cell control wells).
-
Cell Plating: Add TZM-bl cells (e.g., 10,000 cells/well) to every well.
-
Incubation: Incubate the plate for 48 hours at 37°C.
-
Readout: Measure the outcome (e.g., luciferase activity for TZM-bl cells).
-
Analysis:
-
Determine the IC₅₀ for each drug alone and for each combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each combination:
-
FICₐ = (IC₅₀ of Drug A in combination) / (IC₅₀ of Drug A alone)
-
FICₑ = (IC₅₀ of Drug B in combination) / (IC₅₀ of Drug B alone)
-
-
Calculate the FIC Index (FICI) = FICₐ + FICₑ.
-
Interpret the FICI:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
S-1360 (Dolutegravir) Mechanism of Action
The diagram below illustrates the key steps in HIV-1 integration and the specific point of inhibition by S-1360.
References
Validation & Comparative
In Vitro Showdown: A Comparative Analysis of the HIV-1 Integrase Inhibitors S-1360 and Dolutegravir
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of the investigational integrase inhibitor S-1360 and the clinically approved dolutegravir. This analysis is based on available experimental data to delineate their respective antiviral potencies, resistance profiles, and mechanisms of action.
Executive Summary
Dolutegravir, a second-generation integrase strand transfer inhibitor (INSTI), demonstrates superior potency against wild-type HIV-1 and a higher barrier to resistance compared to the early-generation INSTI, S-1360. While S-1360 showed initial promise as a potent and selective inhibitor of HIV-1 integrase, its development was halted due to unfavorable pharmacokinetic properties and lack of in vivo efficacy. This guide synthesizes the available in vitro data to provide a comparative framework for these two compounds.
Data Presentation
Table 1: In Vitro Antiviral Activity against Wild-Type HIV-1
| Compound | Assay Type | Cell Line | Endpoint | Value | Citation |
| S-1360 | MTT Assay | MT-4 | EC50 | 200 nM | [1] |
| Enzyme Inhibition | Purified Integrase | IC50 | 20 nM | [1] | |
| Dolutegravir | Single-cycle infectivity | MAGIC-5A | EC50 | 1.5 ± 0.6 nM | [2] |
| Spreading infection | CEM-ss | EC50 | 0.24 nM | [2] | |
| Enzyme Inhibition | Purified Integrase | IC50 | 2.7 nM | [2] |
Table 2: In Vitro Resistance Profile
| Compound | Integrase Mutation(s) | Fold Change in Susceptibility | Level of Resistance | Citation |
| S-1360 | T66I/L74M/S230R | 2-3 | Low | |
| Dolutegravir | E92Q + N155H (HIV-1) | 2 | Low | |
| G140S + Q148R (HIV-1) | 4 | Low | ||
| T97A + Y143C (HIV-1) | No increase | - | ||
| R263K | 2.3 | Low | ||
| H51Y + R263K | ~10 | Moderate | ||
| M50I + R263K | ~15 | Moderate | ||
| Q148H/R + G140S/A/K or L74I/M or E138A/K or N155H | 5-20 | Moderate to High |
Mechanism of Action
Both S-1360 and dolutegravir are integrase strand transfer inhibitors (INSTIs). They target the HIV-1 integrase enzyme, a crucial component for viral replication. By binding to the active site of the integrase, these inhibitors block the strand transfer step, which is the process of inserting the viral DNA into the host cell's genome. This action effectively halts the viral replication cycle. Dolutegravir is known to have a slow dissociation rate from the integrase-DNA complex, contributing to its high barrier to resistance.
Experimental Protocols
HIV-1 Antiviral Susceptibility Assay (MTT Assay for S-1360)
This assay determines the concentration of an antiviral agent required to inhibit the cytopathic effects of HIV-1 in cell culture.
-
Cell Preparation: MT-4 cells are seeded in 96-well microtiter plates at an appropriate density.
-
Compound Dilution: S-1360 is serially diluted to achieve a range of concentrations.
-
Infection: A standardized amount of HIV-1 (e.g., HIV-1 IIIB) is added to the wells containing the cells and the diluted compound.
-
Incubation: The plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for a period that allows for viral replication and subsequent cytopathic effects in control wells (typically 4-5 days).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation with MTT: The plates are incubated for a further 2-4 hours, during which viable, metabolically active cells reduce the yellow MTT to a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., acidified isopropanol) is added to dissolve the formazan crystals.
-
Data Analysis: The absorbance of each well is measured using a spectrophotometer at a wavelength of approximately 570 nm. The 50% effective concentration (EC50), the drug concentration that reduces the cytopathic effect by 50%, is calculated by plotting the absorbance against the drug concentration. The 50% cytotoxic concentration (CC50) is determined in parallel on uninfected cells.
Single-Cycle Infectivity Assay (for Dolutegravir)
This assay measures the inhibitory effect of a drug on a single round of viral replication.
-
Cell Seeding: Indicator cells, such as MAGIC-5A cells which express CCR5 and contain an HIV-1 LTR-driven β-galactosidase reporter gene, are plated in 96-well plates.
-
Drug Preparation: Dolutegravir is serially diluted in culture medium.
-
Virus Production: Pseudotyped viruses capable of a single round of infection are generated by co-transfecting producer cells (e.g., 293T) with an Env-deficient HIV-1 proviral plasmid and a plasmid expressing a viral envelope protein (e.g., from an X4 or R5-tropic HIV-1 strain).
-
Infection: The indicator cells are pre-incubated with the diluted dolutegravir before the addition of the single-cycle infectious virus.
-
Incubation: The plates are incubated for 48 hours to allow for viral entry, reverse transcription, integration, and reporter gene expression.
-
Data Analysis: The cells are lysed, and the activity of the reporter enzyme (e.g., β-galactosidase) is measured. The EC50 is calculated as the concentration of dolutegravir that reduces reporter gene activity by 50% compared to untreated virus-infected cells.
Visualizations
Caption: Mechanism of action of S-1360 and dolutegravir.
Caption: Generalized workflow for in vitro HIV antiviral assays.
References
A Historical and Scientific Comparison of S-1360 to Other HIV Integrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the early-generation HIV integrase inhibitor S-1360 against other integrase inhibitors, including the first-in-class approved drug and subsequent more advanced compounds. Due to the discontinuation of S-1360's development in the early 2000s, this comparison is framed from a historical and scientific perspective to highlight the evolution of this critical class of antiretroviral drugs.
Introduction to S-1360
S-1360 was a promising, orally active HIV integrase inhibitor developed by Shionogi and GlaxoSmithKline.[1] As one of the first integrase inhibitors to enter clinical trials, it represented a significant step towards validating integrase as a viable therapeutic target for HIV infection.[2] S-1360, a diketo acid derivative, specifically inhibits the strand transfer step of HIV integration.[2][3] However, its clinical development was halted during Phase II trials due to insufficient in vivo efficacy.[4]
Mechanism of Action: Integrase Strand Transfer Inhibition
HIV integrase is a key enzyme responsible for inserting the viral DNA into the host cell's genome, a crucial step for viral replication. Integrase inhibitors block this process. S-1360, like other integrase strand transfer inhibitors (INSTIs), is designed to chelate essential metal ions in the active site of the integrase enzyme, thereby preventing the "strand transfer" reaction where the viral DNA is joined to the host DNA.
Caption: HIV Integrase Inhibition by S-1360.
Comparative In Vitro Activity
While extensive comparative data is limited, available in vitro studies provide a snapshot of S-1360's potency relative to other integrase inhibitors. The following table summarizes key in vitro parameters. It is important to note that these values are from different studies and direct head-to-head comparisons may not be entirely accurate.
| Integrase Inhibitor | Class | IC50 (Strand Transfer) | EC50 (Antiviral Activity) |
| S-1360 | Early Generation | ~20 nM | ~63 ng/mL (~200 nM) |
| Raltegravir | First Generation | 2-7 nM | 19 nM |
| Elvitegravir | First Generation | 7.2 nM | 0.7 nM |
| Dolutegravir | Second Generation | 2.7 nM | 0.51 nM |
| Bictegravir | Second Generation | 7.5 nM | 0.25 nM |
IC50 (50% inhibitory concentration) values reflect the concentration of the drug required to inhibit the activity of the isolated integrase enzyme by 50%. EC50 (50% effective concentration) values represent the concentration required to inhibit HIV replication in cell culture by 50%.
From this data, it is evident that while S-1360 showed potent activity, the later-generation integrase inhibitors, particularly the second-generation drugs, exhibit significantly greater antiviral potency in cellular assays.
Experimental Protocols
The in vitro data for S-1360 and other integrase inhibitors were primarily generated using two key types of assays:
-
Integrase Strand Transfer Assay (Biochemical Assay): This assay directly measures the ability of a compound to inhibit the strand transfer activity of purified, recombinant HIV-1 integrase.
-
Antiviral Activity Assay (Cell-based Assay): This assay assesses the ability of a compound to inhibit HIV replication in a cellular context, typically using susceptible human cell lines.
Integrase Strand Transfer Inhibition Assay Protocol (General)
Caption: General workflow for an integrase strand transfer assay.
Methodology:
-
Enzyme and Substrates: Recombinant HIV-1 integrase is purified. Short, synthetic DNA oligonucleotides that mimic the ends of the viral DNA (donor substrate) and a target DNA are used.
-
Reaction Mixture: The integrase enzyme, donor DNA substrate, and varying concentrations of the inhibitor (e.g., S-1360) are pre-incubated in a reaction buffer containing a divalent cation (typically Mg²⁺ or Mn²⁺).
-
Initiation: The reaction is initiated by the addition of the target DNA substrate.
-
Incubation: The reaction is allowed to proceed for a defined period at 37°C.
-
Quenching: The reaction is stopped by the addition of a chelating agent (e.g., EDTA) or other denaturing agents.
-
Analysis: The products of the strand transfer reaction are separated from the substrates, often by gel electrophoresis. Alternatively, non-radioactive methods like ELISA-based assays can be used for higher throughput.
-
Data Analysis: The amount of product formed at each inhibitor concentration is quantified to determine the IC50 value.
MTT Assay for Cytotoxicity and Antiviral Efficacy (General)
The EC50 is often determined in parallel with a cytotoxicity assay to ensure that the observed antiviral effect is not due to killing the host cells. The MTT assay is a common method for assessing cell viability.
Methodology:
-
Cell Culture: A suitable human cell line susceptible to HIV infection (e.g., MT-4 cells) is cultured in 96-well plates.
-
Infection and Treatment: The cells are infected with a laboratory strain of HIV-1 and simultaneously treated with serial dilutions of the test compound.
-
Incubation: The infected and treated cells are incubated for several days to allow for viral replication and the induction of cytopathic effects.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), a yellow tetrazolium salt, is added to the cell cultures.
-
Formazan Formation: In viable, metabolically active cells, mitochondrial dehydrogenases reduce the MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a spectrophotometer. The intensity of the color is proportional to the number of viable cells.
-
Data Analysis: The EC50 is calculated as the drug concentration that protects 50% of the cells from the virus-induced cytopathic effect. The CC50 (50% cytotoxic concentration) is determined in parallel on uninfected cells.
The Evolution of Integrase Inhibitors: A Comparative Perspective
The journey from early compounds like S-1360 to the current generation of INSTIs highlights significant advancements in drug design and development.
-
First-Generation INSTIs (e.g., Raltegravir, Elvitegravir): These were the first integrase inhibitors to receive clinical approval. While highly effective, they have a relatively lower barrier to resistance, with certain single mutations in the integrase gene leading to significant decreases in susceptibility.
-
Second-Generation INSTIs (e.g., Dolutegravir, Bictegravir): These compounds were designed to have a higher genetic barrier to resistance. They are often effective against viruses that have developed resistance to first-generation INSTIs. They also typically have more favorable pharmacokinetic profiles, allowing for once-daily dosing without a boosting agent.
The discontinuation of S-1360's development was likely due to a combination of factors including insufficient potency in vivo compared to the emerging profiles of compounds like raltegravir, and potentially a pharmacokinetic profile that was not optimal for clinical use.
Conclusion
S-1360 was a pioneering molecule in the development of HIV integrase inhibitors. Although it did not reach the market, the research surrounding it and other early-generation compounds provided a crucial foundation for the development of the highly successful first- and second-generation INSTIs that are now a cornerstone of modern antiretroviral therapy. The comparison of S-1360 with later integrase inhibitors underscores the remarkable progress in antiviral drug development, leading to more potent, durable, and convenient treatment options for people living with HIV.
References
Navigating the Diverse Landscape of HIV-1: A Comparative Guide to Antiretroviral Efficacy Across Clades
For Immediate Release
The global genetic diversity of Human Immunodeficiency Virus Type 1 (HIV-1) presents a significant challenge to the long-term efficacy of antiretroviral therapy (ART). As the virus evolves into distinct clades (subtypes) and circulating recombinant forms (CRFs), understanding the nuanced differences in their susceptibility to existing and novel therapeutic agents is paramount for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of the efficacy of major antiretroviral drug classes against different HIV-1 clades, supported by experimental data and detailed methodologies.
While the requested information on a specific compound designated "S-1360" did not yield public data, suggesting it may be an internal development code or an outdated term, this guide focuses on established and clinically relevant antiretroviral agents to provide a valuable comparative framework.
Comparative Efficacy of Antiretroviral Drug Classes Against Diverse HIV-1 Clades
The in vitro efficacy of antiretroviral drugs is a critical indicator of their potential clinical utility. This is often measured by the 50% inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit 50% of viral replication. A lower IC50 value indicates greater potency. Another common metric is the fold change (FC) in susceptibility, which compares the IC50 for a given viral isolate to that of a standard reference strain. An FC greater than 1 suggests reduced susceptibility.
The following tables summarize the in vitro susceptibility of various HIV-1 clades to representative drugs from the main antiretroviral classes. It is important to note that while most approved antiretrovirals exhibit broad activity against different clades, variations in susceptibility and the propensity to develop resistance exist.[1]
Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs)
NRTIs are a cornerstone of ART and generally demonstrate consistent efficacy across different HIV-1 clades. However, some studies have indicated that subtype C viruses may have a greater propensity to develop resistance to certain NRTIs, such as tenofovir, through the selection of the K65R mutation.[2]
| Drug | HIV-1 Clade | Reported IC50 / Fold Change | Reference |
| Zidovudine (AZT) | B | 0.004 µM | [3] |
| C | Similar susceptibility to B | [4] | |
| Lamivudine (3TC) | B | 0.04 µM | [3] |
| C | High-level resistance with M184V mutation | ||
| Tenofovir (TDF) | B | 0.02 µM | |
| C | Increased potential for K65R-mediated resistance | ||
| Emtricitabine (FTC) | A, B, C, D, E, F, G | Potent activity (EC50 0.29–113 nM) |
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
NNRTIs have shown more significant clade-specific differences in both baseline susceptibility and the development of resistance. Notably, some non-B clades, particularly subtype C, may select for resistance to NNRTIs more rapidly than subtype B.
| Drug | HIV-1 Clade | Reported IC50 / Fold Change | Reference |
| Efavirenz (EFV) | B | 0.001 µM | |
| C | 94% high-level resistance in some first-line failures | ||
| CRF01_AE | Similar susceptibility to B | ||
| Nevirapine (NVP) | B | 0.01 µM | |
| C | 98% high-level resistance in some first-line failures | ||
| CRF01_AE | K103N mutation confers high-level resistance | ||
| Etravirine (ETR) | B | Susceptible | |
| C | 51% susceptible despite genotypic resistance predictions | ||
| Rilpivirine (RPV) | B | Susceptible | |
| C | 43% susceptible despite genotypic resistance predictions |
Protease Inhibitors (PIs)
PIs generally exhibit robust activity across a wide range of HIV-1 clades. While polymorphisms in the protease gene can vary between subtypes, these do not typically translate to significant differences in baseline susceptibility to boosted PIs.
| Drug | HIV-1 Clade | Reported IC50 / Fold Change | Reference |
| Lopinavir (LPV) | B | 0.006 µM | |
| A, C | Reduced susceptibility with full-length Gag mismatch | ||
| Atazanavir (ATV) | B | 0.01 µM | |
| A, C | Generally susceptible | ||
| Darunavir (DRV) | B | 0.003 µM | |
| A, C | Generally susceptible |
Integrase Strand Transfer Inhibitors (INSTIs)
INSTIs are a newer class of antiretrovirals with potent activity against a broad spectrum of HIV-1 clades. While some polymorphisms in the integrase gene have been observed in non-B subtypes, these have not been associated with widespread baseline resistance to second-generation INSTIs.
| Drug | HIV-1 Clade | Reported IC50 / Fold Change | Reference |
| Raltegravir (RAL) | B | 0.002 µM | |
| A, C, D, F, G, CRF01_AE, CRF02_AG | Broadly active | ||
| Dolutegravir (DTG) | B | 0.001 µM | |
| A, C, D, F, G, CRF01_AE, CRF02_AG | High barrier to resistance | ||
| Bictegravir (BIC) | B | 0.001 µM | |
| A, C, D, F, G, CRF01_AE, CRF02_AG | High barrier to resistance |
Experimental Protocols for Assessing Antiviral Efficacy
The determination of antiretroviral drug susceptibility is primarily conducted through two types of assays: phenotypic and genotypic.
Phenotypic Drug Susceptibility Assays
Phenotypic assays directly measure the ability of a virus to replicate in the presence of varying concentrations of an antiretroviral drug. The result is typically reported as the IC50 or fold change in susceptibility.
Key Experimental Steps:
-
Virus Isolation and Preparation: HIV-1 is isolated from patient plasma or generated as recombinant viruses containing the patient-derived reverse transcriptase, protease, or integrase genes.
-
Cell Culture: A susceptible cell line, such as TZM-bl cells, is cultured. TZM-bl cells are HeLa cells that express CD4, CCR5, and CXCR4 and contain Tat-inducible luciferase and β-galactosidase reporter genes.
-
Drug Dilution Series: The antiretroviral drug being tested is prepared in a series of dilutions.
-
Infection: The cultured cells are infected with the virus in the presence of the different drug concentrations.
-
Incubation: The infected cell cultures are incubated for a specific period, typically 48 hours, to allow for viral replication.
-
Quantification of Viral Replication: Viral replication is quantified by measuring the expression of the reporter gene (e.g., luciferase activity).
-
Data Analysis: The IC50 is calculated by determining the drug concentration that results in a 50% reduction in reporter gene activity compared to the no-drug control. The fold change is calculated by dividing the IC50 of the test virus by the IC50 of a drug-sensitive reference virus.
Genotypic Drug Resistance Assays
Genotypic assays detect the presence of specific mutations in the viral genes that are known to be associated with drug resistance.
Key Experimental Steps:
-
RNA Extraction: Viral RNA is extracted from a patient's plasma sample.
-
Reverse Transcription and PCR: The viral RNA is reverse-transcribed into complementary DNA (cDNA), and the target gene (e.g., reverse transcriptase, protease, or integrase) is amplified using the polymerase chain reaction (PCR).
-
DNA Sequencing: The amplified DNA is sequenced to determine the nucleotide sequence of the target gene.
-
Sequence Analysis: The obtained sequence is compared to a wild-type reference sequence to identify any mutations.
-
Interpretation: The identified mutations are interpreted using a drug resistance database (e.g., the Stanford University HIV Drug Resistance Database) to predict the level of resistance to different antiretroviral drugs.
Visualizing the Antiviral Efficacy Assessment Workflow
The following diagram illustrates a generalized workflow for assessing the in vitro efficacy of an antiretroviral compound against different HIV-1 clades.
Caption: Workflow for assessing antiviral efficacy against different HIV clades.
Conclusion
The genetic diversity of HIV-1 underscores the importance of ongoing surveillance and research into the clade-specific efficacy of antiretroviral drugs. While most currently approved agents demonstrate broad effectiveness, the emergence of resistance can be influenced by the viral subtype. A thorough understanding of these differences, supported by robust in vitro and in vivo data, is essential for the development of more durable and globally effective HIV treatment and prevention strategies. The experimental protocols and comparative data presented in this guide offer a foundational resource for professionals in the field of HIV research and drug development.
References
- 1. academic.oup.com [academic.oup.com]
- 2. In vitro comparison of the susceptibilities of the same drug resistance mutations to reverse-transcriptase inhibitors of subtype B and CRF01_AE HIV-1 strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Phenotype, Genotype, and Drug Resistance in Subtype C HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
S-1360: An Early Investigational Integrase Inhibitor with a Unique Resistance Profile
S-1360, an investigational HIV-1 integrase inhibitor, demonstrated a distinct in vitro resistance profile characterized by the selection of multiple mutations within the integrase enzyme. While development of S-1360 was discontinued in the early 2000s, analysis of its cross-resistance with other antiretrovirals provides valuable insights for the development of future integrase inhibitors.
S-1360 belongs to the class of integrase strand transfer inhibitors (INSTIs), which block the integration of the viral DNA into the host cell's genome, a critical step in the HIV replication cycle. Early in its development, S-1360 showed potent antiviral activity. However, as with all antiretrovirals, the emergence of drug resistance was a key concern.
In Vitro Resistance Profile of S-1360
A pivotal study by Witrouw and colleagues in 2004 investigated the in vitro resistance profile of S-1360. Through a process of long-term cell culture of HIV-1 in the presence of increasing concentrations of the drug, they identified a series of mutations in the catalytic domain of the integrase enzyme that conferred resistance to S-1360.
The key findings from this research revealed that nine distinct mutations accumulated in the integrase enzyme, leading to a significant decrease in the susceptibility of the virus to S-1360. The reduction in susceptibility ranged from a 2-fold to over a 62-fold increase in the concentration of S-1360 required to inhibit viral replication by 50% (IC50).
Cross-Resistance with Other Antiretrovirals
A critical aspect of the study was to determine if the mutations conferring resistance to S-1360 would also make the virus resistant to other classes of antiretroviral drugs. The researchers found that the S-1360-resistant viral strains remained susceptible to other antiretrovirals, including the nucleoside reverse transcriptase inhibitor (NRTI) zidovudine and the non-nucleoside reverse transcriptase inhibitor (NNRTI) nevirapine.
Furthermore, the S-1360 resistant mutants were also found to be susceptible to V-165, an integrase inhibitor with a different mechanism of action that targets the binding of the integrase enzyme to the viral DNA. This lack of broad cross-resistance suggested that S-1360's resistance pathway was specific.
Due to the early discontinuation of S-1360's development, comprehensive data comparing its cross-resistance profile with currently approved and widely used integrase inhibitors like dolutegravir, raltegravir, and elvitegravir is not available.
Experimental Methodologies
The primary method for determining the resistance profile of S-1360 was through in vitro resistance selection studies. This involved the following key steps:
Experimental Protocol for In Vitro Resistance Selection:
-
Cell Culture: A laboratory strain of HIV-1 was cultured in a susceptible human T-cell line.
-
Drug Exposure: The virus was cultured in the presence of an initial sub-optimal concentration of S-1360.
-
Serial Passage: The virus that was able to replicate in the presence of the drug was then "passaged" to a new culture with a slightly higher concentration of S-1360.
-
Dose Escalation: This process of serial passage and dose escalation was repeated over an extended period.
-
Genotypic Analysis: Once high-level resistance was observed, the integrase gene of the resistant virus was sequenced to identify the mutations that had accumulated.
-
Phenotypic Analysis: The identified mutations were then introduced into a wild-type virus clone through site-directed mutagenesis. The susceptibility of these mutant viruses to S-1360 and other antiretrovirals was then measured to quantify the fold-change in IC50 values compared to the wild-type virus.
The logical relationship of S-1360's cross-resistance can be visualized as follows:
A Comparative Guide to the Antiviral Efficacy of HIV Integrase Inhibitors and Other Antiretroviral Classes in Primary Cells
This guide provides a comparative overview of the in vitro antiviral effect of the HIV integrase inhibitor class, using the early-generation compound S-1360 as a reference point, against other major classes of antiretroviral drugs. The data presented here is intended for researchers, scientists, and drug development professionals interested in the evaluation of antiviral compounds in primary cells.
Note on S-1360: S-1360 is an HIV integrase inhibitor whose clinical development was discontinued in 2003. As such, recent and extensive experimental data in primary cells are limited. This guide will therefore focus on comparing the general class of integrase inhibitors, represented by more contemporary drugs, with other established antiretroviral agents.
Comparative Antiviral Activity in Primary Cells
The following table summarizes the in vitro antiviral activity and cytotoxicity of representative drugs from different antiretroviral classes in primary human cells, such as peripheral blood mononuclear cells (PBMCs) or specific T-cell lines, which are crucial for HIV replication. The 50% effective concentration (EC50) represents the drug concentration required to inhibit viral replication by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as CC50/EC50, is a measure of the drug's therapeutic window.
| Drug Class | Drug Name | Cell Type | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |
| Integrase Inhibitor | Dolutegravir | PBMCs, MT-4 cells | 0.5 - 2.1[1] | > 20 (in various cell lines) | > 9,524 - 40,000 |
| Integrase Inhibitor | Raltegravir | MAGIC-5A cells | 9.4[2] | Not specified | Not specified |
| Reverse Transcriptase Inhibitor | Tenofovir Alafenamide (TAF) | Primary CD4 T cells | 7.1[3] | > 1 (1,000 nM)[3] | > 140 |
| Protease Inhibitor | Darunavir | Not specified | 1 - 5[4] | > 100 | > 20,000 - 100,000 |
Experimental Protocols
The data presented above are typically generated using the following key experimental protocols for assessing antiviral activity in primary cells.
Isolation and Culture of Primary Cells
-
Peripheral Blood Mononuclear Cells (PBMCs): PBMCs are isolated from whole blood from healthy donors using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Isolated PBMCs are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics. For HIV infection studies, cells are often stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2) to induce T-cell proliferation, making them more susceptible to HIV infection.
In Vitro Antiviral Assay
-
Infection: Stimulated primary cells are infected with a laboratory-adapted or clinical isolate of HIV-1.
-
Drug Treatment: A range of concentrations of the antiviral compound is added to the cell cultures at the time of infection or shortly after.
-
Incubation: The infected and treated cells are incubated for a period of 3 to 7 days to allow for viral replication.
-
Measurement of Viral Replication: The extent of viral replication is measured by quantifying the amount of viral p24 antigen or reverse transcriptase (RT) activity in the culture supernatant using ELISA-based methods.
-
EC50 Determination: The EC50 is calculated by plotting the percentage of viral inhibition against the drug concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay
-
Cell Treatment: Uninfected primary cells are cultured in the presence of a range of concentrations of the antiviral compound.
-
Incubation: Cells are incubated for the same duration as the antiviral assay.
-
Measurement of Cell Viability: Cell viability is assessed using methods such as the MTT or XTT assay, which measure mitochondrial metabolic activity, or by using vital dyes like trypan blue.
-
CC50 Determination: The CC50 is calculated by plotting the percentage of cell viability against the drug concentration.
Visualizations
Mechanism of Action: HIV Integrase Inhibition
Caption: Mechanism of action of HIV integrase inhibitors like S-1360.
Experimental Workflow for Antiviral Validation in Primary Cells
Caption: Workflow for validating antiviral effects in primary cells.
References
- 1. Dolutegravir | C20H19F2N3O5 | CID 54726191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenotypic susceptibility of HIV-2 to raltegravir: integrase mutations Q148R and N155H confer raltegravir resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resilience to Resistance of HIV-1 Protease Inhibitors: Profile of Darunavir - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the HIV-1 Integrase Inhibitors: S-1360 vs. Raltegravir
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of inhibition for two HIV-1 integrase inhibitors: S-1360, an early-generation diketo acid derivative, and raltegravir, the first integrase strand transfer inhibitor (INSTI) to receive FDA approval. This analysis is supported by quantitative experimental data, detailed methodologies for key biochemical assays, and visualizations to elucidate their mechanisms of action.
Mechanism of Inhibition: Targeting HIV-1 Integrase
Both S-1360 and raltegravir are classified as HIV-1 integrase strand transfer inhibitors (INSTIs).[1] Their primary target is the viral enzyme integrase (IN), which is essential for the replication of HIV by catalyzing the insertion of the viral DNA into the host cell's genome.[2] This process involves two key catalytic steps:
-
3'-Processing: Integrase binds to the ends of the viral DNA and removes a dinucleotide from each 3' end.[3]
-
Strand Transfer: The processed 3' ends of the viral DNA are then covalently joined to the host cell's DNA.[3]
S-1360 and raltegravir exert their inhibitory effect by specifically targeting the strand transfer step.[1] They achieve this by binding to the catalytic site of the integrase enzyme when it is complexed with the viral DNA. This binding is facilitated by the chelation of divalent metal ions (typically Mg2+) in the active site, which are crucial for the catalytic activity of the enzyme. By occupying this critical position, the inhibitors prevent the binding of the host DNA, thereby blocking the integration of the viral genome.
dot
Caption: Mechanism of HIV-1 Integrase Inhibition.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the in vitro inhibitory potencies of S-1360 and raltegravir against HIV-1 integrase and viral replication.
| Inhibitor | Target | Assay Type | IC50 / EC50 (nM) | Reference |
| S-1360 | Purified HIV-1 Integrase | Catalytic Activity | 20 | |
| HIV-1 IIIB in MT-4 cells | Antiviral Activity (MTT assay) | 200 | ||
| Raltegravir | Recombinant HIV-1 Integrase | Strand Transfer | 2 - 7 | |
| Recombinant HIV-1 Integrase | Strand Transfer | ~30 | ||
| Recombinant HIV-1 Integrase | 3'-Processing | ~7000 | ||
| HIV-1 in human T lymphoid cells | Antiviral Activity | 31 (IC95) |
Experimental Protocols
The inhibitory activities of S-1360 and raltegravir are typically determined using in vitro biochemical assays that measure the two key functions of HIV-1 integrase: 3'-processing and strand transfer.
HIV-1 Integrase 3'-Processing and Strand Transfer Assay
This protocol outlines a general method for assessing the inhibition of both 3'-processing and strand transfer activities of HIV-1 integrase.
dot
References
A Tale of Two Integrase Inhibitors: Elvitegravir's Success and the Discontinued Development of S-1360
In the landscape of antiretroviral drug development, the class of integrase strand transfer inhibitors (INSTIs) has been a significant breakthrough in the management of HIV-1 infection. This comparison guide delves into two such compounds: elvitegravir, a successful and widely used therapeutic agent, and S-1360, a candidate that was discontinued in early clinical development. Due to the discontinuation of S-1360's development in 2003, a direct head-to-head comparison with the more contemporary elvitegravir, supported by extensive clinical trial data, is not feasible. However, this guide will provide a comprehensive overview of elvitegravir, juxtaposed with the available information on S-1360, to offer a valuable perspective for researchers, scientists, and drug development professionals.
Elvitegravir: A Mainstay in HIV-1 Treatment
Elvitegravir (EVG) is a potent INSTI that plays a crucial role in modern combination antiretroviral therapy (cART).[1][2] It is available as part of fixed-dose combination tablets, Stribild® and Genvoya®, offering a convenient once-daily regimen for many patients.[1]
Mechanism of Action
Like other INSTIs, elvitegravir targets the HIV-1 integrase enzyme, which is essential for the virus to insert its genetic material into the host cell's DNA.[1][2] By blocking this integration step, elvitegravir effectively halts the viral replication cycle.
Clinical Efficacy
Elvitegravir has demonstrated non-inferiority to other INSTIs, such as raltegravir, in clinical trials. In a phase 3 study (Study 145) involving treatment-experienced patients, elvitegravir showed a comparable rate of viral suppression to raltegravir at 96 weeks. Specifically, 48% of patients receiving elvitegravir achieved a viral load below 50 copies/mL, compared to 45% in the raltegravir group. Another study in treatment-naive adults found that a coformulated regimen of elvitegravir, cobicistat, emtricitabine, and tenofovir disoproxil fumarate (Stribild®) was non-inferior to the efavirenz-based fixed-dose combination Atripla®.
| Trial Identifier | Patient Population | Comparator | Primary Endpoint | Elvitegravir Arm | Comparator Arm |
| Study 145 | Treatment-experienced | Raltegravir | HIV-1 RNA <50 copies/mL at week 96 | 48% | 45% |
| Study 236-0102 | Treatment-naive | Efavirenz/TDF/FTC | HIV-1 RNA <50 copies/mL at week 96 | Not specified in snippets | Not specified in snippets |
| GS-US-236-0102 | Treatment-naive | Efavirenz/TDF/FTC | HIV-1 RNA <50 copies/mL at week 48 | 88% | 84% |
| SINGLE | Treatment-naive | Efavirenz/TDF/FTC | HIV-1 RNA <50 copies/mL at week 48 | N/A | 81% |
Table 1: Summary of Key Clinical Trial Results for Elvitegravir
Resistance Profile
Resistance to elvitegravir can emerge through specific mutations in the HIV-1 integrase gene. Primary resistance-associated mutations (RAMs) have been identified at several positions, including T66I/A/K, E92Q/G, T97A, S147G, Q148R/H/K, and N155H. There is a degree of cross-resistance between elvitegravir and the first-generation INSTI, raltegravir. However, the second-generation INSTIs, dolutegravir and bictegravir, often retain activity against viruses with resistance to elvitegravir.
Safety and Pharmacokinetics
The most common side effects associated with elvitegravir include diarrhea and nausea. Elvitegravir is metabolized by the cytochrome P450 enzyme CYP3A and is therefore co-administered with a pharmacokinetic enhancer (booster) like cobicistat or ritonavir to increase its plasma concentrations. This boosting requirement can lead to potential drug-drug interactions with medications that are also metabolized by CYP3A. The elimination half-life of boosted elvitegravir is approximately 8.7 to 13.7 hours.
S-1360: A Discontinued HIV Integrase Inhibitor
S-1360 was an orally active HIV integrase inhibitor developed by Shionogi. It progressed to phase II clinical trials in the United States for the treatment of HIV infections. However, its development was officially discontinued in August 2003.
The available information on S-1360 is sparse due to its early discontinuation. The mechanism of action, like elvitegravir, was the inhibition of the HIV integrase enzyme. The reasons for the discontinuation of its development are not detailed in the available public records but could be related to a variety of factors common in drug development, such as insufficient efficacy, unfavorable safety profile, or commercial reasons. The search results for "S-1360" are predominantly for unrelated industrial parts such as circuit breakers and power inductors, highlighting the limited public information on the pharmaceutical compound.
Head-to-Head Comparison Summary
| Feature | S-1360 | Elvitegravir |
| Drug Class | HIV Integrase Inhibitor | HIV Integrase Inhibitor |
| Developer | Shionogi | Gilead Sciences (licensed from Japan Tobacco) |
| Development Status | Discontinued (Phase II) | Approved and Marketed |
| Approved Formulations | None | Fixed-dose combinations (Stribild®, Genvoya®) |
| Clinical Data | Limited to Phase II (not publicly detailed) | Extensive Phase III and post-marketing data |
| Known Resistance Mutations | Not publicly detailed | T66I/A/K, E92Q/G, T97A, S147G, Q148R/H/K, N155H |
| Pharmacokinetic Booster | Not publicly detailed | Required (cobicistat or ritonavir) |
Table 2: High-Level Comparison of S-1360 and Elvitegravir
Experimental Protocols
Detailed experimental protocols for the clinical trials of elvitegravir can be found in the publications associated with those trials. For instance, the methodology for Study 145, a randomized, double-blind, phase 3 non-inferiority study comparing elvitegravir to raltegravir, involved screening treatment-experienced patients with HIV-1 RNA ≥1000 copies/mL and resistance to at least two classes of antiretroviral drugs. Patients were randomized to receive either once-daily elvitegravir or twice-daily raltegravir, both with a background regimen of a fully active, ritonavir-boosted protease inhibitor and a second agent. The primary endpoint was the proportion of patients with HIV-1 RNA <50 copies/mL at week 48.
Due to the discontinuation of S-1360's development, detailed experimental protocols from its clinical trials are not available in the public domain.
Conclusion
Elvitegravir stands as a testament to the success of the INSTI class of antiretroviral drugs, offering a potent, once-daily, and generally well-tolerated treatment option for individuals with HIV-1. Its development and extensive clinical evaluation have provided a wealth of data on its efficacy, safety, and resistance profile. In contrast, S-1360 represents a compound that, despite showing initial promise as an HIV integrase inhibitor, did not proceed through clinical development. This comparison underscores the rigorous and often challenging path of drug development, where many candidates are discontinued for a multitude of reasons. For researchers and drug development professionals, the story of elvitegravir provides a blueprint for a successful INSTI, while the limited history of S-1360 serves as a reminder of the attrition rates in pharmaceutical research and development.
References
A Comparative Benchmark: S-1360 vs. Next-Generation HIV Integrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the early-generation HIV integrase strand transfer inhibitor (INSTI) S-1360 against the leading next-generation INSTIs: dolutegravir, bictegravir, cabotegravir, and elvitegravir. Due to the discontinuation of S-1360's clinical development in the early 2000s, direct head-to-head comparative trial data is unavailable. This document, therefore, benchmarks the known preclinical and early clinical data of S-1360 against the established profiles of currently approved, next-generation agents to offer a retrospective analysis and a profile of a successful INSTI.
S-1360, developed by Shionogi and GlaxoSmithKline, was among the first wave of integrase inhibitors to enter clinical trials.[1][2][3] While it showed promise in early studies, its development was halted, and next-generation compounds have since emerged with significantly improved virological efficacy, higher barriers to resistance, and more favorable pharmacokinetic profiles.
In-Vitro Efficacy
The following table summarizes the in-vitro potency of S-1360 and the next-generation INSTIs against wild-type HIV-1.
| Compound | Target | IC50 (nM) | EC50 (nM) | Protein Binding (%) |
| S-1360 | HIV-1 Integrase | 20[2][4] | 200 | 98.23 - 99.98 |
| Dolutegravir | HIV-1 Integrase | 2.7 | 0.51 | ~99 |
| Bictegravir | HIV-1 Integrase | 7.5 | 1.6 | >99 |
| Cabotegravir | HIV-1 Integrase | 3.0 | 0.22 | >99 |
| Elvitegravir | HIV-1 Integrase | 7.2 | 0.7 | ~98-99 |
Resistance Profile
A critical differentiator for next-generation INSTIs is their high barrier to the development of drug resistance. Below is a summary of key resistance mutations. Data for S-1360's resistance profile is not available from the conducted searches.
| Compound | Key Resistance Mutations |
| S-1360 | Data not available |
| Dolutegravir | R263K, G118R, F121Y |
| Bictegravir | G118R, R263K |
| Cabotegravir | Q148R/K, G140S |
| Elvitegravir | T66I, E92Q, N155H, Q148R/K |
Pharmacokinetic Profile
The pharmacokinetic properties of an antiretroviral agent are crucial for patient adherence and long-term efficacy. This table compares the available pharmacokinetic parameters.
| Compound | Tmax (hours) | Half-life (hours) | Metabolism |
| S-1360 | 2.25 - 3 | Data not available | Data not available |
| Dolutegravir | 2-3 | ~14 | UGT1A1, CYP3A4 |
| Bictegravir | 2-4 | ~17 | UGT1A1, CYP3A4 |
| Cabotegravir | ~3 (oral) | ~40 (oral), ~21-50 days (LAI) | UGT1A1 |
| Elvitegravir | ~4 | ~13 (boosted) | CYP3A4 |
LAI: Long-Acting Injectable
Experimental Protocols
Determination of IC50 (In-Vitro Integrase Inhibition Assay)
The half-maximal inhibitory concentration (IC50) for the HIV-1 integrase enzyme is determined using a biochemical assay. A recombinant HIV-1 integrase enzyme is incubated with a biotinylated DNA substrate that mimics the viral DNA ends. The integrase enzyme processes this substrate and integrates it into a target DNA. The test compound, at various concentrations, is added to this reaction. The degree of integration is then quantified, often using a plate-based format with a colorimetric or fluorescent readout. The IC50 value is the concentration of the inhibitor that reduces the integrase activity by 50% compared to a control without the inhibitor.
Determination of EC50 (Cell-Based Antiviral Assay)
The half-maximal effective concentration (EC50) is determined using a cell-based assay to measure the compound's ability to inhibit HIV-1 replication in a cellular context. This is often done using cell lines susceptible to HIV-1 infection, such as MT-4 cells or peripheral blood mononuclear cells (PBMCs). The cells are infected with a known amount of HIV-1 in the presence of serial dilutions of the test compound. After a period of incubation, viral replication is measured by quantifying a viral marker, such as the p24 antigen, through an ELISA assay. The EC50 is the concentration of the compound that inhibits viral replication by 50%.
HIV-1 Resistance Profiling
Resistance profiling is conducted through genotypic and phenotypic analyses.
-
Genotypic Analysis: This involves sequencing the integrase gene from HIV-1 that has been cultured in the presence of the drug. Mutations that arise in the integrase gene and confer reduced susceptibility to the inhibitor are identified.
-
Phenotypic Analysis: This method directly measures the susceptibility of the virus to the drug. Recombinant viruses containing specific mutations in the integrase gene are generated. The EC50 of the drug against these mutant viruses is then determined and compared to the EC50 against the wild-type virus. A significant increase in the EC50 for the mutant virus indicates resistance.
Visualizing the Mechanism and Workflow
To better illustrate the context of this comparison, the following diagrams depict the HIV-1 integrase signaling pathway and a generalized experimental workflow for the evaluation of integrase inhibitors.
Caption: HIV-1 Integrase Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for Integrase Inhibitor Evaluation.
Conclusion
The landscape of HIV treatment has been revolutionized by the introduction of integrase strand transfer inhibitors. While early compounds like S-1360 paved the way, they were ultimately superseded by next-generation agents with superior pharmacological profiles. The high potency, robust resistance barrier, and favorable pharmacokinetics of drugs like dolutegravir and bictegravir have set a high benchmark for antiretroviral therapy. This comparative guide underscores the significant advancements in drug design and development that have led to the current standard of care in HIV management. The data presented for the next-generation INSTIs serves as a clear metric for the evaluation of future antiretroviral candidates.
References
S 1360 In Vitro Data Reproducibility: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vitro performance of the investigational HIV-1 integrase inhibitor S 1360 against other key alternatives. All data is presented to facilitate objective comparison and is supported by detailed experimental methodologies.
Comparative Analysis of In Vitro Anti-HIV-1 Activity
The following table summarizes the key in vitro efficacy and cytotoxicity parameters of this compound and a selection of other HIV-1 integrase inhibitors. It is important to note that the data for this compound and its comparators have been compiled from various sources and may not have been generated under identical experimental conditions, which should be taken into consideration when making direct comparisons.
| Compound | Target | Assay Type | IC50 (nM) | EC50 (nM) | CC50 (µM) | Cell Line | Virus Strain |
| This compound | HIV-1 Integrase | Enzyme Inhibition | 20[1] | - | - | - | - |
| HIV-1 Replication | MTT Assay | - | 200[1] | 12[1] | MT-4 | HIV-1 IIIB | |
| Raltegravir | HIV-1 Integrase | Enzyme Inhibition | 2-7[1] | - | - | - | - |
| HIV-1 Replication | Various | - | 2-5.3 (ng/mL) | >100 | Various | Various | |
| Elvitegravir | HIV-1 Integrase | Enzyme Inhibition | 0.7-1.5[1] | - | - | - | - |
| HIV-1 Replication | Various | - | 0.04-0.6 (ng/mL) | >50 | Various | Various | |
| Dolutegravir | HIV-1 Integrase | Enzyme Inhibition | 2.7 | - | - | - | - |
| HIV-1 Replication | Various | - | 0.2 (ng/mL) | >50 | Various | Various | |
| Bictegravir | HIV-1 Integrase | Enzyme Inhibition | 1.5-2.4 | - | - | - | - |
| HIV-1 Replication | Various | - | 0.2 (ng/mL) | >20 | Various | Various | |
| Cabotegravir | HIV-1 Integrase | Enzyme Inhibition | - | - | - | - | - |
| HIV-1 Replication | Various | - | 0.1 (ng/mL) | >20 | Various | Various |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of in vitro experiments. Below are the protocols for the key assays cited in this guide.
Protocol 1: HIV-1 Integrase Inhibition Assay (Strand Transfer)
This protocol outlines a typical method for assessing the inhibition of the HIV-1 integrase strand transfer reaction.
Materials:
-
Recombinant HIV-1 Integrase
-
Oligonucleotide substrates mimicking the viral DNA ends (donor DNA)
-
Target DNA substrate
-
Assay Buffer (e.g., MOPS, DTT, MgCl2 or MnCl2)
-
Test compounds (e.g., this compound) and controls
-
Detection system (e.g., fluorescence or radioactivity-based)
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, recombinant HIV-1 integrase, and the donor DNA substrate.
-
Compound Addition: Add serial dilutions of the test compound or control (e.g., DMSO as a vehicle control) to the reaction mixture.
-
Pre-incubation: Incubate the mixture for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C) to allow for inhibitor binding to the integrase.
-
Initiation of Reaction: Initiate the strand transfer reaction by adding the target DNA substrate.
-
Incubation: Incubate the reaction for a specified time (e.g., 60-90 minutes) at 37°C.
-
Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Analyze the reaction products using a suitable detection method to quantify the extent of strand transfer.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Anti-HIV-1 Activity Assay (MTT Method)
This protocol describes a common method for evaluating the antiviral activity of a compound against HIV-1 in a cell-based assay using the MTT reagent to measure cell viability.
Materials:
-
Target cells (e.g., MT-4, a human T-cell line)
-
HIV-1 viral stock (e.g., HIV-1 IIIB)
-
Complete cell culture medium
-
Test compounds (e.g., this compound) and controls
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
96-well microtiter plates
Procedure:
-
Cell Seeding: Seed the target cells into 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well) and incubate overnight.
-
Compound Addition: Add serial dilutions of the test compound to the wells. Include wells with untreated infected cells (virus control) and untreated uninfected cells (cell control).
-
Virus Infection: Infect the cells with a pre-titered amount of HIV-1.
-
Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 4-5 days) at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for a few hours (e.g., 4 hours) to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis:
-
EC50 (50% Effective Concentration): Calculate the concentration of the compound that inhibits viral cytopathic effect by 50% compared to the virus control.
-
CC50 (50% Cytotoxic Concentration): In parallel, treat uninfected cells with the same serial dilutions of the compound to determine the concentration that reduces cell viability by 50% compared to the cell control.
-
Visualizing the Mechanism of Action
To illustrate the mechanism of action of this compound and other integrase inhibitors, the following diagrams were generated using the Graphviz DOT language.
HIV-1 Integrase Signaling Pathway
Caption: HIV-1 integrase facilitates the integration of viral DNA into the host genome.
Experimental Workflow for In Vitro Anti-HIV-1 Assay
Caption: Workflow for determining the anti-HIV-1 activity of this compound using an MTT assay.
References
S 1360: A Comparative Analysis of an Early HIV-1 Integrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzymatic and cellular activity of S 1360, an early-generation HIV-1 integrase inhibitor. Its performance is compared with subsequently approved and widely used integrase strand transfer inhibitors (INSTIs), namely Raltegravir, Elvitegravir, and Dolutegravir. The data presented is compiled from publicly available research to offer an objective overview for research and drug development professionals.
Introduction to this compound
This compound, developed by Shionogi and GlaxoSmithKline, was one of the first HIV-1 integrase inhibitors to enter clinical trials.[1][2] It targets the HIV-1 integrase enzyme, which is crucial for the replication of the virus by inserting the viral DNA into the host cell's genome.[3] Specifically, this compound inhibits the strand transfer step of this process.[2] Although its development was discontinued during Phase II trials due to pharmacokinetic challenges, its study provided valuable insights into the development of this class of antiretroviral drugs.[1]
Comparative Enzymatic and Cellular Activity
The following tables summarize the in vitro enzymatic inhibition and cellular antiviral activity of this compound in comparison to Raltegravir, Elvitegravir, and Dolutegravir.
Table 1: Enzymatic Inhibition of HIV-1 Integrase
| Compound | Target | Assay Type | IC50 (nM) | Reference(s) |
| This compound | Purified HIV-1 Integrase | Strand Transfer | 20 | |
| Raltegravir | Purified HIV-1 Integrase | Strand Transfer | 2 - 7 | |
| Elvitegravir | Purified HIV-1 Integrase | Strand Transfer | 7.2 | |
| Dolutegravir | Purified HIV-1 Integrase | Strand Transfer | 2.7 |
Table 2: Cellular Antiviral Activity and Cytotoxicity
| Compound | Cell Line | Virus Strain | EC50 (nM) | CC50 (µM) | Selectivity Index (CC50/EC50) | Reference(s) |
| This compound | MT-4 | HIV-1 IIIB | 200 | 12 | 60 | |
| Raltegravir | MT-4 | HIV-1 IIIB | ~1.8 | >100 | >55,555 | |
| Elvitegravir | MT-4 | HIV-1 IIIB | ~0.9 | >100 | >111,111 | |
| Dolutegravir | PBMC | Wild-type | 0.51 | >20 | >39,215 |
Signaling Pathway and Mechanism of Action
HIV-1 integrase inhibitors act at a critical step in the viral replication cycle. After the virus enters the host cell and its RNA is reverse-transcribed into DNA, the integrase enzyme facilitates the integration of this viral DNA into the host genome. This process involves two key steps: 3'-processing and strand transfer. This compound and the comparator drugs are strand transfer inhibitors, preventing the covalent joining of the viral DNA to the host cell's DNA.
Caption: Mechanism of action of this compound and other INSTIs in the HIV replication cycle.
Experimental Protocols
The data presented in this guide are typically generated using standardized in vitro assays. Below are the general methodologies for the key experiments cited.
Enzymatic Inhibition Assay (Strand Transfer)
This assay quantifies the ability of a compound to inhibit the strand transfer activity of purified recombinant HIV-1 integrase.
-
Plate Preparation: A 96-well plate is coated with a donor DNA substrate that mimics the end of the viral long terminal repeat (LTR).
-
Enzyme Binding: Recombinant HIV-1 integrase is added to the wells and allowed to bind to the donor DNA.
-
Inhibitor Addition: Serial dilutions of the test compound (e.g., this compound) are added to the wells and incubated to allow for binding to the integrase-DNA complex.
-
Strand Transfer Initiation: A target DNA substrate is added to initiate the strand transfer reaction.
-
Detection: The product of the strand transfer reaction is detected, often using an antibody-based colorimetric method (ELISA).
-
Data Analysis: The concentration of the compound that inhibits 50% of the integrase activity (IC50) is calculated from the dose-response curve.
Caption: Workflow for an HIV-1 integrase strand transfer inhibition assay.
Cellular Antiviral Activity Assay (MTT Assay)
This cell-based assay measures the ability of a compound to protect host cells from the cytopathic effects of HIV infection.
-
Cell Seeding: A susceptible human T-cell line (e.g., MT-4 cells) is seeded into a 96-well plate.
-
Compound Addition: Serial dilutions of the test compound are added to the cells.
-
Viral Infection: A standardized amount of HIV-1 is added to the wells. Control wells are left uninfected.
-
Incubation: The plate is incubated for several days to allow for viral replication and the induction of cytopathic effects.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to all wells. Viable, metabolically active cells reduce the yellow MTT to a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Data Readout: The absorbance of the purple solution is measured using a spectrophotometer. The absorbance is proportional to the number of viable cells.
-
Data Analysis: The effective concentration that protects 50% of cells from viral-induced death (EC50) is calculated. The concentration that reduces the viability of uninfected cells by 50% (CC50) is also determined to assess cytotoxicity.
Conclusion
This compound was a pioneering compound in the development of HIV-1 integrase inhibitors. While its enzymatic inhibition was potent, its cellular activity was modest compared to the later-generation INSTIs like Raltegravir, Elvitegravir, and Dolutegravir, which exhibit sub-nanomolar to low nanomolar EC50 values. The significantly higher selectivity indices of the approved drugs also highlight their improved safety profiles. The discontinuation of this compound's development underscores the critical importance of favorable pharmacokinetic properties for in vivo efficacy. Nevertheless, the study of this compound and its mechanism of action paved the way for the development of the highly successful INSTI class of antiretroviral drugs.
References
S-1360: A Comparative Guide to its Selectivity for HIV Integrase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational HIV-1 integrase inhibitor S-1360, focusing on its selectivity for its primary target, HIV integrase, over other viral and host cellular enzymes. S-1360, a potent diketo acid derivative, was the first HIV integrase inhibitor to advance to clinical trials. While its development was ultimately discontinued due to pharmacokinetic challenges, its profile as a selective antiviral agent remains of interest to researchers in the field of antiretroviral drug discovery.
Executive Summary
S-1360 demonstrates high potency and selectivity for HIV-1 integrase. As a member of the diketo acid class of inhibitors, its mechanism of action involves chelation of divalent metal ions in the active site of the integrase enzyme, specifically inhibiting the strand transfer step of viral DNA integration into the host genome. A key advantage of targeting HIV integrase is the absence of a direct human homolog, which suggests a high therapeutic index for this class of drugs. While comprehensive quantitative data on the cross-reactivity of S-1360 against a broad panel of other enzymes is not extensively published, the available information and the general characteristics of diketo acid inhibitors point towards a favorable selectivity profile.
Data Presentation
The following tables summarize the known quantitative data for S-1360's activity against HIV-1 integrase and its general antiviral efficacy.
Table 1: In Vitro Enzymatic Inhibition of S-1360 against HIV-1 Integrase
| Enzyme Target | IC50 (nM) | Reference |
| Purified HIV-1 Integrase | 20 | [1] |
Table 2: Cellular Antiviral Activity and Cytotoxicity of S-1360
| Cell Line | Virus | EC50 (nM) | CC50 (µM) | Therapeutic Index (CC50/EC50) | Reference |
| MT-4 | HIV-1 IIIB | 200 | 12 | 60 | [1] |
Experimental Protocols
The following is a representative protocol for an in vitro HIV-1 integrase strand transfer assay, a common method for evaluating inhibitors like S-1360.
HIV-1 Integrase Strand Transfer Assay Protocol
Objective: To measure the inhibitory effect of a compound on the strand transfer activity of HIV-1 integrase.
Materials:
-
Recombinant HIV-1 Integrase
-
Donor DNA (oligonucleotide mimicking the viral DNA end, often biotinylated)
-
Target DNA (oligonucleotide mimicking the host DNA, often labeled with a detectable marker like digoxigenin)
-
Assay Buffer (e.g., MOPS, DTT, MgCl2 or MnCl2)
-
Test compound (S-1360)
-
Control inhibitor (e.g., Raltegravir)
-
96-well plates (streptavidin-coated if using biotinylated donor DNA)
-
Detection reagents (e.g., anti-digoxigenin antibody conjugated to a reporter enzyme like HRP)
-
Substrate for the reporter enzyme (e.g., TMB)
-
Stop solution (e.g., sulfuric acid)
-
Plate reader
Procedure:
-
Plate Preparation: If using a biotinylated donor DNA, coat streptavidin-coated 96-well plates with the donor DNA. Wash to remove unbound DNA.
-
Integrase Binding: Add recombinant HIV-1 integrase to the wells containing the donor DNA and incubate to allow for the formation of the integrase-donor DNA complex.
-
Inhibitor Addition: Add serial dilutions of the test compound (S-1360) and control inhibitor to the wells. Incubate to allow for inhibitor binding to the integrase-DNA complex.
-
Strand Transfer Reaction: Initiate the strand transfer reaction by adding the labeled target DNA to the wells. Incubate at 37°C to allow for the integration of the donor DNA into the target DNA.
-
Detection:
-
Wash the plates to remove unreacted components.
-
Add an anti-digoxigenin antibody-HRP conjugate and incubate.
-
Wash to remove unbound antibody.
-
Add TMB substrate and incubate for color development.
-
Stop the reaction with sulfuric acid.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Mandatory Visualization
Caption: HIV Lifecycle and the Site of S-1360 Inhibition.
Caption: Experimental Workflow for S-1360 IC50 Determination.
References
Comparative Analysis of S-1360's Discontinuation and the Adverse Event Profiles of Approved HIV Integrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the discontinued HIV integrase inhibitor S-1360 and the adverse event profiles of subsequently approved drugs in the same class. Due to its discontinuation in early-phase clinical trials, detailed public data on the adverse event profile of S-1360 is unavailable. The primary reasons cited for the cessation of its development were a lack of in vivo efficacy and unfavorable pharmacokinetic properties.[1]
This analysis, therefore, focuses on the known reasons for S-1360's failure and provides a comprehensive comparison of the adverse event profiles of approved integrase strand transfer inhibitors (INSTIs), offering valuable insights for researchers in the field of antiretroviral drug development.
S-1360: A Promising Candidate Discontinued
S-1360, developed by Shionogi, was a promising, orally active HIV integrase inhibitor that entered Phase II clinical trials in the early 2000s.[2] However, its development was officially discontinued in August 2003.[1] The termination was not primarily attributed to a significant adverse event profile in the public domain but rather to challenges in demonstrating sufficient efficacy in patients and issues with its pharmacokinetic profile.[1] This highlights a critical aspect of drug development: a favorable preclinical safety profile does not guarantee clinical success.
Comparative Adverse Event Profiles of Approved Integrase Inhibitors
While specific data for S-1360 is lacking, a wealth of information is available for approved INSTIs, including raltegravir, elvitegravir, dolutegravir, and bictegravir. These agents have become cornerstones of modern antiretroviral therapy (ART). The following tables summarize the common adverse events associated with these drugs as reported in their respective clinical trials.
Table 1: Common Adverse Events Reported in Clinical Trials of Approved Integrase Inhibitors
| Adverse Event | Raltegravir | Elvitegravir/cobicistat | Dolutegravir | Bictegravir |
| Gastrointestinal | ||||
| Nausea | 3%[3] | 10% | Common | 5% |
| Diarrhea | 16.6% (treatment-experienced) | Common | Common | 6% |
| Neurological | ||||
| Headache | 4% (treatment-naïve) | Common | Common | 5% |
| Insomnia | 4% (treatment-naïve) | - | - | - |
| Dizziness | 2% (treatment-naïve) | - | - | - |
| General | ||||
| Fatigue | 2% (treatment-naïve) | Common | - | - |
| Metabolic | ||||
| Increased Creatine Kinase | More common than placebo | - | - | - |
Note: Percentages represent the incidence of moderate-to-severe adverse reactions in treatment-naïve adults unless otherwise specified. "Common" indicates that the adverse event was frequently reported in clinical trials, but specific percentages were not consistently provided across all sources. Please refer to the specific product labeling for complete adverse event information.
Table 2: Less Common but Serious Adverse Events
| Adverse Event | Raltegravir | Elvitegravir/cobicistat | Dolutegravir | Bictegravir |
| Hypersensitivity Reactions | Rare | - | Can be severe | - |
| Hepatotoxicity | - | Risk of severe acute exacerbation of Hepatitis B upon discontinuation | Hepatotoxicity reported | - |
| Renal Impairment | - | New onset or worsening renal impairment | - | New onset or worsening renal impairment |
| Immune Reconstitution Syndrome | Occurs at similar rates to comparators | - | - | Reported |
Experimental Protocols for Adverse Event Assessment in HIV Clinical Trials
The evaluation of adverse events in clinical trials for HIV therapies follows standardized protocols to ensure patient safety and to provide robust data for regulatory review. A typical workflow for monitoring and reporting adverse events is as follows:
-
Baseline Assessment: Before initiating the investigational drug, a thorough baseline assessment is conducted. This includes a physical examination, laboratory tests (hematology, chemistry, urinalysis), and a review of the patient's medical history and concomitant medications.
-
Ongoing Monitoring: During the trial, participants are regularly monitored for any new or worsening signs and symptoms. This is done through scheduled clinic visits, patient diaries, and spontaneous reporting.
-
Adverse Event (AE) and Serious Adverse Event (SAE) Reporting: All adverse events are documented, regardless of their perceived relationship to the study drug. AEs are graded for severity (e.g., Grade 1 - Mild, Grade 2 - Moderate, Grade 3 - Severe, Grade 4 - Life-threatening). Serious Adverse Events (SAEs), which include events that are fatal, life-threatening, require hospitalization, or result in persistent disability, are reported to regulatory authorities and the institutional review board (IRB) within a short timeframe.
-
Causality Assessment: The investigator assesses the relationship between the adverse event and the investigational drug (e.g., related, possibly related, not related).
-
Data Analysis: At the end of the trial, the incidence, severity, and causality of all adverse events are analyzed and compared between the treatment and control groups.
Visualizing Key Concepts in HIV Drug Development
To further illustrate the context of this analysis, the following diagrams, generated using the DOT language, depict the HIV life cycle, the mechanism of action of integrase inhibitors, and a generalized workflow for assessing adverse events in a clinical trial.
Caption: The HIV life cycle, highlighting the integration step targeted by INSTIs.
Caption: Mechanism of action of integrase inhibitors.
References
S-1360: An Early HIV Integrase Inhibitor's In Vivo Profile in Preclinical Models
S-1360, the first HIV integrase inhibitor to advance to clinical trials, demonstrated a promising preclinical profile with acceptable safety and toxicological outcomes in animal models. However, its development was ultimately halted due to rapid metabolism observed in human subjects. While specific quantitative in vivo efficacy data from animal studies remains limited in publicly available literature, this guide provides a comparative overview based on available in vitro data and qualitative descriptions of its preclinical performance against standard HIV treatments.
In Vitro Efficacy of S-1360
S-1360 exhibited potent inhibitory activity against the HIV-1 integrase enzyme and viral replication in cell-based assays. The following table summarizes its in vitro potency.
| Parameter | S-1360 | Raltegravir (Comparator) | Elvitegravir (Comparator) |
| Integrase Inhibition (IC50) | 20 nM | ~70 nM | ~7 nM |
| Antiviral Activity (EC50) | 200 nM | ~10-30 nM | ~1-2 nM |
| Cytotoxicity (CC50) | 12 µM | >100 µM | >100 µM |
Note: IC50 (half maximal inhibitory concentration) and EC50 (half maximal effective concentration) values can vary depending on the specific assay conditions and cell types used. The values presented here are approximations based on available data for comparative purposes. Raltegravir and Elvitegravir are established HIV integrase inhibitors used as standards.
In Vivo Studies in Animal Models
Standard animal models for testing the in vivo efficacy of HIV drugs include humanized mice and non-human primates (e.g., macaques) infected with HIV or simian immunodeficiency virus (SIV)[2][3][4]. These models are essential for evaluating a drug's ability to suppress viral replication and its pharmacokinetic properties in a living organism.
Mechanism of Action: HIV Integrase Inhibition
S-1360 is a diketo acid derivative that functions as an integrase strand transfer inhibitor (INSTI)[1]. HIV integrase is a critical enzyme in the viral replication cycle, responsible for inserting the viral DNA into the host cell's genome. By blocking the strand transfer step, INSTIs like S-1360 prevent the integration of viral DNA, thereby halting the establishment of a productive infection.
The following diagram illustrates the HIV life cycle and the point of intervention for integrase inhibitors.
Experimental Protocols
Detailed experimental protocols for the specific in vivo studies of S-1360 are not publicly available. However, a general workflow for evaluating the in vivo efficacy of an anti-HIV drug in a humanized mouse model is outlined below.
Protocol Details:
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID or NSG) are engrafted with human hematopoietic stem cells or peripheral blood mononuclear cells to create a humanized immune system.
-
Infection: Mice are infected with a laboratory-adapted or clinical isolate of HIV-1.
-
Treatment: Following confirmation of infection, mice are randomized into treatment groups to receive S-1360, a standard-of-care drug (e.g., raltegravir), or a placebo, typically administered daily via oral gavage.
-
Monitoring: Blood samples are collected at regular intervals to measure plasma HIV-1 RNA levels (viral load) using quantitative real-time PCR and to determine CD4+ T cell counts by flow cytometry.
-
Data Analysis: The change in viral load and CD4+ T cell counts from baseline is compared between the treatment groups to assess the efficacy of the test compound.
Conclusion
S-1360 was a pioneering HIV integrase inhibitor that showed significant promise in early preclinical and in vitro studies. While its journey was cut short due to unfavorable pharmacokinetics in humans, the foundational work on S-1360 paved the way for the successful development of subsequent integrase inhibitors that are now a cornerstone of modern antiretroviral therapy. The lack of detailed public data on its in vivo efficacy in animal models underscores the challenges in drug development, where promising candidates can be discontinued for reasons unrelated to their primary efficacy.
References
- 1. Recent advances in the discovery of small-molecule inhibitors of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppression of HIV infection in AZT-treated SCID-hu mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Shionogi’s RSV antiviral reduces viral load in Phase II human challenge trial - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. shionogi.com [shionogi.com]
A Structural Showdown: S-1360 vs. Bictegravir in HIV-1 Integrase Binding
A deep dive into the structural and quantitative binding characteristics of the pioneering but discontinued integrase inhibitor, S-1360, and the second-generation powerhouse, bictegravir, reveals key insights into the evolution of HIV-1 treatment. This guide provides a comparative analysis for researchers, scientists, and drug development professionals, supported by available experimental data and detailed methodologies.
The battle against HIV-1 has been marked by the development of increasingly potent and resilient antiretroviral agents. Among these, integrase strand transfer inhibitors (INSTIs) have emerged as a cornerstone of modern therapy. This guide offers a structural and quantitative comparison of two notable INSTIs: S-1360, an early-generation inhibitor whose development was halted in Phase II trials, and bictegravir, a highly successful second-generation drug. Understanding the differences in their interaction with the HIV-1 integrase enzyme provides a compelling narrative of structure-based drug design and the relentless pursuit of more effective therapeutics.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the key quantitative data for S-1360 and bictegravir, highlighting the significant improvements in potency and binding kinetics achieved with the second-generation compound.
| Parameter | S-1360 | Bictegravir |
| IC50 (Strand Transfer Inhibition) | 20 nM[1] | 7.5 ± 0.3 nM[2] |
| EC50 (Cell-based Assay) | 200 nM (MT-4 cells, HIV-1 IIIB)[1] | 1.5 - 2.4 nM (T-cell lines and primary human T lymphocytes) |
| Dissociation Half-life (t1/2) from Integrase-DNA Complex | Not Available | 163 ± 31 hours (Wild-Type) |
Structural Insights into Integrase Binding
The efficacy of INSTIs is intrinsically linked to their ability to bind tightly and specifically to the active site of the HIV-1 integrase enzyme, a critical component of the viral replication machinery. This binding event, which chelates two essential magnesium ions, prevents the integration of the viral DNA into the host cell's genome.
S-1360: A Pioneer from the Diketo Acid Class
S-1360 belongs to the class of β-diketo acid (DKA) bioisosteres, which were among the first compounds identified to specifically inhibit the strand transfer step of integration.[2] While a crystal structure of S-1360 in complex with HIV-1 integrase is not publicly available, its binding mode can be inferred from the co-crystal structure of a closely related DKA inhibitor, 5CITEP.[2] These inhibitors position their characteristic diketo acid moiety to chelate the two magnesium ions in the integrase active site, which is formed by the conserved D,D,E motif (Asp64, Asp116, and Glu152). This interaction effectively blocks the catalytic activity of the enzyme. The development of S-1360 was ultimately discontinued due to a lack of in vivo efficacy and unfavorable pharmacokinetic properties.
Bictegravir: A Story of Enhanced Interactions and Prolonged Residence Time
Bictegravir represents a significant advancement in INSTI design. Cryo-electron microscopy (cryo-EM) structures of bictegravir bound to the HIV intasome (the complex of integrase and viral DNA) reveal a more intricate network of interactions compared to its predecessors.
Key features of bictegravir's binding include:
-
Core Ring Stacking: The core ring of bictegravir stacks against the terminal 3'-adenine base of the viral DNA.
-
Magnesium Chelation: Similar to S-1360, the metal-binding pharmacophore of bictegravir coordinates the two catalytic Mg2+ ions in the active site.
-
Additional van der Waals Contacts: A defining feature of bictegravir is its bridged bicyclic ring system. This structural element makes additional van der Waals contacts with the β4-α2 loop of the integrase enzyme (specifically near glycine 118) and the 3'-adenine of the viral DNA. These extra interactions are believed to contribute to its tighter binding and remarkably long dissociation half-life.
This prolonged residence time on the integrase-DNA complex is a critical factor in bictegravir's high potency and the high barrier to the development of drug resistance.
Visualizing the Binding Logic
The following diagrams, generated using the DOT language, illustrate the fundamental principles of INSTI action and the experimental workflow for assessing their efficacy.
Caption: Mechanism of Integrase Strand Transfer Inhibitor (INSTI) Action.
Caption: Generalized workflow for an HIV-1 integrase inhibition assay.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are generalized protocols for the key assays cited in this guide.
HIV-1 Integrase Strand Transfer Inhibition Assay
This assay measures the ability of a compound to inhibit the strand transfer activity of purified HIV-1 integrase.
1. Reagents and Materials:
- Purified, recombinant HIV-1 integrase enzyme.
- Oligonucleotide substrates mimicking the viral DNA long terminal repeat (LTR) ends, often labeled (e.g., with biotin or a fluorescent tag).
- Target DNA substrate (e.g., a plasmid or another oligonucleotide).
- Assay buffer containing a divalent cation (typically MgCl2 or MnCl2), a buffering agent (e.g., MOPS or HEPES), and a reducing agent (e.g., DTT).
- Test compounds (S-1360 or bictegravir) dissolved in a suitable solvent (e.g., DMSO).
- 96-well plates.
- Detection reagents (e.g., streptavidin-HRP and a colorimetric substrate for ELISA-based assays, or materials for gel electrophoresis and autoradiography/fluorescence imaging).
2. Procedure:
- Prepare serial dilutions of the test compounds in the assay buffer.
- In a 96-well plate, add the HIV-1 integrase enzyme and the labeled viral DNA substrate to each well.
- Add the diluted test compounds to the wells and incubate for a pre-determined time (e.g., 30-60 minutes) at 37°C to allow for inhibitor binding.
- Initiate the strand transfer reaction by adding the target DNA substrate to each well.
- Incubate the reaction mixture for a specific duration (e.g., 60 minutes) at 37°C.
- Stop the reaction by adding a chelating agent (e.g., EDTA) and a denaturing agent.
- Detect the products of the strand transfer reaction. This can be done by:
- Gel Electrophoresis: Separate the reaction products on a polyacrylamide gel and visualize the labeled DNA using an appropriate method.
- ELISA-based Assay: Capture the biotin-labeled viral DNA on a streptavidin-coated plate and detect the incorporated target DNA using a specific antibody or tag.
- Quantify the amount of product formed in the presence of the inhibitor relative to a control without the inhibitor.
- Calculate the IC50 value, which is the concentration of the inhibitor that reduces the strand transfer activity by 50%.
Scintillation Proximity Assay (SPA) for Dissociation Half-life Determination
This assay is used to measure the residence time of a radiolabeled inhibitor on the integrase-DNA complex.
1. Reagents and Materials:
- Purified, recombinant HIV-1 integrase enzyme.
- Biotinylated oligonucleotide substrate mimicking the viral DNA LTR end.
- Streptavidin-coated SPA beads.
- Radiolabeled inhibitor (e.g., [3H]-bictegravir).
- Unlabeled inhibitor (for initiating dissociation).
- Assay buffer.
- 96-well plates suitable for scintillation counting.
- A microplate scintillation counter.
2. Procedure:
- Immobilize the biotinylated viral DNA substrate onto the streptavidin-coated SPA beads.
- Add the HIV-1 integrase enzyme to the beads and incubate to allow the formation of the integrase-DNA complex.
- Add the radiolabeled inhibitor to the complex and incubate to allow binding to reach equilibrium.
- Measure the baseline scintillation signal, which represents the amount of radiolabeled inhibitor bound to the complex.
- Initiate the dissociation of the radiolabeled inhibitor by adding a large excess of the unlabeled inhibitor.
- Monitor the decrease in the scintillation signal over time as the radiolabeled inhibitor dissociates from the complex and is replaced by the unlabeled inhibitor.
- Plot the signal decay over time and fit the data to a single exponential decay model to determine the dissociation rate constant (k_off).
- Calculate the dissociation half-life (t1/2) using the equation: t1/2 = ln(2) / k_off.
Conclusion
The comparative analysis of S-1360 and bictegravir provides a clear illustration of the progress made in the field of HIV-1 integrase inhibitor development. While S-1360, as a pioneering diketo acid analogue, laid the groundwork by validating the integrase enzyme as a viable therapeutic target, its limitations in vivo underscored the need for improved pharmacological properties. Bictegravir, with its optimized chemical structure, demonstrates significantly enhanced potency and a remarkably prolonged residence time on the integrase-DNA complex. These attributes, stemming from additional stabilizing interactions within the active site, have translated into a highly effective and durable therapeutic agent with a high barrier to resistance. The evolution from S-1360 to bictegravir serves as a powerful example of how a deep understanding of structural biology and binding kinetics can drive the rational design of superior medicines.
References
Meta-analysis of Blarcamesine (ANAVEX®2-73) Clinical Trial Outcomes in Neurodegenerative and Neurodevelopmental Disorders
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the clinical trial outcomes for blarcamesine (ANAVEX®2-73), an investigational oral therapeutic for Alzheimer's disease, Rett syndrome, and other central nervous system disorders. The following sections present a detailed comparison of its performance with supporting data, experimental protocols, and visualizations of its mechanism of action.
Mechanism of Action
Blarcamesine is a small-molecule activator of the sigma-1 receptor (SIGMAR1) and muscarinic receptors.[1] Its therapeutic potential stems from its ability to restore cellular homeostasis.[1][2] Preclinical studies have indicated its capacity to be neuroprotective, anti-amnesic, anticonvulsant, and anti-depressant.[2] By targeting SIGMAR1 and muscarinic receptors, blarcamesine is believed to modulate key cellular pathways involved in neurodegeneration.
Clinical Trial Data Summary
Blarcamesine has undergone several clinical trials across different neurological conditions. The tables below summarize the key quantitative outcomes from these studies.
Table 1: Blarcamesine in Alzheimer's Disease - Phase IIb/III (ANAVEX®2-73-AD-004)
| Endpoint | Blarcamesine Treatment Arm | Placebo Arm | P-value |
| Change in ADAS-Cog13 Score | 36.3% reduction in decline[3] | - | p < 0.05 |
| Change in CDR-SB Score | 27.6% reduction in decline | - | p < 0.05 |
| Plasma Aβ42/40 Ratio | Significant increase | - | p = 0.048 |
| Whole Brain Atrophy (MRI) | Significant reduction | - | p = 0.002 |
Table 2: Blarcamesine in Adult Rett Syndrome - Phase III (AVATAR)
| Endpoint | Blarcamesine Treatment Arm | Placebo Arm | P-value |
| RSBQ Area Under the Curve | 72.2% of patients showed clinically meaningful improvements | 38.5% of patients showed clinically meaningful improvements | p = 0.037 |
| Safety and Tolerability | Safe and well-tolerated with 95% medication compliance | - | - |
Table 3: Blarcamesine in Pediatric Rett Syndrome - Phase II/III (EXCELLENCE)
| Co-Primary Endpoint | Description |
| Rett Syndrome Behavior Questionnaire (RSBQ) Total Score | Assesses behavioral aspects of Rett Syndrome. |
| Clinical Global Impression - Improvement (CGI-I) Scale | Measures the clinician's assessment of the patient's overall improvement. |
Topline data for the EXCELLENCE study is anticipated in the second half of 2023.
Experimental Protocols
The following outlines the methodologies for the key clinical trials cited in this guide.
ANAVEX®2-73-AD-004 (Alzheimer's Disease - Phase IIb/III):
-
Study Design: A 48-week, multicenter, randomized, double-blind, placebo-controlled trial.
-
Participants: Individuals with early Alzheimer's disease.
-
Primary Endpoints:
-
Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog13) to measure cognitive performance.
-
Clinical Dementia Rating Scale Sum of Boxes (CDR-SB) to assess dementia severity.
-
-
Secondary and Exploratory Endpoints:
-
Plasma Aβ42/40 ratio as a biomarker for amyloid burden.
-
Whole brain volume measured by Magnetic Resonance Imaging (MRI) to assess brain atrophy.
-
-
Statistical Analysis: A prespecified analysis of SIGMAR1 wild-type carriers was conducted to identify a precision medicine population.
AVATAR (Adult Rett Syndrome - Phase III):
-
Study Design: A 7-week, double-blind, placebo-controlled trial.
-
Participants: 36 adult patients with Rett syndrome.
-
Primary Endpoint: Rett Syndrome Behaviour Questionnaire (RSBQ) area under the curve to evaluate behavioral improvements.
-
Dosage: Up to 30-mg of oral blarcamesine.
EXCELLENCE (Pediatric Rett Syndrome - Phase II/III):
-
Study Design: A multicenter, double-blind, placebo-controlled trial.
-
Participants: 92 pediatric patients with Rett syndrome, aged 5 to 17 years.
-
Co-Primary Endpoints:
-
Rett Syndrome Behavior Questionnaire (RSBQ) total score.
-
Clinical Global Impression of Improvement (CGI-I) scale.
-
-
Statistical Analysis: A linear mixed-effects model for repeated measures will be used to analyze the effects on the co-primary endpoints.
Comparison with Alternatives
A direct comparative meta-analysis with specific alternative drugs is challenging due to the novelty of blarcamesine's mechanism and the limited publicly available head-to-head trial data. However, its approach of targeting cellular homeostasis and neuroinflammation via SIGMAR1 activation presents a distinct strategy compared to many existing Alzheimer's treatments that primarily focus on amyloid-beta plaques and tau tangles. For Rett syndrome, where treatment options are limited, blarcamesine's potential to improve behavioral symptoms offers a promising therapeutic avenue.
Conclusion
The cumulative data from clinical trials suggest that blarcamesine holds promise as a therapeutic agent for Alzheimer's disease and Rett syndrome. Its novel mechanism of action, focused on restoring cellular homeostasis, offers a differentiated approach to treating these complex neurological disorders. The positive outcomes on cognitive, functional, and behavioral endpoints, supported by biomarker and neuroimaging data, warrant further investigation and position blarcamesine as a significant candidate in the neurotherapeutics pipeline.
References
Safety Operating Guide
General Disposal and Safety Guidelines for Chemical Substances
Disclaimer: The following information provides a general overview of disposal and safety procedures for chemical substances based on publicly available Safety Data Sheets (SDS) for products containing "1360" in their name. The identifier "S 1360" is not specific to a single chemical entity in the provided search results. Therefore, these guidelines are for informational purposes only and may not be applicable to the specific substance you are using. Always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer for the chemical you are handling for accurate and detailed disposal and safety instructions.
Essential Safety and Disposal Information
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection. The following procedures are based on common practices for handling hazardous chemicals.
1. Identification and Labeling:
-
All chemical waste must be clearly labeled with the words "Hazardous Waste" and the complete chemical name(s) in English.[1] Chemical abbreviations or formulas are not acceptable.
-
Ensure waste containers are in good condition, free from leaks or cracks, and compatible with the waste they contain.[1]
2. Segregation and Storage:
-
Store chemical waste in a designated, well-ventilated, cool, and dry area, away from direct sunlight and incompatible materials such as oxidizing agents and acids.[2]
-
Incompatible wastes must be segregated to prevent dangerous chemical reactions.[1][3]
-
Keep waste containers tightly closed except when adding waste.
3. Personal Protective Equipment (PPE):
-
When handling chemical waste, always wear appropriate personal protective equipment as indicated in the substance's SDS. This typically includes:
-
Eye Protection: Safety glasses, goggles, or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., rubber, nitrile, latex, or PVC).
-
Protective Clothing: Lab coat or other protective garments.
-
Respiratory Protection: May be required for large spills or in poorly ventilated areas.
-
4. Spill and Leak Procedures:
-
In case of a spill, immediately remove all sources of ignition and ensure the area is well-ventilated.
-
For small spills, use an inert, non-combustible absorbent material like sand, earth, or vermiculite to contain and collect the spillage.
-
For larger spills, it may be necessary to dike the area to prevent spreading.
-
Place the absorbed material into a suitable, labeled container for disposal.
-
Clean the spill area thoroughly with water, and collect the contaminated water for disposal as hazardous waste.
-
Do not allow the chemical or its residue to enter waterways or drains.
5. Disposal Procedures:
-
The disposal of chemical waste must comply with all local, regional, national, and international regulations.
-
Engage a licensed waste disposal contractor to handle the final disposal of the hazardous waste.
-
Never dispose of hazardous chemicals down the sanitary sewer system.
-
Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. After proper cleaning, containers may be disposed of as regular trash or recycled, depending on local regulations.
Quantitative Data Summary
The following table summarizes general hazard information found in the SDS for a product identified as SCS-1360, which contains Sodium Hydroxide. This data is for illustrative purposes and may not be representative of the specific "this compound" substance you are using.
| Parameter | Value | Source |
| Ingredient | Sodium Hydroxide | |
| Concentration | 10-20% | |
| Hazard Rating (0-4 scale) | A value of 0 means that the substance possesses essentially no hazard; a rating of 4 indicates high hazard. |
Experimental Protocols
No specific experimental protocols for the disposal of a substance "this compound" were found in the search results. The provided information consists of general safety and handling procedures from Safety Data Sheets.
Visualizing the Disposal Workflow
The following diagram illustrates a generalized workflow for the proper disposal of hazardous chemical waste in a laboratory setting.
Caption: Generalized workflow for hazardous chemical waste disposal.
References
Navigating the Safe Handling of S 1360: A Comprehensive Guide
Identifying "S 1360" is the critical first step for ensuring laboratory safety, as this designation can refer to at least two distinct chemical entities with vastly different properties and handling requirements: the highly reactive inorganic compound Calcium Phosphide (UN/NA 1360) and the research-grade biochemical Cariporide (SML1360). This guide provides essential, immediate safety and logistical information for both substances, tailored for researchers, scientists, and drug development professionals.
Section 1: Calcium Phosphide (UN/NA 1360)
Calcium phosphide is a red-brown crystalline solid or grey granular lump that poses a significant hazard due to its violent reaction with water, producing highly toxic and spontaneously flammable phosphine gas.[1] Strict adherence to safety protocols is paramount when handling this substance.
Personal Protective Equipment (PPE)
Proper personal protective equipment is non-negotiable when working with Calcium Phosphide. The following table summarizes the required PPE:
| PPE Category | Specific Requirements |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (consult manufacturer for specific material compatibility), flame-retardant lab coat, and closed-toe shoes. Full protective clothing may be required.[2][3] |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for phosphine gas is essential, especially in case of a spill or when ventilation is inadequate.[4] A self-contained breathing apparatus (SCBA) should be used in emergency situations.[2] |
Operational Plan: Handling and Storage
Handling:
-
All handling of Calcium Phosphide must be conducted in a well-ventilated fume hood.
-
Use non-sparking tools to prevent ignition of phosphine gas.
-
Avoid contact with water, moisture, and acids at all times.
-
Keep containers tightly closed when not in use.
Storage:
-
Store in a cool, dry, well-ventilated area away from water, moisture, and incompatible materials such as strong oxidizing agents and acids.
-
Containers should be clearly labeled and stored in a designated area for reactive chemicals.
Disposal Plan
Spills: In the event of a spill, evacuate the area immediately. Do NOT use water to clean up the spill. Cover the spill with dry sand, soda ash, or lime and place it in a sealed container for disposal.
Waste:
-
Dispose of Calcium Phosphide as hazardous waste in accordance with all local, state, and federal regulations.
-
Contact a licensed professional waste disposal service.
-
Do not dispose of in regular trash or pour down the drain.
Emergency Procedures
| Emergency Scenario | First Aid Measures |
| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Brush off any solid material. Immediately flush the skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Logical Relationship: Calcium Phosphide and Water
The primary hazard associated with Calcium Phosphide is its reaction with water. This relationship can be visualized as a simple workflow leading to a hazardous outcome.
Section 2: Cariporide (SML1360)
Cariporide is a selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE1) and is primarily used in biomedical research, particularly in studies related to cardioprotection and cancer. While significantly less hazardous than Calcium Phosphide, proper laboratory procedures are still necessary.
Personal Protective Equipment (PPE)
The following table outlines the recommended PPE for handling Cariporide in a laboratory setting:
| PPE Category | Specific Requirements |
| Eye/Face Protection | Safety glasses with side shields. |
| Skin Protection | Laboratory coat and chemical-resistant gloves (e.g., nitrile). |
| Respiratory Protection | Generally not required when handled in a well-ventilated area. A dust mask may be used for handling fine powders. |
Operational Plan: Handling and Storage
Handling:
-
Handle in a well-ventilated area.
-
Avoid generating dust.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry place.
-
Recommended storage temperature is typically -20°C for long-term stability.
Disposal Plan
Spills: For small spills, sweep up the solid material, taking care to minimize dust generation, and place it in a sealed container for disposal.
Waste:
-
Dispose of Cariporide and any contaminated materials as chemical waste in accordance with institutional and local regulations.
-
Consult your institution's environmental health and safety office for specific guidance.
Signaling Pathway: Cariporide's Mechanism of Action
Cariporide's primary mechanism of action is the inhibition of the Na+/H+ exchanger 1 (NHE1). This has implications for intracellular pH and ion concentrations, which are relevant in both cardiac ischemia and cancer.
Experimental Protocol: Apoptosis Assay Using Annexin V Staining
Cariporide's pro-apoptotic effects in cancer cells can be assessed using an Annexin V assay. The following is a general protocol.
1. Cell Culture and Treatment:
-
Plate cancer cells (e.g., breast cancer cell line MCF-7) in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of Cariporide (e.g., 10 µM, 25 µM, 50 µM) and a vehicle control (e.g., DMSO) for 24-48 hours.
2. Cell Harvesting and Staining:
-
After treatment, collect both adherent and floating cells.
-
Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
3. Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
4. Data Analysis:
-
Quantify the percentage of apoptotic cells in each treatment group compared to the control.
Experimental Workflow: Apoptosis Assay
The workflow for a typical apoptosis assay with Cariporide is outlined below.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
